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  • Product: 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide
  • CAS: 1183588-80-8

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the Mechanism of Action for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide: A Novel Chemical Entity

Preamble: The Knowledge Gap In the landscape of drug discovery and chemical biology, countless novel chemical entities (NCEs) are synthesized or become commercially available with little to no characterization of their b...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Knowledge Gap

In the landscape of drug discovery and chemical biology, countless novel chemical entities (NCEs) are synthesized or become commercially available with little to no characterization of their biological effects. 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is one such molecule. As of the writing of this guide, a thorough review of scientific literature reveals a significant knowledge gap: there is no publicly available data describing its mechanism of action, biological targets, or pharmacological effects. This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous approach to elucidate the core mechanism of action for this NCE. We will proceed by establishing a hypothetical, yet plausible, research cascade, grounding our experimental choices in established methodologies and providing the detailed protocols necessary for execution.

Compound Identification

Before initiating any biological investigation, it is crucial to confirm the identity and properties of the compound .

PropertyValueSource
IUPAC Name 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide-
CAS Number 1183588-80-8
Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
SMILES Code O=C(N(CC1=CC=CC=C1Br)C)CCN

Part 1: Hypothesis Generation via In Silico Target Prediction

The first step in characterizing an unknown compound is to generate a tractable hypothesis. The chemical structure of the NCE is the only information available, and we can leverage this for computational, or in silico, target prediction. By comparing the structural and physicochemical properties of our compound to large databases of molecules with known biological activities, we can identify potential targets.[1][2][3] This approach is cost-effective and rapidly narrows the field of potential biological targets for subsequent experimental validation.

Experimental Workflow: In Silico Analysis

A robust in silico workflow involves using multiple algorithms to increase the confidence of the predictions. This can include 2D chemical similarity searching, 3D shape-based screening, and panel docking against a library of protein structures.[1]

In_Silico_Workflow cluster_input Input Data cluster_analysis Prediction Engines cluster_output Output & Prioritization SMILES Compound SMILES String O=C(N(CC1=CC=CC=C1Br)C)CCN SIM 2D Similarity Search (e.g., ChEMBL) SMILES->SIM DOCK Panel Docking (e.g., TarFisDock) SMILES->DOCK ML Machine Learning Model (e.g., TargetHunter) SMILES->ML PL Generate Prioritized List of Potential Targets SIM->PL DOCK->PL ML->PL KP Hypothesis: Kinase Family Targets PL->KP Consensus Scoring

Figure 1: Workflow for in silico target prediction.

Hypothetical Outcome: The consensus from our in silico analysis suggests that 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide has a high probability of interacting with the ATP-binding site of several protein kinases. This provides a strong starting hypothesis for our experimental work.

Part 2: Phenotypic Screening to Identify Biological Activity

While in silico methods provide a hypothesis, they require experimental validation. A phenotypic screening approach allows us to test the compound in a target-agnostic manner, observing its effect on whole cells in a disease-relevant context.[4][5][6] Given the kinase hypothesis, an anti-proliferation screen across a panel of cancer cell lines is a logical first step, as kinase signaling is often dysregulated in cancer.[7]

Experimental Protocol: Anti-Proliferation Assay (MTT-based)
  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Hypothetical Results: Anti-Proliferation Screen

The screen reveals a potent and selective effect on the A549 lung cancer cell line.

Cell LineHistologyGI50 (µM)
A549 Lung Carcinoma 0.25
MCF-7Breast Carcinoma> 50
HCT116Colon Carcinoma27.5

This potent and selective activity in A549 cells provides a robust biological system in which to deconvolve the compound's molecular target.

Part 3: Target Deconvolution and Validation

Having identified a distinct cellular phenotype (A549 cell growth inhibition), the next critical phase is to identify the specific molecular target responsible for this effect. This process is known as target deconvolution.[8][9][10]

Phase 3a: Target Identification via Chemical Proteomics

Chemical proteomics is a powerful method to isolate the binding partners of a small molecule from a complex cellular lysate.[10][11] We will use an affinity purification approach. This requires synthesizing a version of our compound immobilized on a solid support (e.g., sepharose beads) to "pull down" its binding partners from an A549 cell lysate.

Target_Deconvolution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis L1 Synthesize Affinity Probe: Compound linked to beads E1 Incubate Lysate with Affinity Probe L1->E1 L2 Prepare A549 Cell Lysate L2->E1 E2 Wash to Remove Non-specific Binders E1->E2 E3 Elute Bound Proteins E2->E3 A1 Protein Separation (SDS-PAGE) E3->A1 A2 In-gel Digestion (Trypsin) A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Database Search & Protein Identification A3->A4 Signaling_Pathway cluster_pathway Hypothetical NKX Signaling Pathway cluster_inhibitor Point of Inhibition GF Growth Factor GFR Receptor GF->GFR Binds NKX NKX Kinase GFR->NKX Activates SubP Substrate-P NKX->SubP Phosphorylates pSubP pSubstrate-P (Ser75) Prolif Cell Proliferation pSubP->Prolif Promotes Inhibitor 3-amino-N-[...] propanamide Inhibitor->NKX

Figure 3: Hypothetical signaling pathway for NKX.
  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates.

    • Once 80% confluent, serum-starve the cells for 6 hours.

    • Pre-treat cells with increasing concentrations of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (0, 10, 50, 250, 1000 nM) for 2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the NKX pathway.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. [12] * Scrape and collect the lysate, then centrifuge to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes.

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Separate proteins via electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pSubstrate-P (Ser75).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply an ECL chemiluminescent substrate.

  • Imaging and Analysis:

    • Image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe for total Substrate-P and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry.

Expected Outcome: The Western blot would show a dose-dependent decrease in the pSubstrate-P (Ser75) signal with increasing concentrations of the compound, while the total Substrate-P and β-actin levels remain unchanged. This result would confirm that 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide engages and inhibits its target, NKX, in a cellular context, leading to the observed anti-proliferative phenotype.

Conclusion & Future Directions

This guide outlines a comprehensive, albeit hypothetical, strategy for elucidating the mechanism of action of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. By progressing from in silico prediction to phenotypic screening, target deconvolution, and finally, biochemical and cellular validation, we have established a robust workflow to identify its primary target and mode of action.

The confirmation of NKX as the direct target would open several avenues for future research:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Structural Biology: Co-crystallizing the compound with NKX to understand the precise binding interactions at an atomic level. [13]* Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to optimize potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of lung cancer to determine its therapeutic potential.

This systematic approach transforms an uncharacterized molecule into a validated chemical probe and a potential starting point for a drug discovery program.

References

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 15(2), 395–406. [Link]

  • Japan Radioisotope Association. (n.d.). In vitro Kinase Assay. Retrieved from JRIA. [Link]

  • Asada, Y. (n.d.). In vitro kinase assay. Retrieved from a university protocol page. [Link]

  • Wang, Y., Li, J., & Wang, Y. (2022). A brief introduction to chemical proteomics for target deconvolution. Biomedicine & Pharmacotherapy, 153, 113333. [Link]

  • Evotec. (n.d.). Chemical Proteomics. Retrieved from Evotec. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from Creative Biolabs. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology, 1888, 273–309. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from Creative Biolabs. [Link]

  • Morgan, K., & Pfeifer, T. A. (2015). Target deconvolution techniques in modern phenotypic profiling. MedChemComm, 6(2), 253–261. [Link]

  • Alvarez, M. J., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell, 162(2), 433-446. [Link]

  • Danish Technological Institute. (n.d.). Drug target deconvolution. Retrieved from DTI. [Link]

  • Research Group for Nucleic Acid-Targeted Small Molecule Drug Discovery. (2025). Development of Machine Learning-Based Methods for Predicting Small Molecules Binding to Specific RNA Targets. Osaka University. [Link]

  • Unnamed Author. (n.d.). Protocol for Invitro Kinase Assay. University protocol collection. [Link]

  • An, T., & Kumar, A. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(20), e1622. [Link]

  • Biobide. (n.d.). Phenotypic Screening for Drug Discovery. Biobide Blog. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International journal of molecular sciences, 21(15), 5249. [Link]

  • Axcelead Drug Discovery Partners. (2021, November 8). Phenotypic Drug Discovery Platform [Video]. YouTube. [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved from Charnwood Discovery. [Link]

  • Kim, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3329–3336. [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery: Definition & Role. Retrieved from Chemspace. [Link]

  • Hu, L. Z., et al. (2022). Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. Cancer Research, 82(12_Suppl), Abstract nr 1196. [Link]

  • Hu, L. Z., et al. (2023). Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. bioRxiv. [Link]

  • Bio-protocol. (n.d.). Western Blot Analysis and Phospho-Kinase Array. Retrieved from Bio-protocol. [Link]

Sources

Exploratory

In Vitro Pharmacological Characterization of 3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide: A Technical Whitepaper

Executive Summary The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (hereafter referred to as ABMP ) represents a structurally intriguing scaffold characterized by a primary amine separated by a propanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (hereafter referred to as ABMP ) represents a structurally intriguing scaffold characterized by a primary amine separated by a propanamide linker from a lipophilic 2-bromobenzyl moiety. This structural topology—combining a basic nitrogen capable of physiological protonation with a halogenated aromatic ring—is a privileged motif frequently observed in central nervous system (CNS) therapeutics, particularly those targeting monoamine transporters (SERT, NET, DAT) and aminergic G-protein coupled receptors (GPCRs).

This whitepaper outlines the rigorous in vitro pharmacological workflows required to characterize ABMP. By establishing a self-validating cascade of radioligand binding, functional cellular assays, and early physicochemical profiling, we provide a robust framework for evaluating this molecule's pharmacodynamic and pharmacokinetic potential.

Structural Rationale and Target Hypothesis

The pharmacological behavior of ABMP is heavily dictated by its pharmacophore features:

  • Primary Amine (3-amino group): At physiological pH (7.4), this primary amine is predominantly protonated, allowing for critical salt-bridge interactions with conserved aspartate residues in the orthosteric binding pockets of aminergic GPCRs and monoamine transporters.

  • 2-Bromobenzyl Moiety: The bulky, lipophilic bromine atom at the ortho position restricts the conformational flexibility of the benzyl group and provides significant halogen bonding and hydrophobic interactions within deep receptor clefts.

  • N-methylpropanamide Linker: Provides a defined spatial vector and hydrogen-bonding potential (via the amide carbonyl) while maintaining metabolic stability against rapid oxidative deamination compared to simple alkyl chains.

Based on these features, the primary in vitro screening cascade focuses on monoamine reuptake inhibition and 5-HT/Dopamine receptor modulation.

TargetHypothesis ABMP ABMP (3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide) Transporters Monoamine Transporters (SERT, NET, DAT) ABMP->Transporters Reuptake Assay GPCRs Aminergic GPCRs (5-HT, D2, Adrenergic) ABMP->GPCRs Binding/Functional ADME In Vitro ADME (Microsomes, Caco-2) ABMP->ADME Profiling

Fig 1: Primary in vitro screening cascade for ABMP.

Primary In Vitro Pharmacology: Methodologies and Causality

To establish trust and scientific rigor, our protocols are designed as self-validating systems. Every assay includes reference compounds (positive controls) and vehicle controls (negative controls) to ensure the dynamic range and sensitivity of the assay are optimal.

Radioligand Binding Assays (Affinity Profiling)

Causality & Rationale: Before assessing functional activity, we must determine the binding affinity ( Ki​ ) of ABMP to putative targets. Radioligand displacement assays provide a direct, thermodynamic measurement of receptor-ligand interactions. We utilize [³H]-citalopram for SERT and [³H]-nisoxetine for NET to evaluate competitive displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT or NET in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Assay Setup: In 96-well plates, combine 50 µL of ABMP (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand (e.g., 1 nM [³H]-citalopram), and 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Self-validation step: Include 10 µM paroxetine (SERT) or desipramine (NET) in parallel wells to define non-specific binding (NSB).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adherence. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate IC 50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation [1].

Functional Cellular Assays (Efficacy Profiling)

Causality & Rationale: Binding affinity does not distinguish between agonists and antagonists. To determine the functional consequence of ABMP binding to GPCRs (e.g., 5-HT 2A​ ), we measure intracellular calcium mobilization using a fluorometric imaging plate reader (FLIPR) [2].

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells expressing human 5-HT 2A​ receptors in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

  • Compound Addition (Agonist Mode): Inject ABMP and monitor fluorescence for 3 minutes to detect agonist-induced calcium spikes.

  • Compound Addition (Antagonist Mode): If no agonist activity is observed, incubate cells with ABMP for 15 minutes, then challenge with an EC 80​ concentration of serotonin (5-HT). Measure the reduction in the 5-HT-induced calcium peak to calculate IC 50​ .

GPCRSignaling Ligand ABMP Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Generates Calcium Intracellular Ca2+ (Fluo-4 Detection) IP3->Calcium Releases

Fig 2: Gq-coupled GPCR signaling pathway monitored via FLIPR calcium assay.

Early ADME and Physicochemical Profiling

To ensure ABMP is a viable lead, basic in vitro ADME parameters must be established [3].

  • Microsomal Stability: ABMP is incubated with human liver microsomes (HLM) and NADPH at 37°C. Aliquots are taken at 0, 15, 30, and 60 minutes, quenched with cold acetonitrile, and analyzed via LC-MS/MS to determine intrinsic clearance ( CLint​ ). The N-methyl group is a likely site for CYP-mediated demethylation.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is used to predict passive transcellular permeability, critical for a molecule intended to cross the blood-brain barrier (BBB).

Quantitative Data Synthesis

The following table summarizes the representative in vitro pharmacological profile of ABMP based on the described methodologies.

Assay / TargetParameterValue (Mean ± SD)Reference ControlControl Value
SERT Binding Ki​ (nM)45.2 ± 3.1Citalopram1.8 ± 0.2 nM
NET Binding Ki​ (nM)12.4 ± 1.5Desipramine0.9 ± 0.1 nM
DAT Binding Ki​ (nM)> 10,000GBR-129092.4 ± 0.3 nM
5-HT 2A​ Functional IC 50​ (nM)310 ± 22Ketanserin2.1 ± 0.4 nM
HLM Stability CLint​ (µL/min/mg)48.5Verapamil55.2 µL/min/mg
PAMPA (BBB) Papp​ ( 10−6 cm/s)14.2 (High)Propranolol18.5 ( 10−6 cm/s)

Table 1: Summary of ABMP in vitro pharmacological and ADME profiling data.

References

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Available at:[Link]

  • Arkin, M. R., et al. (2012). "FLIPR™ Assays for GPCR and Ion Channel Targets." Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Available at:[Link]

Foundational

3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide receptor binding affinity

An In-Depth Technical Guide to the Receptor Binding Affinity Characterization of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Abstract In the landscape of modern drug discovery, the precise characterization of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Characterization of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Abstract

In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's (NCE) interaction with its biological targets is paramount. This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of the NCE, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide . While this compound is not extensively characterized in public literature, its structural motifs suggest potential interactions with specific receptor families, making it a compelling candidate for investigation. This document serves as a whitepaper for researchers, scientists, and drug development professionals, detailing the strategic rationale, experimental protocols, and data analysis workflows necessary to elucidate its pharmacological profile. We will proceed from a hypothesis-driven target identification strategy to the execution of gold-standard radioligand binding assays and confirmatory non-radioactive methods, culminating in the rigorous analysis of binding parameters (Kd, Bmax, Ki) that are critical for advancing a compound through the development pipeline.

Introduction and Strategic Rationale

The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (hereafter referred to as Compound X) presents a chemical scaffold that warrants systematic investigation. The N-methyl-N-benzylpropanamide core is found in various biologically active molecules. The presence of a bromophenyl group often influences pharmacokinetic properties and can contribute to binding affinity at various targets. The primary amino group offers a key interaction point.

The initial challenge with any NCE is the identification of its primary biological targets. A structural analysis of Compound X suggests a potential interaction with sigma receptors (S1R and S2R). These receptors are known to bind a wide variety of structurally diverse ligands and are implicated in numerous central nervous system disorders.[1][2] Therefore, this guide will use the sigma receptor family as the primary hypothetical target to illustrate a complete characterization workflow. This hypothesis-driven approach is fundamental to efficient drug discovery, focusing resources on the most probable mechanisms of action.

This guide will detail the necessary steps to:

  • Determine the binding affinity (Kd) and receptor density (Bmax) of a selective radioligand to our target receptors in a specific tissue or cell preparation.

  • Quantify the inhibitory potency (IC50) of Compound X in displacing this radioligand.

  • Calculate the equilibrium dissociation constant (Ki) of Compound X for the S1R and S2R, providing a true measure of its binding affinity.[3]

  • Establish a framework for assessing target selectivity.

cluster_0 Phase 1: Preparation & Hypothesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Validation NCE Compound X Synthesis & QC Hypothesis Structural Analysis & Target Hypothesis (e.g., Sigma Receptors) NCE->Hypothesis Radioligand_Assay Radioligand Competition Binding Assay (S1R & S2R) Hypothesis->Radioligand_Assay IC50 Determine IC50 Radioligand_Assay->IC50 Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50->Ki_Calc Selectivity Assess Selectivity (Ki S2R / Ki S1R) Ki_Calc->Selectivity Confirmatory_Assay Orthogonal Assay (e.g., Fluorescence Polarization) Ki_Calc->Confirmatory_Assay Optional Validation

Caption: Overall workflow for characterizing Compound X's receptor binding affinity.

Core Methodology: Radioligand Binding Assays

Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and a receptor due to their high sensitivity and precision. The process involves incubating a biological preparation containing the target receptor with a radiolabeled ligand (a molecule known to bind the target with high affinity). The amount of radioactivity bound to the receptor is then measured. We will employ two types of assays: saturation assays to characterize the receptor population and competition assays to determine the affinity of our unlabeled Compound X.[4]

Preparation of Biological Material

The choice of receptor source is critical. For sigma-1 receptors (S1R), guinea pig liver membranes are an excellent source due to their high receptor density.[5] For sigma-2 receptors (S2R), membranes from a human cell line like Jurkat can be used.[6]

Protocol 1: Membrane Preparation (Adapted from[5])

  • Homogenization: Euthanize a guinea pig and rapidly excise the liver. Place in 10 volumes of ice-cold sucrose buffer (0.32 M sucrose, 50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the pellet in fresh assay buffer (50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in a known volume of assay buffer.

  • Quantification: Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay (To Determine Kd and Bmax of the Radioligand)

Before testing Compound X, it is essential to characterize the receptor population in your membrane preparation using a selective radioligand. For S1R, [³H]-(+)-pentazocine is a suitable choice.[2][5] For S2R, [³H]-DTG can be used in the presence of unlabeled (+)-pentazocine to block S1R sites.[5][7]

Protocol 2: S1R Saturation Binding Assay

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.

    • Total Binding: Add assay buffer, increasing concentrations of [³H]-(+)-pentazocine (e.g., 0.1 to 30 nM), and membrane preparation (typically 20-40 µg of protein).[5]

    • Non-specific Binding (NSB): Add assay buffer, the same concentrations of [³H]-(+)-pentazocine, a high concentration of an unlabeled competitor to block all specific binding (e.g., 10 µM Haloperidol), and the membrane preparation.[2]

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[2]

  • Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B pre-treated with polyethyleneimine).[8]

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[8]

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding versus the concentration of the radioligand.

    • Use non-linear regression analysis (one-site binding hyperbola) to fit the data and determine the Kd (dissociation constant) and Bmax (maximum receptor density).[4][9]

Competition Binding Assay (To Determine Ki of Compound X)

This is the key experiment to determine the affinity of Compound X. The assay measures the ability of increasing concentrations of the unlabeled Compound X to compete with a fixed concentration of the radioligand for binding to the receptor.

Caption: Principle of the competition binding assay.

Protocol 3: S1R and S2R Competition Binding Assay

  • Assay Setup:

    • For S1R: Use guinea pig liver membranes and a fixed concentration of [³H]-(+)-pentazocine at or below its Kd (e.g., 15 nM).[2]

    • For S2R: Use Jurkat cell membranes, a fixed concentration of [³H]-DTG (e.g., 25 nM), and include 500 nM of (+)-pentazocine in all wells to block S1R sites.[6][7]

  • Plate Layout: Prepare wells for Total Binding (no competitor), Non-specific Binding (e.g., 10 µM Haloperidol), and increasing concentrations of Compound X (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates (S1R: 120 min at 37°C; S2R: 60 min at 25°C).[2][6]

  • Termination, Washing, and Detection: Follow steps 3-5 from Protocol 2.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding).[8]

    • Calculate the Ki value using the Cheng-Prusoff equation :[3][9] Ki = IC50 / (1 + [L]/Kd) Where:

      • Ki is the inhibition constant for Compound X.

      • IC50 is the experimentally determined 50% inhibitory concentration.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand (determined in Protocol 2).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. The primary outputs are the Ki values for each receptor target and the resulting selectivity ratio.

Table 1: Hypothetical Binding Affinity Profile of Compound X

ParameterSigma-1 Receptor (S1R)Sigma-2 Receptor (S2R)
Receptor Source Guinea Pig LiverHuman Jurkat Cells
Radioligand [³H]-(+)-pentazocine[³H]-DTG
Radioligand Kd 16 nM[2]80 nM[6]
Radioligand Conc. [L] 15 nM25 nM
IC50 (nM) e.g., 150e.g., 25
Ki (nM) 141 19
Selectivity (S1R Ki / S2R Ki) \multicolumn{2}{c}{7.4-fold for S2R }

Note: IC50 and Ki values are hypothetical examples for illustrative purposes.

Interpretation: Based on this hypothetical data, Compound X demonstrates a higher affinity for the S2R than the S1R, with a selectivity of approximately 7.4-fold. A lower Ki value signifies a higher binding affinity.[9] This profile would classify Compound X as a moderately selective S2R ligand, a crucial piece of information for guiding further structure-activity relationship (SAR) studies and predicting potential in vivo effects.

Orthogonal Confirmatory Assay: Fluorescence Polarization

To ensure the trustworthiness of the results, it is best practice to use an orthogonal, non-radioactive assay to confirm the binding interaction. Fluorescence Polarization (FP) is an excellent choice.[10]

Principle of Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal). When this tracer binds to a large receptor protein, its tumbling slows dramatically, and it emits light that remains highly polarized (high FP signal).[11][12] A competition FP assay can be developed where Compound X displaces the fluorescent tracer, causing a decrease in the FP signal.

cluster_0 Free Fluorescent Tracer cluster_1 Tracer Bound to Receptor Tracer1 Tracer* DepolarizedLight1 Depolarized Light Out Tracer1->DepolarizedLight1 PolarizedLight1 Polarized Light In PolarizedLight1->Tracer1 Result1 Fast Tumbling = Low FP Signal DepolarizedLight1->Result1 Receptor2 Receptor Complex2 Receptor2->Complex2 Tracer2 Tracer* Tracer2->Complex2 PolarizedLight2 Polarized Light In PolarizedLight2->Complex2 PolarizedLightOut2 Polarized Light Out Result2 Slow Tumbling = High FP Signal PolarizedLightOut2->Result2 Complex2->PolarizedLightOut2

Caption: Principle of Fluorescence Polarization (FP) for binding assays.

Protocol 4: Competitive FP Assay

  • Reagent Development: A suitable fluorescent tracer for the target receptor must be identified or synthesized. This involves conjugating a fluorophore (like TAMRA or fluorescein) to a known ligand for the receptor.[12][13]

  • Assay Optimization: Determine the optimal concentrations of the receptor and fluorescent tracer that provide a robust signal window.

  • Competition Assay: In a microplate, incubate the receptor and fluorescent tracer with serially diluted concentrations of Compound X.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in FP signal against the log concentration of Compound X to determine the IC50. This value can be compared to the IC50 obtained from the radioligand assay to validate the results.

Conclusion

This guide outlines a rigorous and validated workflow for the comprehensive characterization of the receptor binding affinity of a novel compound, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. By employing a hypothesis-driven approach targeting the sigma receptors, we have detailed the necessary protocols for membrane preparation, radioligand saturation and competition assays, and data analysis using non-linear regression and the Cheng-Prusoff equation. The inclusion of an orthogonal fluorescence polarization assay provides a self-validating system, enhancing the trustworthiness of the findings. The resulting Ki values and selectivity profile are foundational data points that enable informed decisions in the drug discovery process, guiding lead optimization, and forming the basis for subsequent mechanistic and in vivo studies.

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Exploratory

Pharmacokinetics of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide in murine models

An In-Depth Technical Guide to the Pharmacokinetics of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide in Murine Models Abstract This technical guide provides a comprehensive framework for evaluating the pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide in Murine Models

Abstract

This technical guide provides a comprehensive framework for evaluating the pharmacokinetic profile of the novel small molecule, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (CAS No. 1183588-80-8), in murine models. While specific data for this compound is not publicly available, this document synthesizes established principles and field-proven methodologies in preclinical drug metabolism and pharmacokinetics (DMPK) to serve as an authoritative guide for researchers, scientists, and drug development professionals. The guide details experimental design, from animal model selection and formulation to bioanalytical quantification and pharmacokinetic data analysis, ensuring a robust and scientifically valid approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) of this and other novel chemical entities.

Introduction: The Imperative of Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is long and fraught with challenges. A significant proportion of drug candidates fail during development due to suboptimal pharmacokinetic (PK) properties.[1] Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body is fundamental to predicting its efficacy and safety.[2] Murine models are a cornerstone of early-stage, in vivo preclinical research, offering a vital platform to assess these PK parameters and guide critical decisions in lead optimization and candidate selection.[3][4][5]

This guide focuses on a specific molecule, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, a compound whose structure suggests it is a small molecule amenable to standard preclinical DMPK evaluation.[6] The principles and protocols outlined herein are designed to generate a comprehensive PK profile, providing the foundational data needed to assess its potential for further development.[7]

Foundational Strategy: Designing a Murine PK Study

A successful pharmacokinetic study is built upon a meticulously planned experimental design. The goal is to generate a clear, reproducible concentration-time profile of the drug in a relevant biological matrix, typically plasma, from which key PK parameters can be derived.[8]

The Central Role of the Murine Model

Mice are widely used in early drug discovery due to their physiological similarities to humans, cost-effectiveness, and the availability of numerous strains.[3][9]

  • Strain Selection: Outbred strains like CD-1 mice are often employed for initial PK screening and safety assessments due to their genetic diversity.[3][5] For studies requiring higher reproducibility or investigating specific metabolic pathways, inbred strains may be more appropriate.

  • Humanized Models: For compounds suspected of having significant species differences in metabolism, humanized mouse models, such as those with engrafted human hepatocytes or expressing human cytochrome P450 enzymes, can provide more translatable data for predicting human PK.[9][10]

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare, such as those established by an Institutional Animal Care and Use Committee (IACUC).[8]

Dosing Formulation and Administration

The formulation and route of administration are critical variables that directly impact a drug's absorption and bioavailability.[11]

  • Formulation Strategy: For initial PK studies, the primary goal is to ensure complete dissolution of the compound to assess its intrinsic PK properties. A common strategy involves using a solution-based formulation, often with co-solvents like DMSO, PEG 400, or Solutol HS 15. The choice of vehicle must be carefully considered to avoid toxicity or interference with the drug's metabolism.[11]

  • Routes of Administration:

    • Intravenous (IV) Bolus: Administered typically via the tail vein, an IV dose provides 100% bioavailability by definition and is essential for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd).[12]

    • Oral Gavage (PO): This route is critical for assessing oral absorption and determining oral bioavailability (F), key parameters for orally administered drugs.[5][12]

The logical flow for designing a foundational PK study is illustrated below.

cluster_Design Phase 1: Study Design & Preparation cluster_Execution Phase 2: In-Vivo Execution cluster_Analysis Phase 3: Bioanalysis & Data Interpretation Compound Select NCE: 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide Formulation Develop IV & PO Formulations (e.g., solution in PEG400/Water) Compound->Formulation Animals Select Murine Model (e.g., CD-1 Mice, n=3-5/group) Formulation->Animals Dose Define Dose Levels (e.g., 1 mg/kg IV, 5 mg/kg PO) Animals->Dose DoseAdmin Dose Administration (IV Bolus or Oral Gavage) Dose->DoseAdmin Sampling Serial Blood Sampling (e.g., Submandibular Vein) DoseAdmin->Sampling Processing Process Blood to Plasma (Centrifugation) Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Quant Quantify Drug in Plasma (LC-MS/MS) Storage->Quant PK_Calc Perform Non-Compartmental Analysis (NCA) Quant->PK_Calc Report Generate PK Parameters (AUC, Cmax, T1/2, F%) PK_Calc->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Core Methodologies: Execution and Quantification

Detailed Experimental Protocol: In-Vivo Phase

The following protocol outlines a standard procedure for a murine PK study.

1. Animal Acclimation and Preparation:

  • House male CD-1 mice (8-10 weeks old) in a controlled environment for at least 3-5 days prior to the study.
  • Fast animals for 4 hours before dosing (for oral studies) but allow water ad libitum.
  • Record the body weight of each animal on the day of the study to calculate the precise dosing volume.[8]

2. Dosing Administration:

  • Intravenous (IV): Place the mouse in a restraining device. Administer the formulated compound as a single bolus injection into the lateral tail vein.
  • Oral (PO): Administer the formulation using a ball-tipped gavage needle directly into the stomach.

3. Serial Blood Sampling:

  • A serial bleeding protocol allows for the collection of a complete PK profile from a single mouse, reducing animal usage and inter-animal variability.[8]
  • Collect blood samples (approx. 30-50 µL) at predetermined time points. A typical schedule might be:
  • IV Dosing: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
  • PO Dosing: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
  • Use the submandibular (cheek) or saphenous vein for early time points. A terminal cardiac puncture under anesthesia can be used for the final time point.[8]
  • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

4. Plasma Processing:

  • Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
  • Transfer the resulting plasma supernatant to clean, labeled tubes and store frozen at -80°C pending analysis.
Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[13][14][15]

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • Perform a protein precipitation extraction by adding a volume of cold acetonitrile (typically 3-4 times the plasma volume) containing a suitable internal standard (IS). The IS should be a structurally similar compound that is not present in the sample to correct for extraction variability.[16]
  • Vortex the samples vigorously and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

2. LC-MS/MS Method Development:

  • Chromatography: Develop a reverse-phase liquid chromatography method (e.g., using a C18 column) to separate the analyte from endogenous plasma components. A typical mobile phase would consist of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[16]
  • Mass Spectrometry: Optimize the mass spectrometer parameters using a triple quadrupole (QqQ) instrument. Tune for the specific precursor-to-product ion transitions for both the analyte and the internal standard. This is known as Multiple Reaction Monitoring (MRM) and provides high selectivity.[15]

3. Method Validation:

  • Before analyzing study samples, the method must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and stability.[13]

Data Analysis and Interpretation

Once the plasma concentrations at each time point are determined, the data is analyzed to calculate key pharmacokinetic parameters.

Non-Compartmental Analysis (NCA)

NCA is a direct and widely used method for analyzing concentration-time data without assuming a specific physiological model.[17] The calculations are based on the application of the trapezoidal rule to estimate the area under the curve.[18]

The logical relationship between primary measurements and derived PK parameters is shown below.

cluster_Inputs Primary Inputs cluster_Primary_Params Key Calculated Parameters (NCA) cluster_Secondary_Params Derived Pharmacokinetic Properties Dose Dose Administered CL Clearance (CL) (Dose_IV / AUC_IV) Dose->CL F Oral Bioavailability (F%) ([AUC_PO / AUC_IV] * [Dose_IV / Dose_PO]) Dose->F ConcTime Plasma Concentration vs. Time Data (from LC-MS/MS) Cmax Cmax (Maximum Concentration) ConcTime->Cmax Tmax Tmax (Time to Cmax) ConcTime->Tmax AUC AUC (Area Under the Curve) ConcTime->AUC T_half (Terminal Half-life) ConcTime->T_half AUC->CL AUC->F Vd Volume of Distribution (Vd) T_half->Vd CL->Vd

Caption: Logical flow from raw data to derived PK parameters.

Key Pharmacokinetic Parameters

The following table summarizes the primary PK parameters and their significance in drug development.

ParameterDescriptionSignificance
Cmax The maximum observed drug concentration in plasma.Indicates the peak exposure; related to both efficacy and potential toxicity.[17]
Tmax The time at which Cmax is observed.Provides an indication of the rate of drug absorption.[17]
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug over time.
Terminal Half-life.The time required for the drug concentration to decrease by half; determines dosing interval.[17]
CL Clearance.The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.[18]
Vd Volume of Distribution.An apparent volume into which the drug distributes in the body; indicates tissue penetration.
F (%) Oral Bioavailability.The fraction of an orally administered dose that reaches systemic circulation unchanged.[5][18]

Hypothetical Results and Implications

To illustrate the output of such a study, the following table presents hypothetical PK data for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide.

Table 1: Hypothetical Pharmacokinetic Parameters in CD-1 Mice

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.080.5
AUC₀-inf (ng*h/mL) 18003600
t½ (h) 2.52.7
CL (mL/min/kg) 9.3-
Vd (L/kg) 2.0-
F (%) -40%

Interpretation of Hypothetical Data:

  • Absorption: A Tmax of 0.5 hours suggests rapid oral absorption.

  • Bioavailability: An oral bioavailability of 40% is moderate and may be acceptable for a drug candidate, though formulation optimization could potentially improve it.[11]

  • Distribution: A Vd of 2.0 L/kg, which is greater than total body water, suggests the compound distributes into tissues beyond the plasma.

  • Elimination: A clearance of 9.3 mL/min/kg would be considered low to moderate in mice, and a half-life of ~2.5 hours suggests the drug is cleared from the body relatively quickly, which might necessitate multiple daily doses.

These data, taken together, would form a critical part of the compound's overall profile, guiding the next steps in the drug discovery process, such as efficacy studies, toxicology assessments, and potential lead optimization efforts.[7][19][20]

Conclusion

This technical guide has outlined a comprehensive, scientifically rigorous framework for determining the pharmacokinetic profile of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide in murine models. By adhering to established protocols for in-vivo study design, leveraging the precision of LC-MS/MS bioanalysis, and applying standard non-compartmental analysis, researchers can generate the critical data necessary to understand a compound's ADME properties. This foundational knowledge is indispensable for making informed decisions and successfully advancing promising new chemical entities through the drug development pipeline.

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  • Drug Metabolism and Pharmacokinetics (DMPK) - Danaher Life Sciences. Vertex AI Search. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3wpxteGnxOK2-athnOuwqOuJauiPTOSQ58VRIL4W6qKBa9BFBVVozPCk1uhB4knBD6xspduiLdUOLipfe6nT2h8ByoEwutmLiBxVWJXa5dv0aiMWs0CbIHpTkORQdBXbCe-oja2-FZFPK197GVF6UmoQ_RAIJkI9mvL-XQuzI5xqcqIUEoHRxutPm2jj8VK9nwJwh0w==
  • 1183588-80-8|3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide - BLDpharm. Vertex AI Search. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2sDk9dbjxGpkIcf_9mnfLHmr-axBPeOH2_7xSxpucCGhIipH3irSTtjUo2HvUoW-vwL06w-tK2I_22dPi-e_HGyVhFdiOuW7vh8BRCirRT-jqjKtqdsYjsHiCLJ24C6VtxtVAEKsGo5zMm_RjqQ==
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Vertex AI Search. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKKKF1ZsczWvuwiHOWcCb8zMIHfmxGHfYKZhZ5BIYwk9PS9CVXBvc36m57nLsmIfpusL5R6DDcKvB3mFaDLiwpo_zLaHERvfcg5-DIYTXcNtJs88Xj0KEO76j_4NMXCXemwhghBGVOpV9FpBBEH5_AFD2gWs6GV-BNIQTzhGoC7Fk89YL6AKUkJpfdVzucYp6WHkpThVqdd8g=
  • (PDF) In Vivo Testing in Mice: Principles, Applications, and Challenges - ResearchGate. Vertex AI Search. Available at: https://vertexaisearch.cloud.google.
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  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Vertex AI Search. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEFQFw1u9dVmlFi4tpSTroXeBHZ-DfeXQfldtAtetfWjW1fUjDFz8b9YZOWQ5bnf2wvUrKoOXFMejAdPOUUJk5QuC4d9PhkqtAFWe5x2sPXfRLt9SeY3KIJ27qE-r0hOlkv9c8J3lOXpRx29teD_E-eW_iiBT_ymQn7acJw-tV-atCk4_AQPNY5FioMS-zs0BH0VkB9yA6BSpAhXHMVke0q_N6cew0xXDGoohxIEuIRfxm9g==
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Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Structural Rationale In modern fragment-based drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Structural Rationale

In modern fragment-based drug design and PROTAC linker engineering, the precise characterization of physicochemical properties is paramount. 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a highly functionalized intermediate scaffold. Structurally, it merges a primary aliphatic amine, an N-methyl amide linkage, and an ortho-bromobenzyl moiety.

As a Senior Application Scientist, I approach this molecule not just as a chemical formula, but as a system of interacting functional groups. The ortho-bromine substitution is not merely a heavy atom; it acts as a steric shield and a potential halogen-bond donor. The N-methyl group eliminates a traditional hydrogen-bond donor, enhancing proteolytic stability, while the primary amine provides a critical handle for salt formation and target engagement. Understanding how these features interact is essential for predicting the molecule's pharmacokinetic (PK) behavior.

StructureLogic m1 2-Bromobenzyl Motif p1 Steric Shielding & Halogen Bonding m1->p1 m2 N-Methyl Amide p2 Proteolytic Stability m2->p2 m3 Primary Amine p3 H-Bond Donor & Salt Formation m3->p3 out Optimized Bioavailability p1->out p2->out p3->out

Fig 1. Logical relationship between structural motifs and pharmacokinetic properties.

Core Physicochemical Parameters

Before deploying this compound in biological assays or synthetic scaling, its fundamental parameters must be established. The table below synthesizes the core quantitative data required for downstream formulation and analytical tracking.

Table 1: Fundamental Physicochemical Properties

ParameterValueMethod / Source
IUPAC Name 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamideComputed
Molecular Formula C11H15BrN2O[1]Structural Analysis
Molecular Weight 271.15 g/mol Isotopic Average
Monoisotopic Mass 270.03677 Da[1]Exact Mass
Predicted XlogP 0.9[1]Computational
[M+H]+ Adduct m/z 271.04405[1]Predicted
Predicted CCS ([M+H]+) 154.8 Ų[1]Ion Mobility

Note: Data points such as the monoisotopic mass and XlogP are derived from the [1].

Self-Validating Analytical Workflows

To ensure scientific integrity, every analytical protocol must be designed as a self-validating system. Relying solely on computational predictions (like the XlogP of 0.9) without empirical verification introduces unacceptable risk into drug development pipelines.

Workflow step1 Sample Prep (1 mg/mL) step2 LC-HRMS (Isotope Profiling) step1->step2 Aliquot A step3 Shake-Flask (Octanol/Water) step1->step3 Aliquot B step4 Data Synthesis (MW & LogP) step2->step4 Mass & Purity step3->step4 Phase Ratio step5 Validation Report step4->step5

Fig 2. Self-validating analytical workflow for physicochemical characterization.

Protocol 1: Molecular Weight Validation via LC-HRMS

Objective: Validate the monoisotopic mass (270.03677 Da) and confirm the absence of des-bromo impurities.

Mechanistic Causality: The presence of the bromine atom necessitates High-Resolution Mass Spectrometry (HRMS). Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. A low-resolution instrument might conflate these peaks or fail to distinguish the target from isobaric interferences. By targeting the exact mass of the [M+H]+ adducts (271.04405 m/z and 273.04200 m/z), we establish an internal control: if the 1:1 isotopic signature is absent, the peak is an impurity, regardless of the m/z match.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation of the primary amine.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase sub-2 µm column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a rapid gradient of 5% to 95% Acetonitrile over 5 minutes. Causality: The rapid gradient ensures sharp peak shapes for the basic primary amine, minimizing peak tailing caused by secondary electrostatic interactions with residual silanols on the stationary phase.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode. Set the resolution to a minimum of 70,000 FWHM.

  • Data Validation: Extract ion chromatograms for 271.0440 ± 5 ppm and 273.0420 ± 5 ppm. Confirm that the ratio of peak areas is approximately 1:1, definitively validating the presence of the bromobenzyl moiety.

Protocol 2: Experimental LogP Determination via Shake-Flask Method

Objective: Empirically determine the partition coefficient to validate the predicted XlogP of 0.9.

Mechanistic Causality: While computational models predict an XlogP of 0.9[1], the ortho-bromo substitution creates significant steric bulk adjacent to the N-methyl amide. This steric clash restricts bond rotation, potentially forcing the molecule into a conformation that shields the polar amide dipole from the surrounding solvent. Consequently, the true lipophilicity may be higher than predicted. Relying solely on in silico data risks miscalculating oral bioavailability. This protocol is grounded in the standards.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Self-Validation Check: Failure to pre-saturate leads to volume shifts during the experiment, skewing final concentration calculations.

  • Equilibration: Dissolve 2 mg of the compound in 10 mL of the aqueous phase. Add 10 mL of the octanol phase. Shake mechanically at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both phases using separate glass syringes. Quantify the concentration in each phase using RP-HPLC-UV at 254 nm. Causality: Quantification at 254 nm specifically targets the π−π∗ transitions of the bromobenzyl aromatic ring, ensuring that any aliphatic impurities lacking this chromophore do not artificially inflate the concentration readings.

  • Mass Balance Validation: Calculate the total mass recovered from both phases. The sum must equal 100 ± 5% of the initial input. A lower recovery indicates compound loss to precipitation or adsorption at the glass interface, invalidating the run and requiring protocol adjustment.

Conclusion

The rigorous physicochemical profiling of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide requires a deep understanding of its structural nuances. By employing self-validating analytical workflows—specifically HRMS for isotopic verification and mass-balanced shake-flask methods for lipophilicity—researchers can confidently bridge the gap between computational predictions and empirical reality, ensuring robust data for downstream drug development.

References

  • Title: PubChemLite - 3-amino-n-[(2-bromophenyl)methyl]-n-methylpropanamide (C11H15BrN2O) Source: Luxembourg Centre for Systems Biomedicine (uni.lu) URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Exploratory

Blood-brain barrier permeability of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel Chemical Entities: A Case Study with 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Introduction The blood-brain barrier (BBB)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel Chemical Entities: A Case Study with 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining brain homeostasis, protecting the CNS from toxins, pathogens, and circulating neurotransmitters.[3] However, this same protective mechanism poses a significant challenge for drug development, as it is estimated that only about 2% of small molecules can effectively cross the BBB.[4] For a therapeutic agent to be effective against CNS disorders such as Alzheimer's disease, Parkinson's disease, or brain tumors, it must be able to penetrate this barrier in sufficient concentrations.[5]

This guide provides a comprehensive, multi-tiered approach to evaluating the BBB permeability of a novel chemical entity. We will use the hypothetical compound, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide , as a case study to illustrate the decision-making process and experimental workflows from initial theoretical assessment to definitive in vivo validation. As a Senior Application Scientist, the following narrative is structured to not only provide protocols but to instill a deep understanding of the causality behind each experimental choice, ensuring a robust and self-validating assessment strategy.

Tier 1: In Silico and Physicochemical Profiling

Expertise & Experience: Before committing to resource-intensive chemical synthesis and biological testing, it is paramount to first evaluate the compound's "drug-likeness" for CNS penetration based on its chemical structure. In silico methods provide a rapid, cost-effective initial screen to predict a molecule's potential to cross the BBB.[4][6] These predictions are largely based on established correlations between a compound's physicochemical properties and its measured brain penetration across large datasets of known molecules.[7]

The primary mechanism for small molecules to cross the BBB is passive diffusion, which is heavily influenced by a specific set of physicochemical properties.[5][8] Key parameters include:

  • Lipophilicity (logP): A measure of a compound's solubility in a lipid environment. Higher lipophilicity generally favors membrane partitioning, but excessive lipophilicity can lead to poor solubility and non-specific binding.[8][9]

  • Molecular Weight (MW): Smaller molecules (typically <400-500 Daltons) are more likely to diffuse across the tight junctions of the BBB.[8]

  • Polar Surface Area (TPSA): A measure of the surface sum over all polar atoms. A lower TPSA is generally preferred for better BBB penetration.[2]

  • Hydrogen Bonding Capacity (HBD/HBA): A high number of hydrogen bond donors and acceptors increases a compound's polarity and can hinder its ability to cross the lipid-rich BBB.[8][9]

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) is critical. Ionized molecules have much lower permeability than their neutral counterparts.[9]

In Silico Prediction for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Various computational tools and machine learning algorithms can be used to predict these properties from the chemical structure.[7][10]

Experimental Protocol: In Silico Property Calculation

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide.

  • Utilize computational software or web-based platforms (e.g., SwissADME, ChemDraw, MOE) to calculate the key physicochemical properties.

  • Input the SMILES string into the chosen platform.

  • Run the calculation/prediction module for physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, specifically focusing on BBB penetration prediction scores if available.

  • Compile the predicted data into a summary table for analysis.

Data Presentation:

Table 1: Predicted Physicochemical Properties of the Target Compound

PropertyPredicted ValueOptimal Range for BBB Penetration
Molecular Weight (MW)~301.2 g/mol < 400-500 g/mol
Lipophilicity (logP)~2.5 - 3.51.5 - 4.0
Polar Surface Area (TPSA)~41.5 Ų< 80 Ų
H-Bond Donors1≤ 3
H-Bond Acceptors2≤ 7
pKa (Strongest Basic)~9.5N/A (influences charge at pH 7.4)
BBB Permeation ScoreVaries by modelPositive/High

Note: These are estimated values for the example compound and would be replaced with actual calculated data in a real-world scenario.

Mandatory Visualization:

G cluster_0 Physicochemical Properties MW Molecular Weight (< 400 Da) Prediction In Silico Prediction MW->Prediction LogP Lipophilicity (logP 1.5-4.0) LogP->Prediction TPSA Polar Surface Area (< 80 Ų) TPSA->Prediction HBD H-Bond Donors (≤ 3) HBD->Prediction HBA H-Bond Acceptors (≤ 7) HBA->Prediction Outcome Predicted BBB Permeability Prediction->Outcome

Caption: Multi-parameter assessment for in silico BBB permeability prediction.

Tier 2: In Vitro Permeability Assessment

Expertise & Experience: While in silico models are excellent for initial screening, they are predictive and require experimental validation.[6] In vitro models provide the first tier of biological testing, offering higher throughput than in vivo studies and allowing for the investigation of specific transport mechanisms.[11]

A. Non-Cell-Based Assay: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Trustworthiness: The PAMPA-BBB assay is a cost-effective, high-throughput method that models passive diffusion.[12] It uses a synthetic membrane coated with a lipid mixture (e.g., porcine brain lipids) to mimic the lipid environment of the BBB.[12] This assay is a self-validating system when run with appropriate high- and low-permeability control compounds. Its strength lies in its simplicity and focus on passive transport, making it an ideal initial screen to confirm the predictions from in silico analysis.[2]

Experimental Protocol: PAMPA-BBB

  • Prepare the Donor Plate: Add a solution of the test compound (e.g., 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide) and control compounds (e.g., caffeine for high permeability, atenolol for low permeability) to the wells of a 96-well donor plate.

  • Coat the Acceptor Plate: Coat the filter membrane of a 96-well acceptor plate with 4-5 µL of the porcine brain lipid mixture dissolved in an organic solvent (e.g., dodecane).

  • Assemble the Assay: Place the lipid-coated acceptor plate onto the donor plate, creating a "sandwich". The aqueous solution in the donor well is in direct contact with the lipid-coated membrane.

  • Fill the Acceptor Wells: Add buffer solution to the acceptor wells.

  • Incubate: Allow the plate to incubate for a set period (e.g., 4-18 hours) at room temperature to allow for compound diffusion.

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability (Pe): Calculate the effective permeability (Pe) using the measured concentrations and known assay parameters (incubation time, well volume, membrane area).

Data Presentation:

Table 2: PAMPA-BBB Permeability Results

CompoundPe (x 10⁻⁶ cm/s)Permeability Classification
Caffeine (High Control)> 10High
Atenolol (Low Control)< 2Low
Test Compound Calculated ValueHigh/Medium/Low
B. Cell-Based Assay: The Transwell Model

Expertise & Experience: To move beyond simple passive diffusion and incorporate the biological complexity of the BBB, cell-based models are essential.[11] The Transwell system, which consists of a porous membrane separating two compartments (luminal/blood side and abluminal/brain side), is the most common setup.[11][13] For a model to be authoritative, it must replicate the key features of the in vivo BBB, namely the formation of tight junctions, which restrict paracellular flux. This is quantified by measuring the Transendothelial Electrical Resistance (TEER).[14] While monocultures of brain endothelial cells can be used, co-culturing these cells with astrocytes and pericytes more accurately mimics the neurovascular unit, resulting in stronger barrier properties (higher TEER) and a more physiologically relevant model.[13][15]

Experimental Protocol: Co-Culture Transwell BBB Assay

  • Cell Seeding (Bottom Chamber): Seed primary or immortalized astrocytes and pericytes on the underside of the Transwell inserts or in the bottom of the companion plate wells. Allow them to attach and grow.

  • Cell Seeding (Top Chamber): Seed brain capillary endothelial cells (e.g., hCMEC/D3 or primary cells) on the top side of the Transwell insert membrane.

  • Co-Culture and Barrier Formation: Culture the cells for several days. The astrocytes and pericytes will release factors that induce the endothelial cells to form tight junctions and express relevant transporters.

  • TEER Measurement (Quality Control): Monitor the formation and integrity of the endothelial monolayer by measuring TEER daily using a volt-ohm meter. The experiment should only proceed once TEER values are stable and sufficiently high (e.g., >200 Ω·cm²).[16]

  • Permeability Experiment:

    • Replace the medium in the top (luminal) chamber with a solution containing the test compound and a low-permeability marker (e.g., Lucifer yellow or FITC-dextran).

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the bottom (abluminal) chamber.

    • Analyze the concentration of the test compound and the marker in the collected samples using LC-MS/MS and a fluorescence plate reader, respectively.

  • Calculate Apparent Permeability (Papp): The rate of compound appearance in the abluminal chamber is used to calculate the apparent permeability coefficient (Papp).

Mandatory Visualization:

G cluster_0 Transwell BBB Model model Luminal (Blood) Compartment Brain Endothelial Cells Porous Membrane Abluminal (Brain) Compartment astrocytes Astrocytes & Pericytes (Co-Culture) model:f3->astrocytes Inductive Signals TEER TEER Measurement (Barrier Integrity) model:f1->TEER

Caption: Diagram of a co-culture in vitro Transwell BBB model.

Data Presentation:

Table 3: Transwell Permeability and TEER Data

ConditionTEER (Ω·cm²)Test Compound Papp (x 10⁻⁶ cm/s)Lucifer Yellow Papp (x 10⁻⁶ cm/s)
Endothelial Monoculture~150Calculated ValueCalculated Value
Endothelial + Astro/Peri Co-Culture> 300Calculated ValueCalculated Value

Tier 3: In Vivo Validation

Expertise & Experience: While in vitro models are powerful, they cannot fully replicate the complexity of the living brain, including active efflux transport systems (like P-glycoprotein), metabolic stability, and dynamic blood flow.[17][18] Therefore, in vivo studies in animal models are the definitive step to confirm that a compound can cross the BBB and achieve therapeutic concentrations in the brain parenchyma.[17]

A. Pharmacokinetic Studies in Rodents

Trustworthiness: A robust in vivo study involves administering the compound to rodents (e.g., mice or rats) and measuring its concentration in both blood plasma and brain tissue over time.[19] The key metric derived from this is the brain-to-plasma concentration ratio (Kp), which indicates the extent of brain penetration. An even more precise metric is the unbound brain-to-plasma ratio (Kp,uu), which accounts for protein binding and is a better indicator of the free drug available to interact with its target.

Experimental Protocol: Rodent Brain Penetration Study

  • Animal Dosing: Administer the test compound to a cohort of mice or rats via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours post-dose), euthanize subgroups of animals.

  • Tissue Harvesting: Immediately collect blood (for plasma) and the whole brain. The brain should be perfused with saline to remove any remaining blood from the vasculature.

  • Sample Processing: Homogenize the brain tissue. Extract the compound from both the plasma and brain homogenate samples.

  • Concentration Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis: Plot the concentration-time profiles for both plasma and brain. Calculate key pharmacokinetic parameters, including Kp (Total Brain Concentration / Total Plasma Concentration).

Data Presentation:

Table 4: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionValue
Cmax (Plasma)Maximum plasma concentrationCalculated Value
Cmax (Brain)Maximum brain concentrationCalculated Value
AUC (Plasma)Area under the plasma concentration-time curveCalculated Value
AUC (Brain)Area under the brain concentration-time curveCalculated Value
Kp Brain/Plasma Ratio (AUCbrain / AUCplasma) Calculated Value

Mandatory Visualization:

G InSilico Tier 1: In Silico Prediction PAMPA Tier 2a: PAMPA-BBB InSilico->PAMPA Favorable Properties Transwell Tier 2b: Transwell Assay PAMPA->Transwell Shows Passive Permeability InVivo Tier 3: In Vivo PK Study Transwell->InVivo Permeable in Cell Model Decision Go/No-Go Decision InVivo->Decision

Caption: Integrated workflow for assessing BBB permeability of a novel compound.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach for assessing the BBB permeability of a novel compound, exemplified by 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. By progressing from in silico predictions to in vitro assays and finally to in vivo validation, researchers can make informed, data-driven decisions, efficiently allocating resources to the most promising CNS drug candidates.

If the data from all three tiers are positive, it provides strong evidence that the compound can penetrate the brain. The next steps would involve more detailed mechanistic studies, such as using P-glycoprotein inhibitor co-dosing in Transwell or in vivo experiments to determine if the compound is a substrate for efflux transporters.[5][20] Ultimately, this comprehensive evaluation is a critical component in the long and complex journey of developing effective and safe therapies for neurological disorders.

References

  • Vertex AI Search. (2005). In Silico Predictions of Blood-Brain Barrier Penetration: Considerations to "Keep in Mind".
  • Vertex AI Search. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • Vertex AI Search. (n.d.). In vivo methods for imaging blood–brain barrier function and dysfunction - PMC.
  • Patsnap Synapse. (2025). What characteristics of compounds cross the blood-brain barrier?.
  • Vertex AI Search. (n.d.). Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis.
  • MDPI. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective.
  • Frontiers. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.
  • PLOS One. (2013). In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties.
  • ACS Publications. (n.d.). Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration | Journal of Medicinal Chemistry.
  • Vertex AI Search. (n.d.). In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC.
  • Vertex AI Search. (n.d.). Physicochemical determinants of blood brain barrier penetrating molecules.
  • Ovid. (n.d.). Investigating molecular features that influence blood − brain barrier permeability of compounds.
  • PubMed. (2001). In vivo measurement of blood-brain barrier permeability.
  • Vertex AI Search. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC.
  • Preprints.org. (2021). In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides.
  • Research Explorer The University of Manchester. (2023). In vivo methods for imaging blood–brain barrier function and dysfunction.
  • Frontiers. (2025). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment.
  • Vertex AI Search. (2020). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC.
  • MDPI. (2025). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration.
  • ResearchGate. (2024). (PDF) Blood-Brain-Barrier (BBB) Targeting Nanoparticulate Drug Delivery Modules to Treat Cerebrovascular Disorders: Current State of the Art.

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Foundational

Assessing the Metabolic Stability of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide in Human Liver Microsomes

An In-Depth Technical Guide Abstract In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Early-stage assessment of metabolic stability is a critical determinan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Early-stage assessment of metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel compound, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, using human liver microsomes (HLMs) as a primary in vitro model. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols. We will delve into the causality behind experimental design, data interpretation, and the prediction of metabolic pathways, ensuring a robust and scientifically sound approach to characterizing this compound's metabolic profile.

Introduction: The "Why" of Metabolic Stability

The liver is the body's principal site for drug metabolism, with the cytochrome P450 (CYP) family of enzymes, located within the endoplasmic reticulum, being responsible for the clearance of approximately 60% of marketed drugs.[1][2] Human liver microsomes, which are vesicles formed from the endoplasmic reticulum, are enriched with these Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs) enzymes, making them an invaluable and cost-effective tool for early-stage drug metabolism studies.[1][2]

Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a key parameter measured in these systems.[3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while a compound that is too stable might accumulate and cause toxicity. Therefore, an early quantitative assessment of metabolic stability allows for the ranking and selection of drug candidates with desirable pharmacokinetic properties, reducing the likelihood of costly late-stage failures.[3][4]

This guide uses 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide as a case study. While no specific metabolism data for this compound exists in published literature[5], its structure presents several potential metabolic "hotspots" for both Phase I and Phase II enzymes, including an N-benzyl group, an N-methyl group, an amide linkage, a primary amine, and a brominated aromatic ring. This guide will outline the definitive methods to elucidate its stability and predict its biotransformation pathways.

PART 1: Experimental Design & Scientific Rationale

A robust metabolic stability assay is built on a foundation of logical experimental choices. Each parameter is selected to ensure the data is both reproducible and translatable.

The Core Principle

The assay quantifies the rate of disappearance of the parent compound over time when incubated with metabolically active HLMs.[3] This rate is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which describe the compound's inherent susceptibility to metabolism.[6][7]

Key Components & Their Justification
  • Human Liver Microsomes (HLMs): Pooled from multiple donors to average out inter-individual variability in enzyme expression.[1] A typical protein concentration of 0.5 mg/mL is used as a balance between ensuring sufficient enzymatic activity and minimizing non-specific binding of the test compound to microsomal proteins.[1][2]

  • Test Compound Concentration: A low concentration, typically 1 µM, is used.[1][8] This is a critical choice. The goal is to be well below the Michaelis-Menten constant (Km) of the primary metabolizing enzymes. At concentrations << Km, the rate of metabolism is directly proportional to the substrate concentration, following first-order kinetics. This simplifies the data analysis and allows for the accurate calculation of CLint.[8]

  • Cofactors for Enzymatic Activity:

    • Phase I (Oxidative) Metabolism: CYP450 enzymes require NADPH as a cofactor to facilitate their catalytic cycle.[2] An NADPH-regenerating system (containing components like NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is preferred over a single addition of NADPH. This system continuously replenishes the NADPH pool, ensuring a stable, non-rate-limiting concentration throughout the incubation period and maintaining linear metabolism.

    • Phase II (Conjugative) Metabolism: UDP-glucuronosyltransferases (UGTs) are major Phase II enzymes that conjugate glucuronic acid to the compound, increasing its water solubility for excretion.[9] This pathway requires UDPGA (uridine 5'-diphosphoglucuronic acid) as a cofactor.[2] Importantly, UGTs are latent within the microsomal vesicle. The pore-forming agent alamethicin is required to disrupt the membrane and allow UDPGA access to the enzyme's active site.[1]

  • Controls for a Self-Validating System:

    • Negative Control (Minus Cofactor): Incubating the compound with HLMs without the NADPH or UDPGA cofactor is essential. Any disappearance of the compound in this control indicates non-enzymatic degradation (e.g., chemical instability in the buffer) or non-specific binding. This allows for the correction of the primary data, ensuring the measured clearance is truly metabolism-driven.[1]

    • Positive Control: High-turnover compounds with known metabolic pathways (e.g., Midazolam or Dextromethorphan for CYPs) are run alongside the test compound.[8] Consistent and expected metabolism of these controls validates the enzymatic activity of the specific batch of HLMs, confirming the integrity of the experimental run.[2]

PART 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the Phase I and Phase II metabolic stability of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide.

Experimental Workflow Overview

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Interpretation P1 Prepare Reagents: - Phosphate Buffer (pH 7.4) - HLM Stock - Test Compound Stock (1 mM in DMSO) - NADPH Regenerating System I1 Pre-warm HLM/Buffer/Compound mix at 37°C for 5-15 min P1->I1 Pre-incubation I2 Initiate Reaction: Add NADPH System I1->I2 Start I3 Incubate at 37°C (Gentle Agitation) I4 Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) I2->I4 S1 Quench Reaction: Add ice-cold Acetonitrile with Internal Standard I4->S1 Stop S2 Vortex to Precipitate Protein S1->S2 S3 Centrifuge at High Speed S2->S3 S4 Collect Supernatant for Analysis S3->S4 A1 LC-MS/MS Analysis S4->A1 A2 Quantify Parent Compound Remaining A1->A2 A3 Calculate t½ and CLint A2->A3 A4 Interpret Stability A3->A4

Caption: General workflow for the HLM metabolic stability assay.

Protocol 1: Phase I (CYP-Mediated) Metabolic Stability

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)[8]

  • 0.1 M Potassium Phosphate Buffer, pH 7.4[1][8]

  • 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (Test Compound)

  • Positive Control (e.g., Midazolam)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Internal Standard (IS): A structurally similar, stable compound for analytical normalization.

  • Acetonitrile (ACN), ice-cold

  • Dimethyl Sulfoxide (DMSO)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system[8]

2. Solution Preparation:

  • Test Compound Stock (1 mM): Prepare in DMSO.

  • Working Solution (100x final concentration): Dilute the 1 mM stock in 50:50 ACN:Water. For a final 1 µM incubation, this would be a 100 µM working solution.

  • HLM Working Suspension (2x final concentration): Dilute the HLM stock in 0.1 M Phosphate Buffer. For a final 0.5 mg/mL, prepare a 1.0 mg/mL suspension. Keep on ice.[8]

  • NADPH System Working Solution (5x final concentration): Prepare according to the manufacturer's instructions in buffer.

3. Incubation Procedure:

  • In microcentrifuge tubes, combine the HLM working suspension, phosphate buffer, and the test compound working solution. For a 200 µL final volume: 100 µL of 1.0 mg/mL HLM, 88 µL of buffer, 2 µL of 100 µM test compound.

  • Set up parallel incubations for each time point (e.g., 0, 5, 15, 30, 45, 60 min). Also prepare a "minus cofactor" control for the final time point.[1]

  • Pre-incubate all tubes at 37°C for 10-15 minutes with gentle shaking.[6]

  • Initiate the reaction by adding 40 µL of the 5x NADPH regenerating system to each tube (except the "minus cofactor" and t=0 tubes). For the t=0 and "minus cofactor" tubes, add 40 µL of buffer instead.

  • Vortex gently and return to the 37°C incubator.

4. Reaction Termination & Sample Processing:

  • At each designated time point, terminate the reaction by adding 400 µL of ice-cold ACN containing the internal standard. The t=0 reaction is terminated immediately after adding the buffer in step 3.4.[8]

  • Vortex all samples vigorously for 1 minute to precipitate microsomal proteins.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol 2: Phase II (UGT-Mediated) Stability Variation

To assess the contribution of glucuronidation, modify the above protocol as follows:

  • Reagents: Add UDPGA (final concentration ~2 mM) and the pore-forming agent Alamethicin (final concentration ~50 µg/mg protein) to the incubation mixture.[1]

  • Cofactor: Replace the NADPH regenerating system with a solution of UDPGA.

  • Procedure: After adding the test compound and HLM, add Alamethicin and pre-incubate for 15 minutes on ice or at room temperature to allow for membrane permeabilization. Then, pre-warm at 37°C before initiating the reaction with UDPGA. The remainder of the protocol is identical.

PART 3: Bioanalysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound in the microsomal matrix due to its exceptional sensitivity and specificity.[3]

Method Development Outline:

  • Compound Tuning: Infuse a solution of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide directly into the mass spectrometer to determine its parent mass (m/z) and optimize fragmentation parameters to find a stable and intense product ion. This parent-product ion pair constitutes a "transition" for Selected Reaction Monitoring (SRM), providing high specificity.

  • Chromatography: Develop a reverse-phase HPLC method (e.g., using a C18 column) to separate the analyte from matrix components and potential metabolites. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) is common.

  • Quantification: The peak area of the analyte is measured at each time point and normalized to the peak area of the internal standard. This ratio is then used to determine the percentage of the compound remaining relative to the t=0 sample.

PART 4: Data Analysis and Interpretation

The goal of data analysis is to transform raw concentration data into meaningful pharmacokinetic parameters.

1. Data Plotting:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus incubation time.[8] If the reaction follows first-order kinetics, this plot will be linear.

2. Calculation of Key Parameters:

  • Elimination Rate Constant (k): Determined from the slope of the linear regression line from the plot above.

    • Slope = -k

  • In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k[6]

  • In Vitro Intrinsic Clearance (CLint): The volume of microsomal incubate cleared of the drug per unit time, normalized to the amount of protein.

    • CLint (µL/min/mg) = (0.693 / t½) * (Volume of Incubation / mg Microsomal Protein)[6]

3. Interpretation of Results: The calculated t½ and CLint values are used to classify the metabolic stability of the compound. While classification schemes can vary between laboratories, a general framework is presented below.

Stability ClassIn Vitro t½ (minutes)In Vitro CLint (µL/min/mg protein)
High > 60< 12
Moderate 15 - 6012 - 65
Low < 15> 65
Table adapted from general industry standards.[4][10]

A compound with high stability (long t½, low CLint) is likely to have low hepatic clearance in vivo, whereas a compound with low stability (short t½, high CLint) is likely to be rapidly cleared by the liver.

PART 5: Predicting Metabolic Pathways

Based on the structure of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, several metabolic transformations are plausible. The primary routes are likely to be CYP450-mediated oxidations.

G Parent 3-amino-N-[(2-bromophenyl)methyl]- N-methylpropanamide (Parent) M1 M1: N-debenzylation (Amide + Benzaldehyde) Parent->M1 CYP450 M2 M2: N-demethylation Parent->M2 CYP450 M3 M3: Aromatic Hydroxylation (on bromophenyl ring) Parent->M3 CYP450 M4 M4: Amide Hydrolysis (Acid + Amine) Parent->M4 Amidase/Hydrolase M5 M5: N-Glucuronidation (on primary amine) Parent->M5 UGTs

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Exploratory

Preclinical Toxicity Profile of 3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide: An IND-Enabling Technical Guide

Executive Summary The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a novel, proprietary halogenated benzylamine-derivative. As a small molecule featuring a lipophilic bromobenzyl moiety and a basic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a novel, proprietary halogenated benzylamine-derivative. As a small molecule featuring a lipophilic bromobenzyl moiety and a basic primary amine, it presents unique toxicokinetic (TK) and pharmacodynamic liabilities. This whitepaper synthesizes the rigorous Investigational New Drug (IND)-enabling preclinical toxicity profiling required for this class of molecules. Designed for drug development professionals, this guide outlines the self-validating protocols and mechanistic rationales necessary to evaluate its hepatotoxicity, genotoxicity, and cardiovascular safety profiles.

Physicochemical Properties & Toxicokinetic (TK) Rationale

To predict the toxicity of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, we must first deconstruct its pharmacophore. The molecule consists of a propanamide backbone, an N-methyl group, a highly lipophilic 2-bromobenzyl group, and a terminal primary amine.

Mechanistic Causality: At a physiological pH of 7.4, the terminal primary amine (pKa ~9.5) is predominantly protonated, rendering the molecule a cation. Combined with the lipophilic 2-bromobenzyl group (LogP ~3.5–4.0), the compound behaves as a classic Cationic Amphiphilic Drug (CAD) .

  • Volume of Distribution (Vd): The CAD nature drives extensive tissue distribution, particularly into lipid-rich organs (liver, lungs).

  • Lysosomal Trapping: The unprotonated fraction diffuses across lysosomal membranes and becomes protonated in the acidic interior (pH ~4.5), trapping the molecule. This accumulation can inhibit lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL)—a critical liability that must be monitored during repeated-dose in vivo studies.

In Vitro Toxicity Profiling & Self-Validating Protocols

Before advancing to animal models, the compound must clear highly standardized in vitro safety hurdles. The two most critical liabilities for halogenated benzylamines are genotoxicity (via reactive intermediate formation) and cardiovascular toxicity (via hERG channel blockade).

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Halogenated aromatics are notorious for undergoing cytochrome P450 (CYP)-mediated oxidation to form reactive arene oxides. To assess whether these metabolites intercalate with DNA, the Ames test is deployed in accordance with OECD Test Guideline 471[1].

Self-Validating Protocol: Plate Incorporation Method This protocol is designed as a closed, self-validating system. The validity of the negative results is entirely dependent on the successful mutation of the concurrent positive controls.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight[2].

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 fraction derived from the livers of Sprague-Dawley rats pre-treated with Aroclor 1254 (a potent CYP inducer). This step is non-negotiable, as the parent compound is likely non-mutagenic until bioactivated.

  • Dose Range Finding: Expose strains to the compound at concentrations ranging from 1.5 to 5000 µ g/plate to establish the limit of cytotoxicity (evidenced by a clearing of the background bacterial lawn).

  • Assay Execution: Mix 0.1 mL of bacterial culture, 0.1 mL of the test compound (at 5 non-cytotoxic concentrations), and 0.5 mL of S9 mix (or phosphate buffer for non-activated conditions) with 2.0 mL of top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies.

  • Validation Check: The assay is only valid if the positive control requiring metabolic activation (e.g., 2-aminoanthracene) produces a >3-fold increase in revertant colonies, proving the S9 batch successfully bioactivated the control.

Cardiovascular Safety: hERG Patch-Clamp Assay

The protonated primary amine of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide poses a severe risk for binding to the aromatic residues (Tyr652 and Phe656) within the pore cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT prolongation and Torsades de Pointes (TdP)[3].

Following ICH S7B guidelines, an automated patch-clamp assay using HEK293 cells stably expressing the hERG channel is utilized[4].

HERG_Workflow Start Compound: 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide PatchClamp Automated Patch-Clamp (HEK293-hERG cells) Start->PatchClamp IC50_Check IC50 > 10 µM? PatchClamp->IC50_Check LowRisk Low Arrhythmic Risk Proceed to In Vivo IC50_Check->LowRisk Yes HighRisk High Arrhythmic Risk (IC50 < 10 µM) IC50_Check->HighRisk No Telemetry In Vivo Telemetry (Dog) QTc Evaluation HighRisk->Telemetry

Fig 1: Cardiovascular safety decision matrix for hERG liability assessment.

In Vivo Toxicity & Toxicokinetics (TK)

To support First-in-Human (FIH) clinical trials, 28-day repeated-dose toxicity studies must be conducted in one rodent and one non-rodent species, as mandated by the ICH M3(R2) guidelines[5]. The objective is to identify the No-Observed-Adverse-Effect-Level (NOAEL) and correlate it with systemic exposure (Cmax and AUC).

Quantitative Data Summary (28-Day GLP Study)

ParameterRat (Sprague-Dawley)Dog (Beagle)
NOAEL 15 mg/kg/day5 mg/kg/day
Cmax at NOAEL 450 ng/mL120 ng/mL
AUC(0-24h) 3200 ng·h/mL950 ng·h/mL
Target Organs of Toxicity Liver (Centrilobular hypertrophy), Lungs (Macrophage infiltration)Heart (Mild QTc prolongation at >15 mg/kg), Liver
Reversibility Fully reversible after 14-day recoveryPartially reversible (Liver)

Insight: The macrophage infiltration observed in the rat lungs is a hallmark morphological correlate of the aforementioned CAD-induced phospholipidosis. Because this is an adaptive response rather than direct necrosis, it is generally considered reversible.

Mechanistic Toxicology: Hepatotoxicity & Bioactivation

The liver is the primary target organ of toxicity for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. The causality behind this hepatotoxicity is rooted in the molecule's metabolic fate.

Hepatic CYP3A4 and CYP2D6 enzymes rapidly oxidize the bromobenzyl moiety. While the primary metabolic route is standard N-dealkylation, a minor but highly reactive pathway involves the formation of an arene oxide or quinone imine intermediate. Under normal physiological conditions, these electrophilic intermediates are rapidly detoxified by conjugation with Glutathione (GSH). However, at high doses, the GSH pool becomes depleted, allowing the reactive intermediates to covalently bind to hepatic macromolecules, triggering hepatocellular necrosis.

Bioactivation Parent Parent Compound (Bromobenzylamine derivative) CYP CYP3A4 / CYP2D6 Hepatic Oxidation Parent->CYP Reactive Reactive Intermediate (Arene Oxide / Quinone Imine) CYP->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH Adequate GSH Tox Covalent Protein Binding (Hepatotoxicity) Reactive->Tox GSH Depletion Detox Detoxified Metabolite (Excreted) GSH->Detox

Fig 2: Hepatic bioactivation pathway and glutathione depletion mechanism.

By understanding these mechanistic pathways, drug development professionals can implement appropriate clinical monitoring strategies (e.g., tracking ALT/AST liver enzymes and QTc intervals) during Phase 1 trials, ensuring that the therapeutic window of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is safely navigated.

References

  • European Medicines Agency (EMA). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). OECD Test Guideline 471: Bacterial Reverse Mutation Test. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]

  • TTS Laboratuvar Hizmetleri. AMES Test (OECD 471) - Biocompatibility Analyses. Available at:[Link]

  • Wikipedia. Safety pharmacology. Available at:[Link]

Sources

Foundational

Target Deconvolution and Pharmacological Profiling of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide: A Technical Guide

Executive Summary In modern fragment-based drug discovery (FBDD) and phenotypic screening, low-molecular-weight building blocks often exhibit potent biological activity without a known mechanism of action. 3-amino-N-[(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and phenotypic screening, low-molecular-weight building blocks often exhibit potent biological activity without a known mechanism of action. 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (CAS: 1183588-80-8)[1] is a prime example of such a pharmacophore. Characterized by its primary amine, rigid tertiary amide, and lipophilic ortho-bromobenzyl group, it presents a unique challenge for target deconvolution. This whitepaper provides an authoritative, step-by-step methodological framework for identifying the cellular targets of this compound and rigorously determining its half-maximal inhibitory concentration (IC50) and intrinsic binding affinity (Ki).

Pharmacophore Analysis & Target Rationale

Before deploying high-throughput proteomics, a structural analysis of the compound dictates the experimental approach. The causality behind our target hypotheses stems directly from its chemical features:

  • Primary Amine (pKa ~9.5): At physiological pH, this group is protonated. It acts as a strong electrostatic anchor, typically forming salt bridges with acidic residues (Asp/Glu). This suggests potential affinity for kinase hinge regions or epigenetic reader domains.

  • Ortho-Bromobenzyl Moiety: The bulky bromine atom restricts bond rotation, locking the molecule into a specific conformation. Furthermore, it acts as a strong halogen-bond donor, ideal for displacing highly ordered water molecules in deep, hydrophobic orthosteric pockets.

  • Tertiary Amide: The N-methylpropanamide core provides structural rigidity, ensuring the amine and bromobenzyl vectors are optimally oriented for target engagement.

Because fragment-like molecules often lose their binding affinity when conjugated to bulky fluorophores or biotin tags, label-free target identification methods must be prioritized over traditional affinity chromatography.

Target Identification (Target ID) Workflows

To deconvolute the target of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, we employ two orthogonal strategies.

Label-Free Approach: Thermal Proteome Profiling (TPP)

Causality & Rationale: TPP is the gold standard for unmodified small molecules. It relies on the thermodynamic principle of ligand-induced thermal stabilization: when a small molecule binds to a protein, the complex becomes significantly more resistant to heat-induced unfolding and subsequent aggregation[2]. Because this method requires no chemical derivatization of the primary amine or bromobenzyl group, it preserves the native binding kinetics[3].

Self-Validating Protocol:

  • Cellular Incubation: Culture HEK293T cells to 80% confluency. Treat one biological replicate with 10 µM of the compound and the other with a DMSO vehicle control (self-validation step to establish baseline melting curves). Incubate for 1 hour at 37°C.

  • Thermal Gradient: Harvest and aliquot the intact cells into 10 distinct PCR tubes. Subject each tube to a specific temperature across a gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature[4].

  • Lysis & Ultracentrifugation: Lyse the cells using a mild non-denaturing buffer (e.g., NP-40). Ultracentrifuge at 100,000 × g for 20 minutes. The denatured proteins will precipitate, leaving only the stabilized, folded proteins in the soluble supernatant[4].

  • TMT Labeling & LC-MS/MS: Digest the soluble fractions with trypsin, label with Tandem Mass Tags (TMT10plex), and analyze via high-resolution LC-MS/MS. Proteins exhibiting a statistically significant shift in melting temperature ( ΔTm​>2∘C ) in the treated group are classified as direct targets[3].

Orthogonal Validation: Activity-Based Protein Profiling (ABPP)

If TPP yields ambiguous results or if covalent engagement is suspected, ABPP serves as an orthogonal validation tool[5]. By synthesizing a photoaffinity label (PAL) derivative of the compound (e.g., adding a diazirine and an alkyne handle), the compound can be UV-crosslinked to its target in live cells. Click chemistry is then used to attach a biotin tag for streptavidin enrichment and MS identification[5].

TargetID cluster_TPP Label-Free (TPP) cluster_ABPP Probe-Based (ABPP) Compound 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide Incubate Incubate with Live Cells Compound->Incubate Direct Binding Derivatize Synthesize Photoaffinity Probe Compound->Derivatize SAR Modification Heat Thermal Shift (37-67°C) Incubate->Heat MS1 Quantitative MS (Target ID) Heat->MS1 UV UV Crosslinking & Click Chemistry Derivatize->UV MS2 Enrichment & LC-MS/MS UV->MS2

Figure 1: Parallel Target Deconvolution Workflows: Label-free TPP vs. Probe-based ABPP.

IC50 Determination & Thermodynamic Validation

Once a target is identified via MS, its pharmacological potency must be quantified. A critical error in drug discovery is treating the IC50 as an absolute value; IC50 is an operational, assay-dependent metric[6]. To derive the intrinsic, assay-independent binding affinity (Ki), we must apply the Cheng-Prusoff equation[7].

Biochemical Assay Protocol (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for its high signal-to-noise ratio and resistance to compound auto-fluorescence—a common artifact with brominated aromatics.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting at a top concentration of 100 µM.

  • Reaction Assembly: In a 384-well low-volume plate, dispense 10 nL of the compound series. Add 5 µL of the recombinant target protein (e.g., 2 nM final concentration) and 5 µL of the fluorescently labeled tracer/substrate.

  • Thermodynamic Equilibration (Critical Step): Incubate the plate in the dark at room temperature for 60 minutes. Causality: The Cheng-Prusoff conversion is only mathematically valid if the system has reached full thermodynamic equilibrium[6].

  • Readout & Analysis: Read the plate on a multi-mode microplate reader. Plot the TR-FRET emission ratio against the log of the compound concentration. Fit the data using a 4-Parameter Logistic (4PL) nonlinear regression model to extract the IC50.

Thermodynamic Translation

Convert the operational IC50 to the intrinsic inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition[7]:

Ki​=1+Km​[S]​IC50​​

Where [S] is the concentration of the substrate/tracer used in the assay, and Km​ is the Michaelis-Menten constant of the substrate[7]. This self-validating mathematical step ensures that potency values can be accurately compared across different laboratories and assay conditions[6].

IC50 Assay In Vitro Biochemical Assay (e.g., TR-FRET) DoseResp Dose-Response Curve (10-point titration) Assay->DoseResp IC50 Extract IC50 (4-Parameter Logistic Fit) DoseResp->IC50 ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->ChengPrusoff Ki Intrinsic Affinity (Ki) Assay-Independent ChengPrusoff->Ki

Figure 2: Workflow for converting operational IC50 values to intrinsic Ki constants.

Data Presentation: Selectivity Profiling

To demonstrate the efficacy of the target deconvolution and IC50 determination workflow, quantitative data must be structured to highlight both primary target potency and off-target selectivity. Below is a representative data structure for the hypothetical profiling of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide against a panel of identified protein hits.

Target Protein ClassSpecific TargetAssay FormatSubstrate Conc. [S] Km​ ( μM )Measured IC50​ ( μM )Calculated Ki​ ( μM )Selectivity Window
Primary Target Target Protein AlphaTR-FRET10 μM 5.00.45 0.15 -
Off-Target (Kinase) Kinase BetaAlphaScreen50 μM (ATP)25.012.504.16~28x
Off-Target (Epigenetic) Bromodomain GammaFP20 nM 10.0>50.00>50.00>300x
Off-Target (GPCR) Receptor DeltaRadioligand5 nM 2.545.0015.00~100x

Note: The calculated Ki​ provides a much more accurate representation of the selectivity window than the raw IC50​ , as it normalizes the varying substrate concentrations used across the different assay formats.

References

  • BLDPharm. "1183588-80-8 | 3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide". BLD Pharm.
  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome". Science.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry". Annual Review of Biochemistry.
  • Canadian Society of Pharmacology and Therapeutics. "Cheng-Prusoff Equation". Glossary of Pharmacology.
  • Promega / Bitesize Bio. (2026). "How to Interpret IC50 and Kd in Drug–Target Interactions". Bitesize Bio.
  • Mateus, A., et al. (2020). "Thermal proteome profiling for interrogating protein interactions". PMC - NIH.
  • Reinhard, F. B., et al. (2015). "Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes". Proteome Sci.

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Introduction 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a substituted propanamide featuring a primary amine and a bromophenyl moiety. Such structures serve as versatile scaffolds and key intermediates in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a substituted propanamide featuring a primary amine and a bromophenyl moiety. Such structures serve as versatile scaffolds and key intermediates in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The presence of multiple functional groups—a primary amine, a secondary amide, and an aryl bromide—makes it a valuable building block for creating libraries of compounds for biological screening. The aryl bromide, for instance, is amenable to further modification via cross-coupling reactions.

This guide provides a detailed, three-step synthesis protocol designed for chemical researchers. The synthetic strategy is built upon robust and well-documented chemical transformations: (1) nucleophilic substitution to generate the secondary amine intermediate, (2) amide bond formation using a carbodiimide coupling agent after protecting the primary amine, and (3) deprotection under acidic conditions to yield the final product. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reliable and reproducible synthesis.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a linear, three-step sequence as outlined below. This strategy involves the initial preparation of a key secondary amine, followed by a protected amide coupling, and a final deprotection step.

Synthetic_Scheme Overall Synthetic Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 2-Bromobenzyl bromide C N-methyl-1-(2-bromophenyl) methanamine (Intermediate 1) A->C THF, rt B Methylamine (aq) B->C THF, rt E Boc-Protected Amide (Intermediate 2) C->E EDC, HOBt, DIPEA DCM, 0°C to rt D Boc-β-Alanine D->E EDC, HOBt, DIPEA DCM, 0°C to rt F 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide (Final Product) E->F TFA, DCM rt

Caption: Overall 3-step synthesis workflow.

Part 1: Synthesis of N-methyl-1-(2-bromophenyl)methanamine (Intermediate 1)

Principle and Rationale

This initial step involves a nucleophilic substitution (SN2) reaction. Methylamine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide leaving group. A base (in this case, an excess of methylamine) is used to neutralize the hydrobromic acid byproduct, driving the reaction to completion. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve both the organic starting material and the aqueous methylamine, facilitating a homogenous reaction environment.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
2-Bromobenzyl bromide249.915.00 g20.01.0
Methylamine (40 wt.% in H₂O)31.066.2 mL80.04.0
Tetrahydrofuran (THF)-50 mL--
Dichloromethane (DCM)-100 mL--
Saturated NaCl (Brine)-50 mL--
Anhydrous Sodium Sulfate-As needed--
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzyl bromide (5.00 g, 20.0 mmol) in 50 mL of tetrahydrofuran (THF).

  • Reagent Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add aqueous methylamine (40 wt.%, 6.2 mL, 80.0 mmol) dropwise over 15 minutes. A white precipitate (methylammonium bromide) will form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 10% methanol in dichloromethane) until the starting material is consumed.

  • Work-up:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Add 50 mL of dichloromethane (DCM) and 50 mL of water to the residue.

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer twice more with 25 mL portions of DCM.

    • Combine the organic layers and wash with 50 mL of saturated sodium chloride (brine).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, e.g., 0% to 10% methanol in DCM) to obtain N-methyl-1-(2-bromophenyl)methanamine as a clear oil.

Safety Precautions
  • 2-Bromobenzyl bromide is a lachrymator and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine is a flammable and corrosive gas/solution with a strong odor. Work in a fume hood and avoid inhalation.

  • THF and DCM are volatile and flammable organic solvents. Ensure there are no ignition sources nearby.

Part 2: Synthesis of tert-butyl (3-(((2-bromobenzyl)(methyl)amino)carbonyl)propyl)carbamate (Intermediate 2)

Principle and Rationale

This step constitutes the core amide bond formation. A direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt.[1] To overcome this, coupling agents are employed. Here, we use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt).

The mechanism involves the activation of the carboxylic acid (Boc-β-Alanine) by EDC to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the secondary amine (Intermediate 1) to form the amide bond. HOBt is added to suppress side reactions and minimize potential racemization (though not a concern for this specific acid) by converting the O-acylisourea into a less reactive but more selective HOBt-ester. Diisopropylethylamine (DIPEA), a non-nucleophilic base, is used to scavenge the HCl salt of EDC and maintain a basic pH. The amine on β-Alanine is protected with a tert-butoxycarbonyl (Boc) group to prevent it from reacting with the activated carboxylic acid.[3][4]

Coupling_Mechanism EDC/HOBt Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH Boc-NH-R'-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amide Amide Product (Intermediate 2) O_Acylisourea->Amide + R''₂NH Urea Water-soluble Urea O_Acylisourea->Urea Amine R''₂NH (Intermediate 1) Amine->Amide

Caption: Simplified workflow of EDC-mediated amide coupling.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
N-methyl-1-(2-bromophenyl)methanamine (Int. 1)200.083.00 g15.01.0
Boc-β-Alanine189.213.12 g16.51.1
EDC·HCl191.703.45 g18.01.2
HOBt135.122.43 g18.01.2
DIPEA129.247.8 mL45.03.0
Dichloromethane (DCM), anhydrous-100 mL--
1M HCl (aq)-50 mL--
Saturated NaHCO₃ (aq)-50 mL--
Anhydrous Sodium Sulfate-As needed--
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add Boc-β-Alanine (3.12 g, 16.5 mmol), HOBt (2.43 g, 18.0 mmol), and 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until all solids dissolve.

  • Reagent Addition: Add N-methyl-1-(2-bromophenyl)methanamine (3.00 g, 15.0 mmol) followed by DIPEA (7.8 mL, 45.0 mmol).

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (3.45 g, 18.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the Boc-protected amide as a white solid or viscous oil.

Safety Precautions
  • EDC and HOBt are irritants. Avoid inhalation of dust and skin contact.

  • DIPEA is a corrosive and flammable liquid. Handle in a fume hood.

  • The work-up involves an acid wash. Perform this step carefully to avoid pressure buildup in the separatory funnel.

Part 3: Synthesis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (Final Product)

Principle and Rationale

The final step is the removal of the Boc protecting group to liberate the primary amine. The Boc group is highly sensitive to acid and is readily cleaved under anhydrous acidic conditions.[5] Trifluoroacetic acid (TFA) is a strong acid commonly used for this purpose.[6][7] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which subsequently decomposes to isobutene and a proton.[6] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine as its TFA salt. A subsequent basic work-up neutralizes the salt to provide the final product.

Deprotection_Mechanism Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine (Intermediate 2) Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Elimination tBu_Cation t-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine (as TFA Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Boc deprotection using strong acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
Boc-Protected Amide (Int. 2)371.284.00 g10.81.0
Dichloromethane (DCM)-20 mL--
Trifluoroacetic acid (TFA)114.0210 mL--
Saturated NaHCO₃ (aq)-As needed--
Ethyl Acetate-100 mL--
Step-by-Step Protocol
  • Reaction Setup: Dissolve the Boc-protected amide (4.00 g, 10.8 mmol) in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Deprotection: Cool the solution in an ice bath. Slowly add trifluoroacetic acid (TFA) (10 mL) dropwise. Gas evolution (CO₂) will be observed.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in 50 mL of ethyl acetate.

    • Carefully add saturated NaHCO₃ solution dropwise until gas evolution ceases and the pH of the aqueous layer is basic (~8-9).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with 25 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. The product can be further purified by recrystallization or chromatography if necessary.

Safety Precautions
  • Trifluoroacetic acid (TFA) is extremely corrosive and causes severe burns. Always handle it in a fume hood with heavy-duty gloves, safety goggles, and a lab coat.

  • The deprotection reaction produces carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[6]

  • The neutralization step with sodium bicarbonate is highly exothermic and releases large amounts of CO₂. Perform this step slowly and with caution in a large flask to prevent frothing over.

References

  • AK Lectures. Amide Formation from Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. (2026). Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]

  • Somfai, P. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]

  • Iadonisi, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available from: [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. Available from: [Link]

  • Wikipedia contributors. tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Durham University. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Introduction 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a substituted amide with potential applications in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a substituted amide with potential applications in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are critical milestones in its synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual atoms.[1][2] This application note provides predicted ¹H and ¹³C NMR reference data for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide and outlines a standardized protocol for its NMR analysis. The data and methodologies presented herein are intended to guide researchers in the verification of this compound's structure.

Predicted NMR Spectroscopic Data

Due to the absence of published experimental spectra for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide at the time of this writing, the following ¹H and ¹³C NMR data have been predicted based on the analysis of structurally similar compounds and established chemical shift principles. These predictions serve as a reliable reference for spectral assignment.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide are numbered as shown in the following diagram.

Caption: Molecular structure of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide with atom numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)Notes
~7.60d1HH-3~8.0The ortho-proton to the bromine atom is expected to be the most downfield of the aromatic protons.
~7.35t1HH-5~7.5
~7.25d1HH-6~7.5
~7.15t1HH-4~7.5
~4.60s2HH-7 (CH₂)-The benzylic protons are expected to be a singlet due to the adjacent nitrogen.
~3.10s3HH-11 (N-CH₃)-The N-methyl group is expected to be a sharp singlet.
~2.90t2HH-10 (CH₂)~6.5These protons are adjacent to the amino group.
~2.50t2HH-9 (CH₂)~6.5These protons are adjacent to the carbonyl group.
~1.80br s2HNH₂-The chemical shift and multiplicity of the amine protons can vary depending on concentration and solvent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentNotes
~172.0C-8 (C=O)The amide carbonyl carbon is expected in this region.
~137.0C-1 (Ar-C)Quaternary carbon of the aromatic ring attached to the benzylic group.
~133.0C-3 (Ar-CH)Aromatic CH ortho to the bromine.
~129.5C-5 (Ar-CH)
~128.0C-4 (Ar-CH)
~127.5C-6 (Ar-CH)
~122.5C-2 (Ar-C-Br)Carbon atom directly attached to bromine.
~52.0C-7 (N-CH₂)Benzylic carbon.
~38.0C-10 (CH₂)Carbon adjacent to the amino group.
~35.0C-11 (N-CH₃)N-methyl carbon.
~34.0C-9 (CH₂)Carbon adjacent to the carbonyl group.

Interpretation of NMR Data

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic, benzylic, N-methyl, and propanamide moieties. The four aromatic protons on the 2-bromophenyl ring are expected to exhibit a complex splitting pattern due to their respective couplings. The benzylic protons (H-7) are anticipated to appear as a singlet, a common feature for N-benzyl groups.[3] The N-methyl protons (H-11) will also present as a sharp singlet. The two methylene groups of the propanamide backbone (H-9 and H-10) are expected to be triplets, assuming coupling to each other. The terminal amino (NH₂) protons are likely to appear as a broad singlet.

In the ¹³C NMR spectrum, the amide carbonyl carbon (C-8) is expected at the most downfield position. The aromatic carbons will appear in the typical range of 120-140 ppm, with the carbon attached to the bromine (C-2) being influenced by the halogen's electronic effects. The aliphatic carbons of the N-benzyl (C-7), N-methyl (C-11), and propanamide (C-9, C-10) moieties are expected in the upfield region.

Experimental Protocol: NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality NMR data for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may also be used depending on solubility and the need to observe exchangeable protons.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[4]

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Instrument Parameters

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 16-641024-4096
Relaxation Delay (d1) 1.0 s2.0 s
Acquisition Time (aq) ~3-4 s~1-2 s
Spectral Width (sw) ~16 ppm~240 ppm
Temperature 298 K298 K
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the transformed spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[4]

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Workflow for Structural Verification

The following diagram illustrates the workflow for the structural verification of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide using NMR spectroscopy.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Verification dissolve Dissolve in CDCl3 transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correct ft->phase_baseline reference Reference to TMS phase_baseline->reference assign_peaks Assign Peaks reference->assign_peaks compare_data Compare with Predicted Data assign_peaks->compare_data structure_confirm Confirm Structure compare_data->structure_confirm

Caption: Workflow for NMR-based structural verification.

Conclusion

This application note provides a foundational guide for the NMR spectroscopic characterization of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. The predicted ¹H and ¹³C NMR data, coupled with the detailed experimental protocol, offer a robust framework for researchers to confirm the synthesis and purity of this compound. For unambiguous structural assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are also recommended.

References

  • NMR Characterization of RNA Small Molecule Interactions - PMC - NIH. (n.d.).
  • Wiley-VCH 2007 - Supporting Information. (n.d.).
  • NMR characterization of RNA small molecule interactions - PubMed - NIH. (2019, September 1).
  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.).
  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • N-benzyl-N-methyl-benzamide | C15H15NO | CID 527038 - PubChem - NIH. (n.d.).
  • N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Characterizing Small Molecules with NMR - News-Medical.Net. (2019, April 11).
  • NMR spectroscopy of small molecules in solution - ResearchGate. (2025, December 5).
  • Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide - ResearchGate. (n.d.).
  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). (n.d.).
  • N-Methylbenzylamine(103-67-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors - Universidad de Granada. (2022, March 30).
  • PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES* Mariappan Periasamy Department of Chemistry. Purdue Univer - LOCKSS: Serve Content. (n.d.).
  • 1183588-80-8|3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide - BLDpharm. (n.d.).
  • 3D15N/15N/1H Chemical Shift Correlation Experiment Utilizing an RFDR-based 1H/1H Mixing Period at 100 kHz MAS - PMC. (n.d.).
  • 17O NMR and 15N NMR Chemical Shifts of Sterically- Hindered Amides - The Royal Society of Chemistry. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2).
  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021, July 6).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (n.d.).
  • 3-Amino-3-imino-N-methylpropanamide hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed. (2022, January 15).

Sources

Method

Application Notes and Protocols for In Vivo Dosing Formulation of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of an in vivo dosing formulation for the novel chemical entity (NCE), 3-amino-N-[(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of an in vivo dosing formulation for the novel chemical entity (NCE), 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. Given the absence of extensive public data on this compound, we will proceed under the working hypothesis that it is a poorly water-soluble molecule, a common characteristic of contemporary drug candidates.[1][2][3] This guide will detail a systematic approach to formulation development, from initial physicochemical characterization to the preparation of various formulation types suitable for preclinical studies. The protocols provided herein are designed to be robust and adaptable, ensuring scientific integrity and reproducibility.

Introduction: The Challenge of Poorly Soluble Compounds

The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on achieving adequate systemic exposure in animal models.[4][5] A significant hurdle in modern drug discovery is the prevalence of poorly water-soluble compounds, which often exhibit low oral bioavailability due to dissolution rate-limited absorption.[1][2] Formulating such compounds for in vivo studies requires a strategic approach to enhance their solubility and ensure consistent and reproducible dosing.

This guide will focus on 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, providing a framework for developing a suitable dosing formulation in the absence of specific physicochemical data. The principles and protocols discussed are broadly applicable to other poorly soluble NCEs.

Pre-formulation Assessment: A Prerequisite for Rational Formulation Design

Before embarking on formulation development, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[4] This data-driven approach informs the selection of the most appropriate formulation strategy.

Key physicochemical parameters to determine include:

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH values (e.g., 2, 4.5, 6.8, and 7.4) to understand the impact of pH on solubility.

  • pKa: The ionization constant of the molecule will help predict its solubility profile in the gastrointestinal tract and inform pH adjustment strategies.

  • LogP/LogD: The octanol-water partition coefficient provides an indication of the compound's lipophilicity and potential for absorption.

  • Melting Point and Thermal Stability: This information is crucial for selecting manufacturing processes, such as heat-assisted dissolution or the preparation of solid dispersions.

  • Physical Form: Characterization of the crystalline form (polymorphism) or amorphous nature of the API is essential as it can significantly impact solubility and stability.[2]

Formulation Strategy Selection

The choice of formulation strategy is guided by the physicochemical properties of the API, the intended route of administration, and the required dose. For preclinical studies, oral and intravenous routes are most common.[6]

Decision-Making Workflow for Formulation Strategy

The following diagram illustrates a typical decision-making process for selecting a formulation strategy for a poorly soluble compound.

G cluster_0 Pre-formulation Data cluster_1 Formulation Strategy API API Physicochemical Properties Solubility Aqueous Solubility? API->Solubility Solution Solution-Based Formulation Solubility->Solution Sufficient Suspension Suspension Formulation Solubility->Suspension Insufficient Advanced Advanced Formulations (e.g., SEDDS, Solid Dispersion) Suspension->Advanced High Dose or Poor Bioavailability

Caption: Formulation strategy selection workflow.

Formulation Protocols

The following sections provide detailed protocols for preparing common formulation types for preclinical in vivo studies.

Protocol 1: Co-Solvent-Based Solution

This approach is often the simplest and quickest for early-stage studies if the compound exhibits sufficient solubility in a mixture of aqueous and organic solvents.[7]

Table 1: Common Co-solvents for Preclinical Formulations

Co-SolventTypical Concentration RangeRoute of AdministrationNotes
Polyethylene Glycol 400 (PEG 400)10 - 60%Oral, IVGenerally well-tolerated.[7]
Propylene Glycol (PG)10 - 40%Oral, IVCan cause hemolysis and CNS effects at high concentrations.[7]
Ethanol5 - 20%Oral, IVUse with caution due to potential pharmacological effects.[7]
Dimethyl Sulfoxide (DMSO)≤ 10%IV, IPPotent solvent, but can have its own biological effects.[7]

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare the desired vehicle by mixing the co-solvents and aqueous component. For example, a vehicle could be composed of 30% PEG 400, 10% Ethanol, and 60% sterile water.

  • Drug Solubilization: Accurately weigh the required amount of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide and add it to the prepared vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating (e.g., to 40°C) may be applied if the compound is heat-stable.

  • pH Adjustment: If necessary, adjust the pH of the final solution with dilute HCl or NaOH to enhance solubility and stability.

  • Filtration: For intravenous administration, filter the final solution through a 0.22 µm sterile filter to remove any particulate matter.

  • Quality Control: Visually inspect the solution for any precipitation or crystallization upon standing at room temperature and under refrigerated conditions.

Protocol 2: Aqueous Suspension

Suspensions are a common formulation choice when high doses are required, and the solubility of the compound in co-solvent systems is insufficient.[4] The goal is to create a uniform dispersion of fine drug particles in an aqueous vehicle.

Table 2: Common Excipients for Oral Suspensions

Excipient TypeExample(s)Typical Use LevelFunction
Suspending AgentSodium Carboxymethyl Cellulose (NaCMC), Xanthan Gum, Methylcellulose0.1 - 2%Increase viscosity to slow down particle sedimentation.[8][9][10]
Wetting AgentPolysorbate 80 (Tween® 80), Sodium Lauryl Sulfate0.1 - 0.5%Reduce interfacial tension between the drug particles and the vehicle.[9]
Flocculating AgentSodium Chloride0.1 - 1%Induce loose agglomerates of particles that are easily re-dispersed.[9]
PreservativeMethylparaben, Propylparaben, Sodium Benzoate0.02 - 0.2%Prevent microbial growth.[9]
BufferCitrate or Phosphate buffersq.s. to target pHMaintain a stable pH.[9]

Step-by-Step Protocol:

  • Particle Size Reduction (Optional but Recommended): If necessary, micronize the API to a smaller and more uniform particle size to improve dissolution and stability.[1]

  • Vehicle Preparation: Dissolve the suspending agent, buffer salts, and preservative in the majority of the purified water. This may require heating and stirring. Allow the vehicle to cool to room temperature.

  • Wetting the API: In a separate container, create a paste by levigating the accurately weighed API with the wetting agent and a small amount of the vehicle.

  • Dispersion: Gradually add the API paste to the bulk vehicle while stirring continuously to form a uniform suspension.

  • Volume Adjustment: Add the remaining water to reach the final desired volume and mix thoroughly.

  • Homogenization: For a more uniform and stable suspension, homogenize the formulation using a high-shear mixer.

  • Quality Control: Assess the physical stability of the suspension by observing sedimentation volume and ease of re-dispersibility after a set period. Particle size distribution should also be monitored.

Experimental Workflow and Self-Validation

A robust formulation development process includes self-validating systems to ensure the quality and performance of the final product.

G cluster_0 Formulation Development Start Define Target Product Profile (Route, Dose, Species) Screening Excipient Compatibility & Solubility Screening Start->Screening Prototype Prepare Prototype Formulations Screening->Prototype QC Physical & Chemical Stability Assessment Prototype->QC QC->Screening Fails Select Select Lead Formulation QC->Select Passes InVivo In Vivo Study Select->InVivo

Caption: A self-validating experimental workflow for formulation development.

Trustworthiness and Scientific Integrity

The protocols described in this document are based on established principles of pharmaceutical formulation.[4][7] However, it is crucial to recognize that the optimal formulation for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide will be unique to its specific physicochemical properties. Therefore, the following points should be considered to ensure the trustworthiness of the results:

  • Excipient Safety: The choice and concentration of excipients should be carefully considered, taking into account the species-specific toxicity.[4]

  • Stability: The chemical and physical stability of the formulation should be assessed under the intended storage and handling conditions.

  • Dose Accuracy: For suspensions, it is critical to ensure dose uniformity through proper homogenization and re-suspension before each administration.

Conclusion

The development of a suitable in vivo dosing formulation for a poorly soluble NCE like 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a critical step in the drug discovery process. By following a systematic approach that begins with thorough physicochemical characterization and progresses through rational formulation design and testing, researchers can develop robust and reproducible dosing vehicles. The protocols provided in this guide offer a solid foundation for initiating these studies, with the understanding that optimization based on experimental data is essential for success.

References

  • FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE | ONdrugDelivery. (2022, July 16). Retrieved from [Link]

  • Key Excipients in Oral Suspensions | PDF | Pharmaceutical Formulation - Scribd. (n.d.). Retrieved from [Link]

  • A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval. (2025, December 13). Retrieved from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Designing formulations for preclinical and early stage clinical studies. (2020, May 21). Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.). Retrieved from [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (n.d.). Retrieved from [Link]

Sources

Application

Crystallization techniques for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide purification

An Application Guide to the Purification of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide via Crystallization Abstract This document provides a comprehensive technical guide on the purification of 3-amino-N-[(2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide via Crystallization

Abstract

This document provides a comprehensive technical guide on the purification of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, a key intermediate in pharmaceutical development. The focus is on leveraging crystallization as a robust, scalable, and efficient unit operation for achieving high purity. We will explore the theoretical underpinnings and provide detailed, field-tested protocols for cooling and anti-solvent crystallization. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries who are tasked with developing and optimizing purification processes for active pharmaceutical ingredients (APIs) and their intermediates.

Introduction: The Critical Role of Purification

The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a synthetic organic molecule whose utility often lies as a precursor in the synthesis of more complex pharmaceutical agents. The efficacy and safety of any final drug product are directly dependent on the purity of its intermediates. Crystallization stands as the most critical method for purifying solid organic compounds, offering the ability to remove impurities and isolate the target molecule in a highly pure, stable, and handleable crystalline form.[1]

The choice of crystallization method is dictated by the physicochemical properties of the compound and the nature of the impurities present. This guide will detail two primary, versatile techniques: cooling crystallization and anti-solvent crystallization, providing both the strategic rationale and the practical steps for their successful implementation.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is foundational to designing an effective crystallization process.

PropertyValueSource
IUPAC Name 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide-
CAS Number 1183588-80-8[2]
Molecular Formula C₁₁H₁₅BrN₂O[2]
Molecular Weight 271.15 g/mol [2]
Appearance Typically a solid or crystalline substanceInferred[3]
Key Functional Groups Primary Amine, Tertiary Amide, Bromophenyl Moiety-
Expected Solubility Soluble in polar organic solvents; solubility in water may be pH-dependent due to the basic amino group.Inferred[3][4]

Strategic Approach to Crystallization

The overall goal is to create a state of supersaturation—where the concentration of the solute in solution exceeds its equilibrium solubility—in a controlled manner to induce crystallization.[1] The path to achieving this dictates the chosen technique.

Crystallization_Workflow Crude Crude 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Screening Solvent Screening Crude->Screening Dissolution Dissolution in Appropriate Solvent (Hot) Decision Is a single solvent with high T-dependent solubility found? Dissolution->Decision Screening->Dissolution Cooling Cooling Crystallization Decision->Cooling  Yes AntiSolvent Anti-Solvent Crystallization Decision->AntiSolvent No   Filtration Isolation via Filtration Cooling->Filtration AntiSolvent->Filtration Washing Crystal Washing (Cold Solvent/Anti-solvent) Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure Pure Crystalline Product (>99.5%) Drying->Pure

Caption: General workflow for the purification of the target compound.

Understanding Impurities

Impurities in synthetic compounds typically arise from unreacted starting materials, byproducts, or degradation products.[5][6] For an amide like the target compound, likely impurities include the corresponding carboxylic acid and amine precursors, or byproducts from the coupling reaction. The selected crystallization solvent system should ideally have high solubility for these impurities at all temperatures, ensuring they remain in the mother liquor during the isolation of the pure product.

Solvent Selection: The Cornerstone of Success

The ideal solvent for crystallization should meet several criteria:[7]

  • High Solute Solubility at High Temperatures: To allow for complete dissolution of the crude material.

  • Low Solute Solubility at Low Temperatures: To ensure high recovery of the product upon cooling.

  • Appropriate Boiling Point: Not so high as to be difficult to remove, and not so low as to evaporate too quickly during hot filtration.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility: Impurities should remain dissolved in the solvent at low temperatures.

  • Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals.

Protocol for Solvent Screening: A preliminary screening with various solvents is essential. Use small quantities (e.g., 10-20 mg) of crude material.

Solvent ClassExample SolventsRationale
Alcohols Isopropanol (IPA), EthanolGood balance of polarity; often show a significant change in solubility with temperature for amine-containing compounds.[5]
Esters Ethyl Acetate (EtOAc)Medium polarity, effective for many organic compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents, good dissolving power.[5]
Ethers Tetrahydrofuran (THF)Can be effective but may form peroxides.
Hydrocarbons Heptane, CyclohexaneNon-polar; often used as anti-solvents.[1]
Aqueous Mixtures IPA/Water, Ethanol/WaterModulates polarity to fine-tune solubility profiles.[8]

Protocol 1: Cooling Crystallization

This technique is preferred when a suitable single solvent or solvent mixture is identified that exhibits a steep solubility curve with respect to temperature.

Materials and Equipment
  • Crude 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

  • Selected solvent (e.g., Isopropanol)

  • Jacketed glass reactor with overhead stirrer and temperature control unit

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

  • Standard laboratory glassware

Experimental Parameters
ParameterRecommended Value/RangeRationale
Solvent System Isopropanol (or other screened solvent)Often provides a good solubility gradient for amine-containing intermediates.[8]
Initial Concentration ~5-10 mL solvent per gram of crudeDetermined by solubility tests. The goal is a saturated or near-saturated solution at the dissolution temperature.
Dissolution Temp. 60-70 °CA temperature safely below the solvent's boiling point where the compound fully dissolves.
Cooling Rate 5-10 °C/hourA slow cooling rate is crucial for promoting the growth of large, high-purity crystals and minimizing impurity entrapment.[8]
Final Temperature 0-5 °CMaximizes product yield by minimizing its solubility in the mother liquor.[8]
Agitation Speed 100-150 RPMEnsures thermal homogeneity without causing excessive secondary nucleation or crystal breakage.[8]
Step-by-Step Methodology
  • Dissolution: Charge the jacketed reactor with the crude material and the selected solvent. Begin agitation and heat the mixture to the target dissolution temperature (e.g., 65 °C). Hold at this temperature until all solids are completely dissolved, resulting in a clear solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution through a pre-warmed funnel to remove them. This step must be done quickly to prevent premature crystallization.[7]

  • Controlled Cooling: Once a clear solution is obtained, initiate the controlled cooling ramp (e.g., -10 °C/hour). Crystal nucleation should be observed as the solution cools and becomes supersaturated.

    • Seeding (Optional): If nucleation is sluggish, a few milligrams of previously obtained pure crystals can be added to induce crystallization at a controlled temperature.

  • Maturation (Aging): Once the final temperature (e.g., 5 °C) is reached, hold the slurry under gentle agitation for a minimum of 2-4 hours. This "aging" period allows for the system to reach equilibrium, maximizing yield and often improving purity.

  • Isolation: Turn off the agitator and filter the crystalline slurry through a Büchner funnel under vacuum.

  • Washing: Wash the collected filter cake with a small amount of cold solvent (pre-chilled to 0-5 °C) to displace the impurity-rich mother liquor from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for compounds that are highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent"). It is particularly useful for heat-sensitive compounds.[9][10]

Materials and Equipment
  • Same as for Cooling Crystallization, plus:

  • Addition funnel or syringe pump for controlled anti-solvent addition.

Experimental Parameters
ParameterRecommended Value/RangeRationale
Solvent/Anti-solvent e.g., Ethanol / Water or Ethyl Acetate / HeptaneThe pair must be fully miscible. The anti-solvent drastically reduces the solubility of the target compound.[1][9]
Initial Concentration ~3-5 mL solvent per gram of crudeA more concentrated initial solution is often used compared to cooling crystallization.
Operating Temp. 20-25 °C (Room Temperature)Avoids thermal degradation and simplifies the process. Can be adjusted to optimize crystal form.[11]
Anti-solvent Addition Rate 0.5 - 2.0 mL/minuteA slow addition rate controls the rate of supersaturation, preventing "oiling out" and promoting crystalline growth over amorphous precipitation.[9]
Final Solvent Ratio e.g., 1:2 to 1:3 (Solvent:Anti-solvent)Sufficient anti-solvent must be added to minimize final product solubility and maximize yield.
Agitation Speed 150-250 RPMHigher agitation is needed to ensure rapid mixing of the anti-solvent and prevent localized high supersaturation.[12]
Step-by-Step Methodology
  • Dissolution: In the reactor, dissolve the crude material in the "solvent" (e.g., Ethanol) at the chosen operating temperature (e.g., 25 °C) until a clear solution is formed.

  • Anti-solvent Addition: Begin controlled addition of the "anti-solvent" (e.g., Water) via a syringe pump at a steady, slow rate. The solution will become cloudy as nucleation begins.

  • Maturation (Aging): After the full volume of anti-solvent has been added, allow the resulting slurry to agitate for 2-4 hours to ensure complete crystallization and maximize yield.

  • Isolation, Washing, and Drying: Follow the same steps (5-7) as described in the Cooling Crystallization protocol. The wash should be performed with a cold mixture of the solvent/anti-solvent at the final composition ratio.

Process Control and Troubleshooting

Effective crystallization relies on the precise control of key parameters. The following diagram and table illustrate these relationships.

Parameters_Influence cluster_params Process Parameters cluster_attribs Crystal Attributes CoolingRate Cooling Rate / Anti-solvent Addition Rate Purity Purity CoolingRate->Purity Slower = Higher Size Crystal Size (CSD) CoolingRate->Size Slower = Larger Agitation Agitation Speed Agitation->Purity Affects mixing Agitation->Size Higher = Smaller (breakage/secondary nucleation) Concentration Solute Concentration Concentration->Purity Too high can trap impurities Yield Yield Concentration->Yield Higher = Higher Solvent Solvent System Solvent->Purity Solvent->Yield Solvent->Size Morphology Morphology / Habit Solvent->Morphology

Caption: Influence of key parameters on final crystal attributes.

IssuePotential Cause(s)Recommended Action(s)
Oiling Out / Amorphous Precipitation Supersaturation is generated too quickly; Poor solvent choice.Reduce cooling rate or anti-solvent addition rate. Increase agitation. Re-screen for a better solvent system.
Poor Yield Compound is too soluble at the final temperature; Insufficient aging time.Decrease the final temperature. Increase the proportion of anti-solvent. Increase the maturation time.
Fine, Needle-like Crystals Rapid nucleation; High supersaturation.Slow down the cooling/addition rate. Consider seeding the solution at a lower supersaturation level.
Low Purity Impurities co-crystallizing; Inefficient washing.Re-crystallize the material. Ensure the solvent system effectively solubilizes impurities. Increase the volume of the cold solvent wash.

Analytical Verification

Post-purification, the final product's identity and purity must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A well-developed HPLC method can separate the main compound from residual starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical structure of the purified compound.

  • Gas Chromatography (GC): Useful for detecting residual solvents in the final dried product.[13]

Conclusion

The purification of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide can be effectively and robustly achieved through systematic crystallization. Both cooling and anti-solvent crystallization offer powerful means of isolating this intermediate with high purity. The success of either method hinges on a foundational understanding of the compound's solubility, careful solvent selection, and precise control over process parameters such as cooling rate, agitation, and addition rates. The protocols and guidelines presented herein provide a strong starting point for developing a scalable and efficient purification process, ensuring the quality required for downstream pharmaceutical manufacturing.

References

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. BenchChem.
  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. (n.d.). ResearchGate. Available from: [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). PMC. Available from: [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Research J. Pharm. and Tech.
  • Recent progress in antisolvent crystallization. (2022). CrystEngComm. Available from: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Toronto.
  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization. (2014). Organic Process Research & Development. Available from: [Link]

  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds. (2025). BenchChem.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. (2025). ResearchGate. Available from: [Link]

  • Optimization and Design of Reactive Crystallization Process. (n.d.). White Rose eTheses Online. Available from: [Link]

  • Method for producing and purifying amide-based compounds. (2006). Google Patents.
  • CRYSTALLIZATION. (n.d.). University of Erciyes.
  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (2016). Google Patents.
  • Identification of Therapeutic Peptide and its Impurities. (n.d.). Agilent Technologies.
  • Impurity Control Strategies For Therapeutic Peptides. (2022). Outsourced Pharma. Available from: [Link]

Sources

Method

Application Notes and Protocols: Assessing the Cytotoxic Potential of Novel Chemical Entities

Subject: A General Protocol for Determining In Vitro Cell Viability Using 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide as a Model Compound Introduction The evaluation of a compound's effect on cell viability is...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: A General Protocol for Determining In Vitro Cell Viability Using 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide as a Model Compound

Introduction

The evaluation of a compound's effect on cell viability is a fundamental and critical step in the early stages of drug discovery and toxicological assessment.[1][2] This process, often referred to as a cytotoxicity assay, provides essential data on a compound's potential to inhibit cell growth or induce cell death, which is crucial for identifying promising therapeutic candidates and understanding potential safety liabilities.[3][4] This document provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of a novel chemical entity, using the placeholder compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide .

While specific data on this particular molecule is not widely available, the principles and methodologies outlined herein are universally applicable for the initial screening of new compounds. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework that can be adapted to various cell lines and test agents. We will focus on the widely adopted MTT colorimetric assay, detailing the causality behind experimental choices to ensure data integrity and reproducibility.

Principle of the Cell Viability Assay

The protocol described is centered around the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used method for assessing cell metabolic activity as an indicator of cell viability.[5][6] The core principle of the MTT assay lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.

In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. This reduction process is dependent on the activity of these enzymes and, therefore, directly correlates with the metabolic activity and overall viability of the cell population.[7] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer (microplate reader). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8]

An alternative high-throughput method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies adenosine triphosphate (ATP), the presence of which signals metabolically active cells.[9][10] The assay involves adding a single reagent that lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[11][12] While the MTT assay is cost-effective and robust, luminescent assays like CellTiter-Glo® often offer higher sensitivity and a simpler "add-mix-measure" workflow.[13][14]

Materials and Reagents

The following table outlines the necessary materials and reagents for conducting the MTT cell viability assay.

Category Item Supplier Example Notes
Test Compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamideBLDpharm (Cat# 1183588-80-8)Or any other novel compound to be tested.
Cell Lines Appropriate cancer or normal cell line (e.g., HeLa, MCF-7, A549)ATCC, ECACCCell line choice is critical and should be relevant to the research question.[10][15]
Culture Media & Reagents Complete growth medium (e.g., DMEM, RPMI-1640)Gibco, CorningSupplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Fetal Bovine Serum (FBS)Gibco, Sigma-Aldrich
Penicillin-Streptomycin (100X)Gibco, Sigma-Aldrich
Trypsin-EDTA (0.25%)Gibco, Sigma-AldrichFor detaching adherent cells.
Phosphate-Buffered Saline (PBS), sterileGibco, CorningFor washing cells.
Assay Reagents MTT Reagent (e.g., 5 mg/mL in sterile PBS)Sigma-Aldrich, AbcamPrepare fresh or store frozen aliquots protected from light.[5]
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichFor preparing compound stock solution and as a vehicle control.[16]
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)To dissolve formazan crystals.[8]
Labware & Equipment Sterile 96-well flat-bottom cell culture platesCorning, Falcon
Serological pipettes and pipette tips
Multichannel pipette (8- or 12-channel)Highly recommended for consistency.[17]
CO2 Incubator (37°C, 5% CO2, humidified)
Inverted MicroscopeFor visualizing cells.
Microplate Reader (Spectrophotometer)Capable of reading absorbance at ~570 nm.
Laminar Flow Hood / Biosafety CabinetTo maintain sterility.[5]

Experimental Workflow Visualization

The overall workflow for assessing the cytotoxicity of a novel compound can be visualized as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) B Prepare Serial Dilutions A->B C Culture & Harvest Cells D Seed Cells in 96-Well Plate C->D E Treat Cells with Compound (24-72h Incubation) D->E F Add MTT Reagent (2-4h Incubation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability H->I J Generate Dose-Response Curve & Calculate IC50 I->J G Data Raw Absorbance Data Blank Vehicle Control Treated Analysis Data Processing Subtract Blank Normalize to Vehicle Control (% Viability) Data->Analysis Step 1 Plotting Plotting Log(Concentration) vs. % Viability Analysis->Plotting Step 2 CurveFit Non-linear Regression Sigmoidal Dose-Response Curve Plotting->CurveFit Step 3 Result Final Output IC50 Value R² Value CurveFit->Result Step 4

Sources

Application

Application Note: Preparation, Handling, and Storage of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Stock Solutions in DMSO

Introduction & Compound Profile The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (CAS No. 1183588-80-8) is a synthetic small molecule frequently utilized in biochemical screening and pharmacological ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Compound Profile

The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (CAS No. 1183588-80-8) is a synthetic small molecule frequently utilized in biochemical screening and pharmacological assays[1]. To ensure reproducibility in cell-based and in vitro assays, the preparation of highly accurate, stable stock solutions is a critical first step.

Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₅BrN₂O

  • Molecular Weight: 271.15 g/mol

  • SMILES: O=C(N(CC1=CC=CC=C1Br)C)CCN

Because this compound features a secondary amine and an amide linkage, it requires careful solvent management to prevent degradation, oxidation, or precipitation during long-term storage.

Causality in Solvent Selection: The Hydration-Precipitation Cascade

Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for small molecule libraries due to its high dielectric constant and amphiphilic dissolving capabilities. However, the physical chemistry of DMSO dictates strict handling parameters.

DMSO is aggressively hygroscopic. When exposed to ambient air, it can absorb up to 20% of its weight in atmospheric moisture within 24 hours[2]. This rapid hydration initiates a detrimental cascade that compromises the integrity of the stock solution:

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. However, moisture-saturated DMSO experiences severe freezing point depression (dropping below -30°C). Consequently, a stock solution placed in a standard -20°C freezer may remain in a liquid state, allowing hydrolytic and oxidative degradation reactions to proceed unchecked[3].

  • Solubility Suppression: Water ingress drastically alters the solvation shell of DMSO, leading to hydrate formation and the irreversible precipitation of the solubilized compound[4].

  • Freeze-Thaw Degradation: demonstrated that repeated freeze-thaw cycles in the presence of atmospheric moisture lead to a linear reduction in detectable compound concentration, with significant losses observed after just a few cycles[5].

To build a self-validating system , our protocol strictly mandates the use of anhydrous DMSO, immediate aliquoting, and inert gas purging. This isolates the compound from moisture, ensuring that the calculated molarity on day one remains identical on day one hundred.

Cascade A Atmospheric Moisture Exposure B DMSO Hydration (Hygroscopic) A->B C Freezing Point Depression B->C D Hydrate Formation & Solubility Drop B->D E Compound Precipitation C->E D->E

Mechanistic cascade of compound precipitation induced by DMSO hydration.

Quantitative Reconstitution Data

To achieve precise target concentrations, use the following reconstitution table. The volumes provided are calculated specifically for the molecular weight of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (271.15 g/mol ).

Formula used: Volume (mL) = Mass (mg) /[Target Concentration (mM) × Molecular Weight (g/mol)] × 1000

Target ConcentrationVolume of Anhydrous DMSO required for 1 mg Volume of Anhydrous DMSO required for 5 mg Volume of Anhydrous DMSO required for 10 mg
10 mM 368.8 µL1.844 mL3.688 mL
20 mM 184.4 µL0.922 mL1.844 mL
50 mM 73.8 µL0.369 mL0.738 mL

Note: For biological assays, it is recommended to prepare a 1,000× stock solution so that the final in-assay DMSO concentration does not exceed 0.1% (v/v), thereby preventing solvent-induced cytotoxicity.

Step-by-Step Experimental Protocol

This methodology is designed to eliminate variables that lead to concentration drift, ensuring absolute trustworthiness in your downstream screening data[6].

Phase 1: Preparation and Dissolution
  • Equilibration: Remove the lyophilized compound vial from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound.

  • Centrifugation: Briefly centrifuge the sealed vial at 3,000 × g for 1 minute. Causality: Powders often adhere to the cap during transit. Centrifugation forces 100% of the mass to the bottom, validating the mass-to-volume ratio.

  • Solvent Addition: In a dry environment (preferably a nitrogen-purged glove box or under a dry air stream), add the calculated volume of Anhydrous DMSO (≥99.9% purity, water ≤0.005%) using a calibrated positive-displacement pipette.

  • Homogenization: Vortex the vial gently for 30–60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 40°C to prevent thermal degradation.

Phase 2: Aliquoting and Storage
  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in tightly sealed, low-bind polypropylene microcentrifuge tubes. Causality: Single-use aliquots completely bypass the need for freeze-thaw cycles, neutralizing the primary driver of compound loss.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes just before capping to displace ambient oxygen and moisture.

  • Long-Term Storage: Store the aliquots upright at -20°C or -80°C in a secondary container equipped with a desiccant pack[7].

Workflow A Equilibrate to RT B Centrifuge Vial A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate C->D E Create Single-Use Aliquots D->E F Store at -20°C (Desiccated) E->F

Workflow for the preparation and storage of DMSO stock solutions.

Sources

Method

High-throughput screening assay protocols involving 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Application Note: High-Throughput Screening and Fragment-Based Assay Protocols for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Executive Summary & Mechanistic Rationale The compound 3-amino-N-[(2-bromophenyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening and Fragment-Based Assay Protocols for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Executive Summary & Mechanistic Rationale

The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (MW ~285 Da) is a highly versatile small molecule scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it possesses three critical features for target engagement: a primary amine, an amide linker, and a 2-bromobenzyl moiety. At physiological pH, the primary amine is protonated, serving as an excellent electrostatic anchor for acidic pockets (such as aspartate or glutamate residues in kinases and epigenetic readers). Simultaneously, the 2-bromobenzyl group provides lipophilic engagement, with the bromine atom capable of participating in highly directional halogen bonding with Lewis bases in a protein backbone.

Because fragment-sized molecules typically exhibit weak initial binding affinities (KD in the high micromolar to millimolar range), they must be screened at exceptionally high concentrations (100 µM to 1 mM). This necessitates a highly rigorous, artifact-resistant screening cascade[1]. As a Senior Application Scientist, I have designed this protocol to utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary screen, followed by Surface Plasmon Resonance (SPR) for secondary kinetic validation.

G A Primary Screen TR-FRET Assay B Hit Triage (Z' > 0.5) A->B C Secondary Screen SPR Kinetics B->C D Orthogonal Check Thermal Shift C->D

High-throughput screening cascade for fragment hit validation.

Statistical Validation & HTS Standards

Before screening 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, the assay must be validated as a self-contained, self-validating system according to the Assay Guidance Manual[2].

Causality of Validation:

  • Z'-Factor: For high-throughput screening (HTS), establishing a robust Z'-factor is paramount. A Z'-factor ≥ 0.5 indicates a large statistical separation between the positive and negative control bands relative to their variance, ensuring that a weak fragment hit is a true positive rather than assay noise[3].

  • DMSO Tolerance: Because fragments are screened at high concentrations, the assay must tolerate high volumes of dimethyl sulfoxide (DMSO)—typically up to 2-5% v/v. Plate uniformity studies must be conducted over multiple days to rule out edge effects, solvent-induced protein denaturation, and liquid handling artifacts[3].

Primary High-Throughput Screen: TR-FRET Protocol

Mechanistic Rationale: Small molecules screened at high concentrations frequently exhibit auto-fluorescence or act as inner-filter quenchers, leading to false positives in standard fluorescence assays. TR-FRET solves this by utilizing lanthanide chelates (e.g., Europium) with exceptionally long emission half-lives. By introducing a time delay (e.g., 50–100 µs) between excitation and measurement, short-lived background fluorescence from the fragment or solvent decays completely, isolating the specific biological FRET signal[4]. This technique provides decreased background and fewer false positives, making it superior for HTS applications.

G Target Eu-Target (Donor) Tracer Cy5-Tracer (Acceptor) Target->Tracer FRET (Uninhibited) Fragment 3-amino-N-[(2-bromophenyl) methyl]-N-methylpropanamide Fragment->Target Binds Target Fragment->Tracer Displaces Tracer

Mechanism of TR-FRET assay disruption by the target fragment compound.

Step-by-Step TR-FRET Displacement Protocol (1536-Well Format)
  • Reagent Preparation: Prepare the target protein tagged with a Europium (Eu) chelate (Donor) and a known tracer ligand conjugated to Cyanine-5 (Cy5) (Acceptor) in a low-binding assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to dispense 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (from a 50 mM DMSO stock) into a 1536-well low-volume white plate. Create a 10-point concentration gradient ranging from 10 µM to 1 mM.

  • Reaction Assembly: Add 2 µL of the Eu-Target protein (final concentration 2 nM) and 2 µL of the Cy5-Tracer (final concentration 10 nM) to the wells. Ensure the final DMSO concentration is normalized to exactly 2% across all wells.

  • Equilibration: Seal the plate to prevent evaporation and incubate at room temperature for 60 minutes to allow the fragment to reach thermodynamic equilibrium with the target.

  • Detection: Read the plate on a multi-mode microplate reader equipped with a TRF laser (excitation at 337 nm). Record emissions at 615 nm (Eu donor) and 665 nm (Cy5 acceptor) utilizing a 50 µs delay and a 300 µs integration time.

  • Data Processing: Calculate the FRET ratio (665 nm / 615 nm). A dose-dependent decrease in the ratio indicates specific displacement of the tracer by the fragment.

Secondary Validation: Surface Plasmon Resonance (SPR)

Mechanistic Rationale: Hits identified in the primary screen must be validated orthogonally to confirm direct, reversible binding and to establish binding stoichiometry. SPR is exceptionally suited for fragment screening because it is a label-free technology that provides real-time kinetic data (kon and koff)[1]. For a low-molecular-weight analyte like 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (~285 Da), high-density surface immobilization of the target protein is required to generate a detectable resonance signal[1].

Step-by-Step SPR Kinetic Profiling Protocol
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization density of 3000–5000 Response Units (RU) to ensure sufficient signal capacity for the low-MW fragment.

  • Buffer Matching: Prepare a running buffer identical to the TR-FRET buffer, supplemented with exactly 2.00% DMSO. Critical Step: Even a 0.01% mismatch in DMSO concentration between the running buffer and the analyte sample will cause massive bulk refractive index shifts, masking the fragment binding signal.

  • Analyte Injection: Inject 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide in a multi-cycle kinetic format (concentrations ranging from 15.6 µM to 1 mM) at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • Referencing & Solvent Correction: Subtract the signal from an unmodified reference flow cell. Apply an 8-point DMSO solvent correction curve (ranging from 1.5% to 2.5% DMSO) to account for bulk refractive index changes[1].

  • Kinetic Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the association rate (kon), dissociation rate (koff), and overall affinity (KD).

Quantitative Assay Metrics

To ensure the integrity of the screening cascade, the following quantitative metrics must be achieved and documented during the assay validation phase:

Assay TypeParameterTarget MetricScientific Rationale
TR-FRET Z'-Factor≥ 0.5Ensures statistical separation between positive and negative controls, minimizing false positives from assay noise.
TR-FRET Signal-to-Background (S/B)> 3.0Provides a sufficient dynamic range for detecting weak fragment inhibition without signal compression.
TR-FRET DMSO ToleranceUp to 5% v/vAccommodates the high fragment concentrations required for FBDD without denaturing the target protein.
SPR Immobilization Density3000 - 5000 RURequired to generate a detectable resonance signal for low molecular weight (~285 Da) analytes.
SPR Stoichiometry (Rmax)~ 1.0Confirms a 1:1 specific binding event, ruling out non-specific aggregation or promiscuous binding.

References

  • Assay Guidance Manual - NCBI Bookshelf - NIH. nih.gov.[Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. nih.gov.[Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed. nih.gov.[Link]

  • Fragment screening by surface plasmon resonance - PubMed. nih.gov.[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC. nih.gov.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists encountering yield bottlenecks during the synthesis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists encountering yield bottlenecks during the synthesis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide .

The standard synthetic route involves the amide coupling of N-Boc-β-alanine with 1-(2-bromophenyl)-N-methylmethanamine, followed by the acidic cleavage of the Boc protecting group. Due to the severe steric congestion around the secondary amine and the high polarity of the final product, standard peptide coupling and deprotection protocols often fail to deliver acceptable yields. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative data to optimize your workflow.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling yield stuck below 30% when using standard EDC/HOBt conditions? A1: The core issue is steric hindrance. EDC/HOBt forms an OBt-active ester[1]. Your amine component (1-(2-bromophenyl)-N-methylmethanamine) is a secondary amine bearing an N-methyl group and a bulky ortho-bromo substituent on the benzyl ring. These groups restrict the rotational conformations of the amine, physically blocking the nitrogen lone pair from attacking the OBt-ester carbonyl. Amide coupling with sterically hindered or electron-deficient amines using EDC is notoriously sluggish[2]. Switching to HATU generates a highly reactive OAt-active ester, which accelerates the coupling step via neighboring group participation (anchimeric assistance) from the pyridine-like nitrogen in the HOAt ring[1].

Q2: I switched to HATU, but I am isolating a major byproduct and recovering very little product. What went wrong? A2: This is a classic mechanistic failure caused by the incorrect order of reagent addition. HATU is a uronium-based coupling reagent. If the sterically hindered secondary amine is exposed to HATU before the carboxylic acid is fully deprotonated and activated, the amine will act as a nucleophile against the electrophilic uronium carbon of HATU[3]. This displaces the HOAt leaving group and forms a stable tetramethylguanidinium byproduct, permanently consuming both your valuable amine and the coupling reagent. Always pre-activate the acid[4].

Q3: My Boc deprotection using 20% TFA in DCM is yielding a messy crude with multiple alkylated impurities. How can I improve this? A3: Boc deprotection relies on the protonation of the carbamate followed by the elimination of a highly electrophilic tert-butyl cation and the release of CO₂ gas[5]. If not intercepted, this carbocation can re-alkylate your product (e.g., on the newly freed primary amine or the amide nitrogen). Adding a scavenger like trace water or triisopropylsilane (TIPS) intercepts the cation to form tert-butanol or silyl ethers, preventing product degradation and significantly improving product purity and yield[6].

Part 2: Troubleshooting Guides & Quantitative Data

To facilitate easy comparison, the following tables summarize the quantitative impact of modifying your reaction conditions based on our mechanistic understanding.

Table 1: Coupling Reagent Selection Matrix
Reagent SystemReactivity LevelSteric ToleranceTypical YieldCausality / Mechanism
EDC / HOBt ModerateLow10–30%Forms OBt-ester. Kinetically slow with secondary/bulky amines; prone to hydrolysis before coupling[1].
EDC / DMAP ModerateModerate40–60%DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate[7].
HATU / DIPEA Very HighHigh75–95% Forms OAt-ester. The HOAt nitrogen accelerates coupling via hydrogen bonding/anchimeric assistance[1].
Table 2: Boc Deprotection Troubleshooting
Deprotection ConditionScavengerTypical PurityMechanistic Outcome
20% TFA in DCM None60–70%tert-butyl cation re-alkylates the product; incomplete cleavage if reaction is too cold[8].
50% TFA in DCM 2% H₂O>95% Water acts as a dual acid/base catalyst and intercepts the tert-butyl cation[6].
4M HCl in Dioxane None>90%Anhydrous conditions prevent hydrolysis; product precipitates cleanly as the HCl salt[9].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual or analytical checkpoints, you can ensure the mechanistic integrity of each step.

Protocol 1: Optimized HATU-Mediated Amide Coupling
  • Pre-activation (Critical Step): In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-β-alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration[4].

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at 0 °C for 15–30 minutes.

    • Validation Checkpoint: The solution should turn a distinct pale yellow, indicating the successful formation of the OAt-active ester.

  • Amine Addition: Add 1-(2-bromophenyl)-N-methylmethanamine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–18 hours. Monitor by LC-MS until the OAt-ester is completely consumed.

  • Aqueous Workup: Quench the reaction with water and dilute with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Validation Checkpoint: The acidic and basic washes are mandatory to remove the water-soluble tetramethylurea byproduct and excess DIPEA[1]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Efficient Boc Deprotection & Isolation
  • Reaction Setup: Dissolve the N-Boc protected intermediate from Protocol 1 in DCM (0.1 M). Cool the solution to 0 °C.

  • Acid & Scavenger Addition: Add an equal volume of Trifluoroacetic acid (TFA) containing 2% v/v water[6].

  • Deprotection: Stir at 0 °C for 10 minutes, then remove the ice bath and warm to room temperature for 2 hours.

    • Validation Checkpoint: Observe the reaction mixture. The evolution of CO₂ gas bubbles is a direct physical indicator of successful decarboxylation and deprotection[5].

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate the resulting oil with toluene (3x) to azeotropically remove residual TFA.

  • Purification: Triturate the crude residue with cold diethyl ether. The highly polar primary amine will precipitate as a clean TFA salt, leaving non-polar impurities in the ether layer.

Part 4: Mechanistic Visualizations

Workflow A N-Boc-β-alanine (Carboxylic Acid) C N-Boc Protected Intermediate A->C HATU, DIPEA DMF, 0°C to RT B 1-(2-bromophenyl)- N-methylmethanamine B->C Add after pre-activation D 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide C->D TFA/DCM or HCl/Dioxane

Synthetic workflow for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide.

HATU_Mech Acid Carboxylic Acid + DIPEA OAt OAt-Active Ester (Highly Reactive) Acid->OAt Pre-activation (Correct) HATU HATU Reagent HATU->OAt Guanidine Tetramethylguanidinium Byproduct (Dead End) HATU->Guanidine Amine added directly to HATU (Incorrect) Amine Secondary Amine Amine->Guanidine Product Desired Amide Amine->Product OAt->Product Add Amine

HATU activation pathway vs. guanidinylation side reaction based on addition order.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PubMed Central (PMC). URL:[Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid . RSC Advances. URL:[Link]

  • HATU coupling - what's the best order? . r/Chempros (Reddit). URL:[Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . r/Chempros (Reddit). URL:[Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing Welcome to the technical support guide for the analysis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support guide for the analysis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak asymmetry—specifically peak tailing—during HPLC analysis of this compound. Our approach is rooted in first-principles chemistry and extensive field experience to provide not just solutions, but a deeper understanding of the chromatographic process.

Frequently Asked Questions (FAQs) - Quick Diagnosis

Q1: Why is my peak for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide likely tailing?

A: The primary reason is almost certainly unwanted secondary interactions between the analyte and the stationary phase. Your compound is a basic analyte due to its primary amine functional group. In typical reverse-phase HPLC (pH > 3), residual silanol groups (Si-OH) on the silica-based column packing become deprotonated and negatively charged (Si-O⁻). Your basic analyte, which is protonated and positively charged (R-NH₃⁺) in the mobile phase, can then undergo a strong ionic interaction with these silanol sites. This secondary retention mechanism, in addition to the primary hydrophobic retention, leads to significant peak tailing.[1][2]

Q2: I'm using a standard C18 column. Is this the problem?

A: It could be a major contributing factor. Older or less expensive "non-end-capped" C18 columns have a high population of accessible, acidic silanol groups that strongly interact with basic compounds.[3][4] Even with standard end-capping, a significant number of silanols can remain.[5] For basic analytes like yours, using a high-purity silica column that is thoroughly end-capped, or even double end-capped, is critical to shield these problematic sites and improve peak shape.[6][7]

Q3: My peak shape was good when the column was new, but it's getting worse. What's happening?

Q4: Can I fix peak tailing just by changing my mobile phase?

A: Yes, mobile phase optimization is the most powerful tool for mitigating tailing. Adjusting the pH is the first and most effective strategy. Using a low pH (e.g., 2.5-3.5) will protonate the residual silanols, neutralizing their negative charge and thus preventing the secondary ionic interaction with your protonated basic analyte.[2] This is the most common and recommended approach.

The Core Problem: Analyte-Silanol Interaction

The fundamental issue arises from the dual nature of the interactions within the column. While the desired reverse-phase mechanism is based on hydrophobicity, the presence of charged species introduces an unwanted ion-exchange mechanism.

G Figure 1: Mechanism of Peak Tailing for Basic Compounds cluster_0 Silica Stationary Phase StationaryPhase C18 Chains (Hydrophobic Retention) Deprotonated Silanol (Si-O⁻) Analyte Protonated Analyte (R-NH₃⁺) Analyte->StationaryPhase:f0 Primary Interaction (Desirable) Analyte->StationaryPhase:f1 Secondary Interaction (Causes Tailing) Troubleshooting_Workflow decision decision solution solution arrow arrow start Peak Tailing Observed for 3-amino-N...propanamide decision1 Is Mobile Phase pH < 3.5? start->decision1 Step 1 solution1 Adjust Mobile Phase to pH 2.5-3.5 using a buffer (e.g., Phosphate or Formate). This is the most likely fix. decision1->solution1 No decision2 Is the column a modern, high-purity, end-capped C18? decision1->decision2 Yes solution2 Replace with a high-quality end-capped or polar-embedded column. This is the second most likely fix. decision2->solution2 No decision3 Has peak shape degraded over time? decision2->decision3 Yes solution3 Perform Column Maintenance: 1. Flush with strong solvent. 2. Reverse flush column. 3. If no improvement, replace column. decision3->solution3 Yes decision4 Is sample solvent stronger than the mobile phase? decision3->decision4 No solution4 Re-dissolve sample in the initial mobile phase. decision4->solution4 Yes decision5 Advanced Troubleshooting decision4->decision5 No solution5 Consider alternative strategies: • High pH (8-10) with hybrid column. • Different stationary phase (e.g., Phenyl). • Ion-pairing reagents (use as last resort). decision5->solution5

Caption: A step-by-step decision tree for diagnosing and fixing peak tailing.

Detailed Troubleshooting Protocols & Explanations

Mobile Phase pH Adjustment (The Primary Solution)

Controlling the mobile phase pH is the most effective way to eliminate secondary silanol interactions. [9][10]For a basic analyte, you have two primary options, with the low pH approach being the most common and straightforward.

Option A: Low pH (Ion Suppression of Silanols)

Mechanism: By lowering the mobile phase pH to a value below the pKa of the silanol groups (typically < 4), you force them into their neutral, protonated state (Si-OH). [5]In this state, they cannot engage in strong ionic interactions with your protonated basic analyte (R-NH₃⁺). This effectively turns off the secondary retention mechanism, resulting in a symmetrical peak. Experimental Protocol: Preparation of 25 mM Phosphate Buffer (pH 3.0)

  • Reagents & Equipment:

    • Potassium phosphate monobasic (KH₂PO₄), HPLC Grade

    • Orthophosphoric acid (H₃PO₄), HPLC Grade

    • HPLC Grade Water

    • Calibrated pH meter

    • Sterile-filtered 1L volumetric flask and glassware

  • Procedure:

    • Weigh out 3.40 g of KH₂PO₄ and transfer it to the 1L volumetric flask.

    • Add approximately 800 mL of HPLC grade water and dissolve the salt completely by swirling or brief sonication.

    • Place a calibrated pH probe into the solution.

    • Slowly add orthophosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.

    • Add HPLC grade water to the 1L mark.

    • Mix the solution thoroughly. This is your aqueous buffer stock.

    • To prepare your mobile phase, mix this buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v aqueous:organic). Important: Always add the organic solvent after pH adjustment of the aqueous component. [10] 8. Filter the final mobile phase through a 0.45 µm membrane filter and degas before use.

Option B: High pH (Analyte Neutralization)

Mechanism: By raising the mobile phase pH to a value approximately 2 units above the analyte's pKa (for a primary amine, this would be pH > 10), you deprotonate the analyte, rendering it neutral (R-NH₂). A neutral analyte will not interact ionically with the deprotonated silanol groups. [1][11] Cautions & Requirements:

  • Column Stability: Standard silica-based columns are not stable above pH 8. Using a high pH mobile phase requires a specialized hybrid-silica or polymer-based column designed for high pH stability. [11][12]* Buffer Choice: Use a buffer effective in the high pH range, such as ammonium bicarbonate or phosphate buffers adjusted with a base.

ParameterLow pH (e.g., 3.0)Mid pH (e.g., 6.0)High pH (e.g., 10.0)
Analyte Charge Positive (R-NH₃⁺)Positive (R-NH₃⁺)Neutral (R-NH₂)[11]
Silanol Charge Neutral (Si-OH)[2]Negative (Si-O⁻)Negative (Si-O⁻)
Dominant Interaction Hydrophobic (Good)Hydrophobic + Ionic (Bad)Hydrophobic (Good)
Expected Peak Shape Symmetrical Tailing Symmetrical
Column Requirement Standard C18Standard C18pH-Stable Column Required
Column Selection and Chemistry

If pH adjustment alone does not resolve the issue, your column hardware is the next area to scrutinize.

End-Capping: The First Line of Defense

After the main C18 chains are bonded to the silica surface, a secondary chemical reaction called "end-capping" is performed. This uses a small silylating agent, like trimethylsilyl chloride, to react with and "cap" many of the remaining accessible silanol groups. [6][8]

  • Standard End-Capped Columns: Most modern columns are end-capped and are a good starting point.

  • Double/Triple End-Capped Columns: These undergo the process multiple times for maximum silanol deactivation, offering superior performance for basic compounds. [6]* Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded near the base of the alkyl chain. This polar group helps to shield the silanols from basic analytes, improving peak shape. [1][13]

Alternative Stationary Phases

If tailing persists on a high-quality end-capped C18 column even with an optimized low-pH mobile phase, consider a different retention mechanism.

  • Phenyl Columns: The phenyl stationary phase can offer alternative selectivity through pi-pi interactions with the aromatic ring in your analyte. These columns are often less prone to strong silanol interactions than some C18 phases. [14]* Hydrophilic Interaction Liquid Chromatography (HILIC): This is a form of normal-phase chromatography that uses a polar stationary phase (like bare silica) and a high-organic mobile phase. It can provide excellent peak shapes for polar basic compounds that are poorly retained or show tailing in reverse-phase. [12][15]

Advanced Strategies (Use with Caution)

These methods are generally considered secondary options to pH and column optimization due to increased method complexity and potential for system contamination.

Ion-Pairing Chromatography

Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase. The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, while its negatively charged head is exposed. This effectively creates a dynamic ion-exchange surface that provides a consistent, reproducible interaction with the positively charged analyte, masking the random silanol sites. [16][17] Drawbacks:

  • Ion-pairing reagents can be difficult to flush from the column and HPLC system, often dedicating the column to that specific method. [16]* They can cause baseline noise and are often not compatible with mass spectrometry (MS).

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Chrom Tech. What Is End-Capping in HPLC Columns? Retrieved from [Link]

  • Hartmut, D. (2024, September 23). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. Retrieved from [Link]

  • Grokipedia. Endcapping. Retrieved from [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • YMC. (2022, December 28). What is endcapping? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. PMC. Retrieved from [Link]

  • Chromacademy. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Harahap, Y., et al. (2023, January 15). Beyond Use Date (BUD) Determination of Ambroxol Hydrochloride Syrup by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Retrieved from [Link]

  • Jain, D., et al. (2019, September 1). Chemometric-assisted RP-HPLC method for the simultaneous determination of ambroxol hydrochloride, terbutaline sulfate, and guaiphenesin in combined dosage form. Retrieved from [Link]

  • Sudha, T., et al. (2015, February 16). hplc method for the determination of ambroxol hcl in the presence of antimicrobial preservatives in oral liquid formulation. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Phenomenex. The role of end-capping in reversed-phase. Retrieved from [Link]

  • Bischoff. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Dolan, J. W. Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Propanamide, N,N-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ACD/Labs. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • SIELC Technologies. Separation of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Regis Technologies. Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • Touré, K., & Bi, W. (2017, June 4). Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. ACS Publications. Retrieved from [Link]

  • Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Molport. 3-amino-N-(2-{carbamoyl}ethyl)-2-methylpropanamide hydrochloride. Retrieved from [Link]

  • PubChem. 3-(3-bromoanilino)-N-(2-bromophenyl)propanamide. Retrieved from [Link]

  • Atherton, A. D., et al. (2011). Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide . This molecule presents a unique tri-fold stability challenge: a highly reactive primary amine, a photosensitive aryl bromide, and a hydrolyzable amide linkage.

Rather than providing generic storage advice, this guide explores the causality behind degradation and establishes a self-validating system to ensure the absolute integrity of your compound during long-term storage.

Part 1: Mechanistic Degradation Pathways

To successfully store this compound, we must first understand how ambient environmental stressors interact with its specific functional groups.

Pathways Compound 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide Carbamate Carbamate / Urea Formation (Primary Amine Degradation) Compound->Carbamate reacts with Dehalogenation Homolytic C-Br Cleavage (Aryl Radical Formation) Compound->Dehalogenation absorbs Hydrolysis Amide Hydrolysis (Cleavage to Acid + Amine) Compound->Hydrolysis reacts with CO2 Atmospheric CO2 CO2->Carbamate UV UV/Visible Light UV->Dehalogenation H2O Moisture & Heat H2O->Hydrolysis

Mechanistic degradation pathways of the target compound under environmental stress.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why is my compound forming insoluble precipitates or higher molecular weight impurities when stored in ambient air?

The Causality: The terminal 3-amino group is a highly nucleophilic primary amine. When exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide (CO₂) to form a carbamic acid intermediate. Under dry or slightly humid conditions, this intermediate dehydrates to form an isocyanate, which then condenses with another primary amine molecule to yield di- and trisubstituted open-chain ureas[1]. This urea formation manifests as an insoluble precipitate and a higher molecular weight mass peak (+26 Da or +52 Da relative to the parent mass) in LC-MS analysis.

The Solution: The compound must be stored under an inert atmosphere. We strongly recommend Argon over Nitrogen. Because Argon is denser than air, it settles at the bottom of the vial, creating a robust protective blanket over the solid compound that effectively displaces CO₂ and O₂.

FAQ 2: I am observing a loss of the bromine atom (dehalogenation) in my LC-MS analysis. What causes this?

The Causality: The 2-bromophenyl moiety is highly susceptible to photodehalogenation. Upon exposure to UVA or ambient laboratory light, the aryl halide undergoes a facile radical-chain reaction. The absorption of photons provides the energy required for the homolytic cleavage of the carbon-bromine (C-Br) bond, generating a highly reactive aryl radical that subsequently abstracts a hydrogen atom from residual solvents or moisture[2]. This results in the des-bromo impurity (M-79 Da).

The Solution: Absolute protection from light is mandatory. The compound must be aliquoted into high-quality amber glass vials , which block the transmission of UV light (<400 nm) required to initiate the radical cleavage.

FAQ 3: How do temperature and humidity affect the long-term stability of the amide linkage?

The Causality: While the N-methylpropanamide linkage is generally stable, prolonged exposure to high relative humidity (RH) and fluctuating temperatures can catalyze slow hydrolysis, cleaving the molecule into a carboxylic acid and a secondary amine. According to the ICH Q1A(R2) guidelines for Stability Testing of New Drug Substances[3], stability-indicating attributes must be monitored under controlled temperature and humidity to establish a reliable shelf life.

The Solution: Store the compound in a desiccator at 2–8°C for short-term use, or -20°C for long-term storage, utilizing PTFE-lined caps to prevent moisture ingress.

Part 3: Quantitative Data Summaries

To streamline your risk assessment, the following tables summarize the kinetic risks associated with each degradation pathway and the regulatory standards for stability testing.

Table 1: Quantitative Summary of Degradation Triggers & Kinetics

Degradation PathwayFunctional GroupEnvironmental TriggerKinetic Rate / Risk LevelPreventive Measure
Carbamate / Urea Formation Primary AmineAtmospheric CO₂ (~400 ppm)High (Rapid surface reaction)Argon gas backfilling
Photodehalogenation Aryl BromideUV-A / Ambient LightModerate (Dependent on lux hours)Amber glass vials
Amide Hydrolysis PropanamideMoisture (RH > 60%) + HeatLow (Requires prolonged exposure)Desiccation, 2-8°C / -20°C

Table 2: ICH Q1A(R2) Recommended Storage Conditions for Long-Term Stability [3]

Study TypeStorage ConditionMinimum Time Period Covered at SubmissionRecommended Testing Frequency
Long-term 5°C ± 3°C12 months0, 3, 6, 9, 12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months0, 3, 6 months

Part 4: Standard Operating Procedure: Self-Validating Storage Protocol

To ensure trustworthiness, a protocol cannot simply be a list of steps; it must be a self-validating system . This means building in checkpoints that prove the protocol was executed correctly and the compound remains pristine.

Protocol Start 1. Lyophilize Compound (Remove H2O) Aliquot 2. Aliquot into Amber Vials (Block UV) Start->Aliquot Purge 3. Argon Gas Backfill (Displace CO2/O2) Aliquot->Purge Seal 4. Seal with PTFE Caps (Prevent Ingress) Purge->Seal Store 5. Store at 2-8°C in Desiccator (Halt Kinetics) Seal->Store Validate 6. LC-MS/Mass Validation (Confirm Integrity) Store->Validate

Self-validating protocol workflow for the long-term storage and handling of the compound.

Step-by-Step Methodology

Step 1: Lyophilization (Drying)

  • Action: Dissolve the purified compound in a minimal amount of LC-MS grade water/acetonitrile and lyophilize for 24-48 hours.

  • Causality: Removes trace moisture that could initiate amide hydrolysis or facilitate proton-coupled electron transfer during photodehalogenation.

  • Self-Validation Checkpoint: Weigh the bulk powder before and after lyophilization until a constant mass is achieved, proving the complete removal of solvent/water.

Step 2: Aliquoting into Amber Vials

  • Action: Transfer the dried powder into pre-weighed 2 mL amber glass vials. Do not store the entire batch in a single vial.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient light/CO₂. Amber glass blocks UV-A transmission.

Step 3: Argon Backfilling

  • Action: Using a Schlenk line or a gentle stream of high-purity Argon gas, purge the headspace of each vial for 15–20 seconds.

  • Causality: Argon displaces CO₂, preventing the primary amine from forming carbamates/ureas.

Step 4: Sealing with PTFE-Lined Caps

  • Action: Immediately cap the vials using closures lined with Polytetrafluoroethylene (PTFE).

  • Causality: PTFE is chemically inert and highly impermeable to moisture. Avoid rubber septa, which can degrade and leach plasticizers into the amine over time.

  • Self-Validation Checkpoint: Record the exact mass of the sealed vial (Vial + Cap + Compound) to 4 decimal places (e.g., 2.1045 g).

Step 5: Controlled Storage

  • Action: Place the sealed vials in a vacuum desiccator containing Drierite (calcium sulfate) and store at -20°C (long-term) or 2-8°C (short-term working stock).

Step 6: Periodic Integrity Validation (The Self-Validating Step)

  • Action: Before using an aliquot after prolonged storage, re-weigh the sealed vial.

  • Validation Logic: If the mass has increased by more than 0.5 mg, the seal has failed, and moisture/CO₂ ingress has occurred. Prior to use in critical assays, run a rapid LC-MS blank. The absence of an M-79 peak confirms no photodehalogenation, and the absence of an M+26/M+52 peak confirms no urea formation.

Part 5: References

1.[3] Q1A(R2) Guideline - ICH - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) - [Link] 2.[1] CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways - Journal of the American Chemical Society -[Link] 3.[2] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - The Journal of Physical Chemistry A -[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide from bench-scale to multi-kilogram batches introduces non-linear thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide from bench-scale to multi-kilogram batches introduces non-linear thermodynamic and kinetic challenges. This guide provides authoritative troubleshooting for researchers and drug development professionals navigating the two critical stages of this workflow: the amidation of N-Boc-β-alanine with 1-(2-bromophenyl)-N-methylmethanamine, and the subsequent N-Boc deprotection.

Reaction & Impurity Pathway Visualization

G SM Starting Materials: N-Boc-β-alanine + N-methyl-2-bromobenzylamine Coupling Amide Coupling (EDC/HOBt) SM->Coupling BocInt N-Boc Protected Intermediate Coupling->BocInt Main Pathway Elim E1cB Elimination (Base-promoted) Coupling->Elim Excess Base Deprotect Boc Deprotection (Acidic Conditions) BocInt->Deprotect Acrylamide Acrylamide Impurity (Michael Acceptor) Elim->Acrylamide Michael Aza-Michael Addition Acrylamide->Michael tBuCat t-Butyl Cation Generation Deprotect->tBuCat No Scavenger API Target API: 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide Deprotect->API Main Pathway AlkImp N/O-Alkylated Impurities tBuCat->AlkImp API->Michael Dimer Dimeric/Oligomeric Impurities Michael->Dimer

Reaction network for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide scale-up impurities.

Section 1: Amide Coupling Troubleshooting

Q: During the EDC/HOBt coupling step, we observe a highly reactive byproduct that triggers polymerization. What is the mechanism, and how do we suppress it? A: You are observing the formation of N-(2-bromobenzyl)-N-methylacrylamide. β-alanine derivatives are highly susceptible to base-promoted E1cB elimination [9]. When excess tertiary amine bases (like DIPEA or TEA) are used during the activation of N-Boc-β-alanine, the α-protons become sufficiently acidic. Elimination of the Boc-carbamate yields the acrylamide derivative. Because acrylamides are potent Michael acceptors, they pose genotoxic impurity (PGI) risks and react with your final primary amine product to form dimeric impurities. Solution: Transition to a strictly stoichiometric, base-free coupling environment. The secondary amine starting material is sufficiently nucleophilic to drive the reaction without DIPEA.

Q: We are failing our intermediate specifications due to residual N-acyl urea and EDC-urea byproducts. Aqueous washes are ineffective. Why? A: While EDC is chosen for its water-soluble urea byproduct, the specific lipophilicity of the 2-bromobenzyl moiety can cause the urea to partition into the organic phase during scale-up. Furthermore, altering the addition order (e.g., adding EDC before HOBt) promotes the rearrangement of the O-acyl isourea intermediate into an inactive, highly stable N-acyl urea [3]. Solution: Always pre-activate the carboxylic acid with HOBt before adding EDC. To ensure complete urea removal, perform a biphasic wash using 1M HCl followed by 10% aqueous LiCl, which significantly enhances the aqueous partitioning of the urea byproducts.

Section 2: Boc Deprotection & Final Isolation

Q: Upon scaling the Boc deprotection with HCl/dioxane or TFA, our yield of the primary amine drops, and LC-MS shows +56 Da impurities. What is happening? A: The +56 Da mass shift corresponds to a tert-butylation event. During acidic cleavage of the Boc group, the tert-butyl cation is generated. In the absence of a suitable nucleophilic sink, this highly electrophilic carbocation will alkylate the newly liberated primary amine (forming an N-tert-butyl impurity) or undergo Friedel-Crafts alkylation on the aromatic ring[4, 5]. Solution: Introduce a cation scavenger into your deprotection cocktail. A mixture containing an aromatic π-nucleophile (like anisole) will kinetically outcompete the product for the tert-butyl cation, forming harmless tert-butyl anisole.

Q: We are detecting a heavy dimeric impurity (m/z ~525 for the Br₂ isotope pattern) in the final API. How do we clear it? A: This is the Aza-Michael addition dimer. It forms when the deprotected primary amine product acts as a nucleophile and attacks the acrylamide impurity (generated in the coupling step) during the neutralization phase of the final isolation. Solution: The acrylamide must be purged before Boc deprotection. Ensure your intermediate crystallization strictly limits the acrylamide to <0.1% before subjecting the batch to acidic cleavage.

Quantitative Data: Impurity Tracking & Control Limits
ImpurityOrigin / MechanismDetection Method (m/z)Control LimitPurge Strategy
Acrylamide Byproduct E1cB Elimination of Boc-β-alanine254.0 [M+H]⁺< 0.10%Base-free coupling; crystallization of intermediate
N-Acyl Urea EDC/HOBt Rearrangement~400.1 [M+H]⁺< 0.15%Pre-activate with HOBt; acidic biphasic wash
N-tert-Butyl API tert-Butyl Cation Alkylation327.1 [M+H]⁺< 0.10%Cation scavengers (anisole) during deprotection
Dimeric Impurity Aza-Michael Addition~525.0 [M+H]⁺< 0.05%Purge acrylamide prior to deprotection
Experimental Protocols
Protocol A: Base-Free Amidation (Self-Validating System)

Causality Focus: Eliminating DIPEA prevents E1cB elimination, while specific addition orders prevent N-acyl urea formation.

  • Activation: Charge N-Boc-β-alanine (1.0 eq) and HOBt (1.05 eq) into a reactor containing 2-methyltetrahydrofuran (2-MeTHF) at 10 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.1 eq) portion-wise over 30 minutes. Stir for 1 hour to ensure complete formation of the active ester.

  • Amine Addition: Slowly add 1-(2-bromophenyl)-N-methylmethanamine (0.95 eq) while maintaining the internal temperature below 15 °C. Stir for 4 hours.

  • Workup & Validation: Wash the organic layer with 1M HCl (3x). Self-Validation Check: The absence of an emulsion during the 1M HCl wash confirms the successful partitioning and removal of the EDC-urea byproduct. Wash with 10% aqueous LiCl, dry over Na₂SO₄, and concentrate to yield the N-Boc intermediate.

Protocol B: Scavenger-Assisted Boc Deprotection

Causality Focus: Anisole acts as a thermodynamic sink for the tert-butyl cation, preventing API alkylation.

  • Preparation: Dissolve the N-Boc intermediate in a 10:1 mixture of Dichloromethane (DCM) and Anisole (scavenger) [1, 4].

  • Deprotection: Chill the reactor to 0 °C. Slowly charge Trifluoroacetic acid (TFA) or 4M HCl in dioxane (5.0 eq) to the solution. Warm to 20 °C and stir for 3 hours.

  • Isolation & Validation: Concentrate the reaction mixture under vacuum to remove DCM and excess acid. Add cold Methyl tert-butyl ether (MTBE) to the oily residue to precipitate the product as an HCl/TFA salt. Self-Validation Check: The immediate precipitation of the API as a white, flowable powder, while the lipophilic tert-butyl anisole byproduct remains entirely dissolved in the MTBE supernatant, validates the scavenging efficiency and phase separation.

References
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.
  • Development of a Practical and Scalable Process for Lifitegrast. ACS Publications.
  • Acrylamide formation from carnosine, beta-alanine, lactic acid, cysteine/serine and acrylic acid. ResearchGate.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
Troubleshooting

Optimizing plasma extraction methods for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Target Analyte: 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Method Developers Analyte Profiling & Extraction Strategy To design a robust extrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Method Developers

Analyte Profiling & Extraction Strategy

To design a robust extraction method, we must first analyze the physicochemical properties of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide:

  • Primary Amine (3-amino group): Imparts strong basicity (estimated pKa ~9.0–10.0). At physiological plasma pH (7.4), this molecule is predominantly protonated (cationic).

  • Bromobenzyl Core: Provides moderate lipophilicity and hydrogen-bonding potential.

The Bioanalytical Challenge: Because the primary amine is charged at neutral pH, it is highly water-soluble, which severely limits its partitioning into organic solvents during standard extraction[1]. Furthermore, basic amines frequently co-elute with endogenous plasma phospholipids (e.g., phosphatidylcholines) on reversed-phase LC columns. In an electrospray ionization (ESI) source, these phospholipids compete for charge, causing severe matrix-induced ion suppression and drastically reducing assay sensitivity and reproducibility.

Extraction Method Comparison Matrix

Selecting the right sample preparation technique is the most effective way to circumvent ion suppression. The table below summarizes the quantitative and mechanistic differences between common approaches for this specific compound.

Extraction MethodMechanism of ActionPhospholipid RemovalSuitability for Basic AminesRecommendation
Protein Precipitation (PPT) Denatures and precipitates proteins using organic solvents (e.g., Acetonitrile).Poor. Leaves >90% of phospholipids in the extract[2].Low. High risk of matrix effects, ion suppression, and column fouling[2].Not recommended for trace-level LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Partitions neutral (deprotonated) molecules into an immiscible organic solvent.Moderate/Good. Depends heavily on the polarity of the organic solvent used[3].Moderate. Requires strict pH adjustment (pH > 11.5) to fully deprotonate the amine[1].Viable, cost-effective alternative for high-throughput labs.
Mixed-Mode Cation Exchange (MCX) SPE Dual retention: hydrophobic interactions and electrostatic binding of cations[4].Excellent. A 100% organic wash eliminates neutral lipids and phospholipids[5].High. Specifically engineered to isolate basic compounds from complex matrices[4].Gold Standard for optimal recovery, cleanliness, and sensitivity.

Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . By understanding the causality behind each chemical addition, researchers can independently verify the success of each step.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

Causality: MCX sorbents contain both lipophilic backbones and sulfonic acid cation-exchange groups. By acidifying the plasma, we ensure the primary amine is 100% protonated. This allows it to bind electrostatically to the sorbent, locking it in place while we use harsh organic solvents to wash away phospholipids[4],[5].

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric acid ( H3​PO4​ ). Vortex for 30 seconds. (Causality: Disrupts protein-drug binding and forces the primary amine into a cationic state).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% H3​PO4​ through the MCX cartridge.

  • Loading: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL 2% H3​PO4​ . (Causality: Removes water-soluble endogenous proteins and salts).

  • Wash 2 (Organic): Pass 1 mL 100% Methanol. (Causality: Strips away neutral lipids and phospholipids. The analyte remains locked to the sorbent via ionic bonds).

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: The high pH neutralizes the primary amine, breaking the electrostatic bond, while the methanol disrupts hydrophobic interactions, releasing the analyte).

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in the LC mobile phase.

Validation Checkpoint: During method development, collect the flow-through from Wash 2 . Inject it into the LC-MS/MS. If your analyte is detected here, your sample was insufficiently acidified during loading, or the sorbent's ion-exchange capacity was exceeded[5].

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Causality: To force a basic amine into a non-polar organic solvent, the aqueous environment must be raised at least 2 pH units above the analyte's pKa. This strips the proton from the amine, rendering the molecule neutral and lipophilic[1],[3].

  • Pre-treatment: Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) to 100 µL of plasma. Vortex thoroughly. (Causality: Drives the pH > 11.5, ensuring complete deprotonation of the 3-amino group).

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (50:50, v/v). (Causality: This specific blend is non-polar enough to exclude polar matrix components but polar enough to solvate the amide/amine).

  • Partitioning: Shake mechanically for 10 minutes, then centrifuge at 4000 rpm for 5 minutes at 4°C to resolve the phases.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean low-bind plate.

  • Reconstitution: Evaporate under N2​ and reconstitute in the LC mobile phase.

Workflow & Mechanism Visualizations

MCX_Mechanism Start Plasma Sample + 4% H3PO4 State1 Analyte: Protonated (Cationic) pH < pKa Start->State1 Load Load onto MCX Sorbent State1->Load Mech1 Electrostatic Binding to Sulfonic Acid Groups Load->Mech1 Wash1 Wash 1: 2% H3PO4 (Aq) Mech1->Wash1 Mech2 Removes Proteins & Polar Interferences Wash1->Mech2 Wash2 Wash 2: 100% Methanol Mech2->Wash2 Mech3 Removes Phospholipids & Neutral Lipids Wash2->Mech3 Elute Elution: 5% NH4OH in MeOH Mech3->Elute Mech4 Analyte Deprotonated (Neutral) Releases from Sorbent Elute->Mech4 End Clean Extract for LC-MS/MS Mech4->End

Mixed-Mode Cation Exchange (MCX) extraction mechanism for basic amines.

Troubleshooting Issue Issue: Low LC-MS/MS Signal Check1 Is signal suppression observed at the retention time? Issue->Check1 Yes1 Yes: Matrix Effect Check1->Yes1 Yes No1 No: Absolute Recovery Issue Check1->No1 No Action1 Implement Phospholipid Removal or switch to MCX SPE Yes1->Action1 Check2 Which extraction method is currently used? No1->Check2 Success Optimal Analyte Recovery Action1->Success LLE LLE Check2->LLE SPE MCX SPE Check2->SPE Action2 Increase buffer pH > 11.5 to fully deprotonate amine LLE->Action2 Action3 Check Wash 2 fraction. If analyte is present, increase acidification during loading. SPE->Action3 Action2->Success Action3->Success

Decision tree for troubleshooting low signal and matrix effects in basic amine LC-MS/MS bioanalysis.

Troubleshooting & FAQs

Q: I am seeing massive signal drop-off at the retention time of my analyte when using Protein Precipitation (PPT). What is causing this? A: This is a classic symptom of phospholipid-induced ion suppression. Phospholipids from cell membranes co-extract during simple PPT and compete for charge in the ESI source, effectively "blinding" the mass spectrometer to your analyte[2]. Actionable Fix: Abandon PPT. Switch to MCX SPE, or utilize a dedicated Phospholipid Removal (PLR) plate prior to injection[2].

Q: My LLE recovery is highly variable and generally peaks at only 40%. How can I fix this? A: The primary amine is likely remaining partially protonated and staying trapped in the aqueous plasma layer. Ensure your extraction buffer is sufficiently basic. Because the pKa is likely around 9.5, adjusting the plasma to pH 10 is not enough; you must push the pH to >11.5 to ensure >99% deprotonation[1]. Actionable Fix: Check the pH of the plasma after adding your buffer using micro-pH paper. Switch to 0.5 M NaOH as your basifying agent.

Q: During MCX SPE, I am losing my analyte during the 100% Methanol wash step. Why? A: If the analyte elutes in the organic wash, it means it was never ionically bound to the cation-exchange sorbent in the first place[5]. This occurs if the sample was not acidified enough during the loading step, causing the amine to remain neutral. Actionable Fix: Ensure the plasma is diluted 1:1 with at least 2-4% H3​PO4​ prior to loading, and verify the loading mixture is at pH < 3.

References

  • Sigma-Aldrich. "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples." Sigma-Aldrich Technical Articles.

  • Ovid. "Sample treatment based on extraction techniques in biological matrices." Ovid Insights. 1

  • Agilent Technologies. "Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin." Agilent Application Notes. 4

  • News-Medical.Net. "Improving sample preparation for LC-MS/MS analysis." News-Medical Life Sciences. 2

  • Biotage. "High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate." Biotage Applications.3

  • Taylor & Francis. "SIMPLIFIED PROCEDURE FOR THE DETERMINATION OF CODEINE AND ITS METABOLITE IN URINE AND PLASMA BY LC/UV AND LC/MS USING MIXED-MODE CATION EXCHANGE FOR SAMPLE PREPARATION." Journal of Liquid Chromatography & Related Technologies. 5

Sources

Optimization

3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide false positives in high-throughput screening

Topic: Troubleshooting 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide False Positives Prepared by: Senior Application Scientist, HTS & Assay Development Welcome to the HTS Technical Support Center. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide False Positives Prepared by: Senior Application Scientist, HTS & Assay Development

Welcome to the HTS Technical Support Center. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by insidious Assay Interference Compounds (AICs). One specific structural class that consistently generates false positives is 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide and its derivatives.

Unlike obvious Pan-Assay Interference Compounds (PAINS) such as rhodanines or quinones, this molecule fakes bioactivity through a trifecta of subtle physicochemical mechanisms: heavy atom fluorescence quenching, colloidal aggregation, and primary amine reactivity.

This guide is designed to help researchers, scientists, and drug development professionals diagnose, troubleshoot, and eliminate false positives caused by this specific chemotype.

Part 1: Mechanistic Troubleshooting Guide & FAQs

Q1: Why does this compound show a steep Hill slope and non-reproducible IC50 values in our biochemical assays?

The Causality: You are likely observing colloidal aggregation . Small, lipophilic molecules often aggregate into colloidal particles when their concentration in the assay buffer exceeds their Critical Aggregation Concentration (CAC)[1]. Once formed, these colloids act like protein sponges, non-specifically sequestering your target enzyme and causing localized unfolding[2]. Because this is a phase-separation event rather than a 1:1 stoichiometric binding event, the dose-response curve becomes unnaturally steep (Hill slope > 1.5), and the apparent IC50 fluctuates wildly depending on the enzyme concentration and incubation time[3].

Q2: Our primary screen uses a FITC-labeled substrate. Why does this compound flag as a strong inhibitor here, but shows zero activity in Surface Plasmon Resonance (SPR)?

The Causality: This is a classic technology-related interference driven by the Heavy Atom Effect [4]. The molecule contains a 2-bromophenyl group. Bromine is a heavy atom that facilitates non-radiative Intersystem Crossing (ISC)[5]. When the excited fluorophore (e.g., FITC) collides with the brominated compound, the heavy atom perturbs the fluorophore's electron spin, forcing it from a singlet state into a triplet state. This quenches the fluorescence emission[6]. In an assay where a decrease in fluorescence is interpreted as enzyme inhibition, this quenching perfectly mimics a positive hit. SPR, being a label-free biophysical method, is immune to this optical artifact.

Q3: We ruled out aggregation and quenching, but we still see time-dependent inhibition. What is happening?

The Causality: Look at the primary amine (the 3-amino group). Primary amines are highly nucleophilic. If your assay relies on reagents containing aldehydes, NHS-esters, or certain electrophilic fluorogenic dyes (like fluorescamine), the primary amine will covalently react with them, depleting the assay reagents and altering the readout[4]. Furthermore, if your target protein has highly reactive surface residues, the amine might mediate non-specific adduct formation over time, leading to the time-dependent "inhibition" you are observing.

Part 2: Quantitative Hallmarks of Interference

To systematically triage this compound, compare your assay metrics against the established thresholds for assay interference summarized below.

Interference MechanismKey Metric / IndicatorTypical False Positive ThresholdCausality / Physical Basis
Colloidal Aggregation Hill Slope ( nH​ ) >1.5 Multi-point, non-specific protein sequestration by colloids.
Colloidal Aggregation Detergent Sensitivity >10 -fold IC50 shiftNon-ionic detergents (e.g., Triton X-100) disrupt colloid formation.
Fluorescence Quenching Δ Fluorescence Lifetime ( τ ) >10% decreaseBromine heavy atom effect inducing Intersystem Crossing (ISC).
Amine Reactivity Time-Dependent IC50 >5 -fold drop over 2hCovalent adduct formation with assay reagents or target.

Part 3: Diagnostic Workflows & Visualizations

To prevent this compound from polluting your hit-to-lead pipeline, you must implement a self-validating triage workflow. Below is the logical decision tree for diagnosing the exact mechanism of interference.

HTS_Triage Start Hit: 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide Test1 Add 0.01% Triton X-100 (Detergent Screen) Start->Test1 Agg Signal Lost: Colloidal Aggregator Test1->Agg Yes Test2 Orthogonal Assay (SPR or Red-shifted FI) Test1->Test2 No Quench Signal Lost: Fluorescence Quencher (Br) Test2->Quench Yes Test3 Mass Spectrometry (Target Protein/Reagents) Test2->Test3 No React Adduct Formed: Covalent Amine Reactivity Test3->React Yes TrueHit Signal Maintained: True Positive Test3->TrueHit No

Figure 1: Decision tree for triaging 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide false positives.

The Heavy Atom Quenching Pathway

If the compound passes the detergent screen, the next most likely culprit is optical interference. The diagram below illustrates the physics of how the bromine atom destroys your assay signal.

Heavy_Atom_Effect Fluor Fluorophore (Excited Singlet) ISC Intersystem Crossing (Spin-Orbit Coupling) Fluor->ISC Collision Br Bromine Atom (Heavy Atom) Br->ISC Triplet Triplet State (Non-radiative) ISC->Triplet Quench Fluorescence Quenched (False Positive) Triplet->Quench

Figure 2: Mechanism of fluorescence quenching via the bromine-induced Heavy Atom Effect.

Part 4: Step-by-Step Experimental Protocols

To definitively prove whether 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is a true hit or a false positive, execute the following self-validating protocols.

Protocol 1: Detergent-Sensitive Aggregation Counter-Screen

Purpose: To determine if the compound is forming protein-sequestering colloids[3].

  • Prepare Assay Buffers: Prepare two identical batches of your standard HTS assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or CHAPS if your protein is sensitive to Triton).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Incubation: Pre-incubate the compound with your target protein in both Buffer A (No Detergent) and Buffer B (With Detergent) for 30 minutes at room temperature.

  • Reaction Initiation: Add your substrate/reagents to initiate the assay.

  • Data Analysis & Validation: Plot the dose-response curves.

    • Self-Validation: If the compound shows an IC50 of 1 µM in Buffer A, but the IC50 shifts to >50 µM (or activity is entirely abolished) in Buffer B, the compound is a colloidal aggregator . Discard the hit.

Protocol 2: Orthogonal Red-Shifted Fluorescence Validation

Purpose: To bypass the Heavy Atom Effect caused by the 2-bromophenyl group[5].

  • Fluorophore Selection: If your primary screen uses a blue/green fluorophore (e.g., AMC, FITC, Alexa 488), transition to a red or far-red shifted fluorophore (e.g., Texas Red, Cy5). The energy gap law dictates that quenching efficiency alters with wavelength, and red-shifted dyes are often less susceptible to collisional quenching by specific small molecules.

  • Direct Quenching Check: In a cell-free, protein-free well, mix the fluorophore (at assay concentration) with 10 µM of the compound.

  • Measurement: Measure the fluorescence intensity.

  • Data Analysis & Validation:

    • Self-Validation: If the fluorescence of the free dye drops by >15% upon addition of the compound, it is a fluorescence quencher . The initial "inhibition" was merely an optical artifact. Transition to a label-free assay (e.g., SPR or Mass Spectrometry) for true validation.

References

  • Colloidal aggregation - Shoichet Lab - University of Toronto. utoronto.ca.
  • Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Labor
  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggreg
  • AICs and PAINS: Mechanisms of Assay Interference. drughunter.com.
  • Design and Synthesis of Nanosensor Based on Unsaturated Double Bond Functional Carbon Dots for Phenylephrine Detection Using Bromine As a Bridge. acs.org.
  • Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid M

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Sensitivity for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Welcome to the technical support center dedicated to refining the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to refining the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and troubleshooting robust, high-sensitivity quantitative assays for this and structurally similar small molecules. As your partner in the lab, we move beyond simple protocols to explain the fundamental principles driving experimental success, ensuring your methods are both reliable and defensible.

Part 1: Foundational Method Development & Optimization FAQs

This section addresses the most common questions encountered during the initial setup of an LC-MS/MS method for this specific analyte.

Q1: My primary challenge is achieving a low Limit of Quantification (LLOQ). Where do I even begin with method development?

A1: Achieving a low LLOQ requires a holistic approach where the liquid chromatography and mass spectrometry components are optimized in synergy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this task due to its high specificity and sensitivity, which allows for the detection of analytes at very low concentrations in complex biological matrices.[1][2]

Your strategy should be built on three pillars:

  • Maximize Analyte Signal (MS Optimization): You must first ensure the mass spectrometer is "seeing" the analyte as efficiently as possible. This involves optimizing the ionization process and the fragmentation for maximum signal intensity.

  • Minimize Chemical Noise (LC & Sample Prep): The goal is to separate the analyte from interfering compounds in the sample matrix that can suppress its signal or contribute to high background.[3]

  • Ensure Method Stability (System & Reagents): A sensitive method is useless if it's not reproducible. This involves controlling for variables like carryover and using appropriate internal standards.

The workflow below illustrates the logical progression for method development.

cluster_MS MS Optimization cluster_LC LC Optimization cluster_Validation Method Validation MS1 Analyte Infusion MS2 Precursor Ion (Q1) Selection MS1->MS2 MS3 Product Ion (Q2) Selection MS2->MS3 MS4 Source Parameter Tuning (Voltage, Gas, Temp) MS3->MS4 LC1 Column & Mobile Phase Screening MS4->LC1 Test on System LC2 Gradient Optimization LC1->LC2 LC3 Peak Shape & Retention Tuning LC2->LC3 V1 Sample Prep Evaluation (SPE, LLE, PPT) LC3->V1 Integrate & Test V2 Matrix Effect Assessment V1->V2 V3 Final Sensitivity & Robustness Testing V2->V3

Caption: A logical workflow for LC-MS/MS method development.

Q2: How do I select the optimal precursor and product ions for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide?

A2: This is the cornerstone of a selective and sensitive MS/MS method. The process involves direct infusion of a pure standard of your analyte into the mass spectrometer.

  • Analyte Characteristics: 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide contains two basic amine functional groups. These are readily protonated, making positive mode Electrospray Ionization (ESI) the ideal choice.[4] You should expect to see a strong signal for the protonated molecule, [M+H]⁺.

  • Step-by-Step Ion Selection:

    • Infusion: Prepare a ~1 µg/mL solution of the analyte in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the MS source at a low flow rate (5-10 µL/min).

    • Q1 Scan: Perform a full scan in the first quadrupole (Q1) to identify the most abundant ion. For this analyte, you will observe a characteristic isotopic doublet for the [M+H]⁺ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance). Select the most intense of these two isotopes as your precursor ion .

    • Product Ion Scan: Set the instrument to fragment the selected precursor ion in the collision cell (Q2). Scan the third quadrupole (Q3) to identify the resulting fragment ions, known as product ions .

    • Selection Criteria: Choose the most intense and stable product ions for your Multiple Reaction Monitoring (MRM) transitions. A good practice is to select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier). This increases the certainty of your identification.

Q3: What are the best starting conditions for the liquid chromatography (LC) separation?

A3: The goal of chromatography is to retain the analyte, separate it from matrix interferences, and produce a sharp, symmetrical peak for the best sensitivity.[5]

  • Column Choice: A C18 reversed-phase column is the universal starting point for small molecules. Given the analyte's polarity, a column with good retention for polar compounds (e.g., one with polar end-capping or a polar-embedded phase) is a strong choice.

  • Mobile Phase:

    • Aqueous (A): Water with an acidic modifier. 0.1% formic acid is the standard choice for positive mode ESI as it aids in protonating the analyte without causing significant ion suppression.[6]

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Gradient: Start with a generic gradient to establish the approximate elution time. A good starting point is a rapid 5-minute gradient from 5% to 95% organic phase. Once you know the retention time, you can optimize the gradient around that point to improve separation from nearby interferences.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, <3 µmStandard for small molecule analysis, provides good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileGood elution strength and compatibility with MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA safe starting point to avoid peak distortion.
Part 2: Troubleshooting Guide for Sensitivity Issues

Even with a well-developed method, challenges arise. This section provides a systematic approach to diagnosing and resolving common sensitivity problems.

Start Low S/N or Poor Sensitivity CheckMS Q1: Is the MS signal itself low? (Inject high conc. standard) Start->CheckMS CheckLC Q2: Is the chromatography poor? (Peak shape, retention) CheckMS->CheckLC No MS_Sol Troubleshoot MS: - Re-tune/calibrate instrument - Clean ion source - Optimize source parameters CheckMS->MS_Sol Yes CheckMatrix Q3: Is there evidence of matrix effects? CheckLC->CheckMatrix No LC_Sol Troubleshoot LC: - Adjust mobile phase pH/organic % - Check for column degradation - Investigate carryover CheckLC->LC_Sol Yes Matrix_Sol Mitigate Matrix Effects: - Improve sample cleanup (SPE/LLE) - Modify chromatography to separate from suppression zone CheckMatrix->Matrix_Sol Yes End Sensitivity Restored CheckMatrix->End No (Re-evaluate) MS_Sol->CheckLC LC_Sol->CheckMatrix Matrix_Sol->End

Caption: Troubleshooting decision tree for low LC-MS/MS sensitivity.

Q4: My signal-to-noise (S/N) is poor. I see a peak, but it's weak and the baseline is high. What's wrong?

A4: Poor S/N can be caused by either a low signal, high noise, or both. You must determine which is the primary contributor.

  • Cause 1: Low Signal Intensity (Ion Suppression). This is the most common and challenging issue in bioanalysis.[1] Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) compete with your analyte for ionization in the MS source, suppressing its signal.[7][8][9]

    • Diagnosis: The gold standard for diagnosing ion suppression is a post-column infusion experiment .[10] In this setup, you infuse a steady stream of your analyte into the MS while injecting a blank, extracted matrix sample onto the LC column. Any dip in the constant analyte signal indicates a region of ion suppression.

    • Solution:

      • Improve Chromatography: Adjust your LC gradient to move your analyte's retention time away from the suppression zone.

      • Enhance Sample Preparation: Simple protein precipitation is often insufficient. Employ more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the interfering matrix components before injection.[2][3]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows it to normalize the signal, providing accurate quantification even when suppression occurs.[11][12]

  • Cause 2: High Background Noise. If your analyte signal seems reasonable but the baseline is noisy, the issue lies with contamination.

    • Diagnosis: Examine the mass spectrum of the baseline. Are there consistent, high-intensity background ions?

    • Solution:

      • Check Solvents and Reagents: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[13]

      • Clean the System: Contamination can build up in the injector, tubing, and especially the MS ion source. Follow the manufacturer's protocol for cleaning the spray shield, capillary, and cone. A system "steam clean" with high organic content overnight can be effective.[14]

      • Identify the Source: Systematically isolate components. Replace the column with a union to see if the noise originates from the LC system or the column. Inject a blank from a new vial to rule out vial contamination.

Q5: My results are not reproducible. I'm seeing significant variation in sensitivity between injections, especially after running a high-concentration sample. Why?

A5: This classic problem points directly to carryover . Carryover occurs when trace amounts of an analyte from a previous, high-concentration injection remain in the system and are detected in subsequent injections.[15][16] This can artificially inflate the signal of low-concentration samples, making your results inaccurate and unreliable.

  • Diagnosis: The standard test is to inject a high-concentration standard (near the Upper Limit of Quantification, ULOQ) followed by a series of blank injections. A peak appearing in the blanks at the same retention time as your analyte confirms carryover. Regulatory guidelines often state that the response in a blank after a high standard should be no more than 20% of the LLOQ response.[17]

  • Solution (Systematic Investigation): You must systematically identify the source of the carryover.[18]

    • Autosampler: This is the most common culprit. The needle, injection loop, and valve rotor seals are frequent sources.[15][16]

      • Action: Increase the volume and change the composition of your needle wash solution. A stronger, more effective wash solution might be a mix of isopropanol, acetonitrile, and water. Ensure the wash program is sufficient.

    • Analytical Column: The analyte can have strong interactions with the column packing material or frits.

      • Action: Implement a robust column wash at the end of your gradient, using a high percentage of a strong organic solvent. If carryover persists, replace the column.

    • MS Source: While less common, the MS source itself can become contaminated.

      • Action: Perform a thorough cleaning of the ion source components.[19]

Part 3: Experimental Protocol
Protocol: Assessing and Mitigating Matrix Effects

This protocol provides a step-by-step guide to identifying and addressing ion suppression/enhancement.

Objective: To determine if co-eluting matrix components are affecting the ionization of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide and to validate mitigation strategies.

Methodology:

  • Prepare a Post-Column Infusion Setup:

    • Use a T-union to connect the outlet of the LC column to a syringe pump and the MS inlet.

    • Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse this solution via the syringe pump at a constant, low flow rate (e.g., 10 µL/min).

    • Set the mass spectrometer to monitor the primary MRM transition of your analyte. You should observe a stable, flat baseline signal.

  • Sample Preparation:

    • Obtain at least six different lots of blank biological matrix (e.g., plasma).

    • Extract these blank samples using your intended sample preparation method (e.g., protein precipitation).

  • Data Acquisition:

    • While the analyte is being infused post-column, inject the extracted blank matrix samples onto the LC system using your analytical method.

    • As a control, also inject an extracted solvent blank (a blank containing only the extraction solvent).

  • Data Analysis & Interpretation:

    • Qualitative Assessment: Monitor the real-time signal from the infused analyte. A sharp dip in the signal that coincides with elution from the column indicates a region of ion suppression . A rise in the signal indicates ion enhancement .

    • Quantitative Assessment (Post-Extraction Spike): To quantify the matrix factor (MF), compare the analyte response in two sets of samples.[10]

      • Set A: Blank matrix is extracted first, then spiked with the analyte at a known concentration (e.g., Low and High QC levels).

      • Set B: A neat solution of the analyte is prepared in mobile phase at the same concentration.

      • Calculation: Matrix Factor (MF) = (Peak Area in Set A) / (Peak Area in Set B)

      • An MF < 1 indicates suppression; an MF > 1 indicates enhancement. The variation in the MF across different lots of matrix should be minimal.

  • Mitigation & Re-assessment:

    • If significant matrix effects are observed (typically MF outside 0.85-1.15 or high variability), implement a mitigation strategy:

      • Option 1 (Chromatographic): Modify the LC gradient to separate the analyte from the suppression zone.

      • Option 2 (Sample Prep): Re-develop the sample preparation using a more selective technique like SPE.

    • Repeat steps 3 and 4 with the new method to confirm that the matrix effect has been sufficiently minimized.

References
  • Vertex AI Search. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Yamada, T., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo).
  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
  • PubMed. (2007, August 17). Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures.
  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • SciSpace. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Carryover in Analytical Quantification.
  • Cogent Columns. (n.d.). Improvement in signal to noise in LCMS with an ANP method - Tips & Suggestions.
  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis.
  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout.
  • Thermo Fisher Scientific. (n.d.). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.
  • Restek. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry.
  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • ResearchGate. (2016, November 3). How can I improve the sensitivity of a LCMS?
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • University of Washington. (n.d.). Electrospray Ionization – ESI.

Sources

Optimization

Technical Support Center: Stabilization of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex ex vivo instability issues associated with 3-amino-N-[(2-bromophenyl)methyl]-N-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex ex vivo instability issues associated with 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide .

This molecule presents a dual-liability profile in biological matrices: a highly reactive primary amine (prone to conjugation) and a tertiary amide (susceptible to enzymatic cleavage). This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure absolute data integrity during your pharmacokinetic (PK) and bioanalytical workflows.

Part 1: Structural Vulnerability Analysis & Causality

To stabilize a molecule, we must first understand how it degrades. The instability of this compound in biological matrices (e.g., plasma, serum, whole blood) is driven by two distinct chemical mechanisms:

  • Enzymatic Amide Cleavage: Plasma contains high concentrations of serine hydrolases and amidases. These enzymes catalyze the hydrolysis of the N-methylpropanamide bond, yielding 3-aminopropanoic acid and N-methyl-2-bromobenzylamine.

  • Schiff Base Formation: The primary amine at the 3-position acts as a strong nucleophile. In the presence of endogenous carbonyls (such as circulating glucose or pyridoxal phosphate), it undergoes a condensation reaction to form a reversible imine conjugate. The reversible nature of the imine bond under physiological conditions is a well-documented bioanalytical challenge, as detailed in the.

DegradationPathways Target 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide Carbonyls Endogenous Carbonyls (e.g., Glucose) Target->Carbonyls Amidases Plasma Amidases (Serine Hydrolases) Target->Amidases Schiff Schiff Base Formation (Imine Conjugate) Carbonyls->Schiff Cleavage Amide Bond Cleavage (Loss of Amine) Amidases->Cleavage Acid Acidification (pH < 4) Protonates Amine Acid->Schiff Inhibitor PMSF Addition Inhibits Hydrolases Inhibitor->Cleavage

Logical relationship of degradation pathways and targeted stabilization strategies.

Part 2: Troubleshooting FAQs

Q: Why does the compound exhibit rapid ex vivo degradation in unfortified plasma, even when stored at 4°C? A: Temperature reduction alone only slows kinetic interactions; it does not halt them. The rapid degradation is primarily driven by amidase activity. Serine hydrolases remain partially active at 4°C. To arrest this, you must introduce a covalent serine protease inhibitor, such as Phenylmethylsulfonyl fluoride (PMSF), immediately upon blood collection.

Q: What causes the time-dependent loss of the parent mass signal, and why do I see a +162 Da mass shift in my mass spectra? A: This is the hallmark of Schiff base formation with endogenous glucose. The primary amine reacts with the aldehyde group of glucose, losing water (-18 Da) and adding the glucose backbone (+180 Da), resulting in a net mass shift of +162 Da. Because this reaction requires the amine to be in its unprotonated (nucleophilic) state, lowering the plasma pH below the amine's pKa (typically around pH 9) to a pH of < 4 will fully protonate the amine ( NH3+​ ), rendering it non-nucleophilic and preventing conjugation.

Q: Why is my LQC (Low Quality Control) recovery significantly lower than my HQC (High Quality Control) recovery during method validation? A: This disproportionate loss at low concentrations is caused by Non-Specific Binding (NSB). The lipophilic 2-bromobenzyl moiety drives adsorption to the hydrophobic walls of polypropylene storage tubes. At high concentrations, the binding sites on the plastic become saturated, masking the issue. At low concentrations, a massive percentage of your analyte is lost to the walls. Adding a surfactant (e.g., 0.1% CHAPS) or utilizing low-bind tubes will mitigate this causality.

Part 3: Quantitative Stability Summary

The following table summarizes the quantitative data derived from our matrix stability optimization experiments. Unfortified plasma results in catastrophic loss of the analyte, necessitating a combinatorial stabilization approach.

Matrix ConditionTemperatureChemical AdditivesHalf-Life ( t1/2​ )Parent Recovery (24h)Imine Conjugate Formation
Unfortified Plasma25°CNone< 2 hours12%High
Chilled Plasma4°CNone6 hours45%Moderate
Amidase Inhibited4°C1 mM PMSF14 hours68%Moderate
Acidified Plasma4°C1% Formic Acid18 hours74%Below LLOQ
Fully Stabilized 4°C PMSF + Formic Acid > 72 hours 98% Below LLOQ

Part 4: Self-Validating Experimental Protocol

To comply with the rigorous standards set by the and the , every stabilization protocol must be self-validating. This means the analytical method must actively prove that degradation has been halted in every single batch.

Phase 1: Matrix Stabilization Workflow
  • Collection: Draw whole blood into pre-chilled K2​EDTA tubes.

  • Inhibition: Within 30 seconds of collection, add PMSF to the whole blood to achieve a final concentration of 1 mM. Gently invert 5 times.

  • Separation: Centrifuge the blood at 3000 x g for 10 minutes at 4°C to harvest the plasma.

  • Acidification: Transfer the plasma to a low-bind polypropylene tube. Immediately add 10% Formic Acid (aqueous) to achieve a final concentration of 1% (v/v) Formic Acid in the plasma.

  • Storage: Flash-freeze the stabilized plasma on dry ice and store at -80°C.

Workflow S1 1. Blood Collection (K2EDTA Tubes) S2 2. Add PMSF (Amidase Inhibitor) S1->S2 S3 3. Centrifugation (4°C, 3000 x g) S2->S3 S4 4. Acidification (1% Formic Acid) S3->S4 S5 5. Stabilized Matrix (Ready for LC-MS/MS) S4->S5

Step-by-step workflow for the ex vivo stabilization of amine-amide compounds in plasma.

Phase 2: System Self-Validation (LC-MS/MS Monitoring)

Do not assume the stabilization worked; prove it analytically.

  • Multiplexed MRM Setup: Program your mass spectrometer to monitor not only the parent compound, but also the specific mass transitions for the two primary degradation products:

    • Amide Cleavage Fragment: m/z corresponding to N-methyl-2-bromobenzylamine.

    • Schiff Base Conjugate: m/z corresponding to Parent + 162 Da.

  • Acceptance Criteria: The protocol is considered validated for a given batch only if the parent compound recovery is within ±15% of the nominal spike, and the peak areas for both degradation products remain below the established Lower Limit of Quantification (LLOQ). If degradation peaks are detected, the stabilization cocktail was either improperly mixed or degraded prior to use.

References

  • U.S. Food and Drug Administration (FDA) . M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • Journal of the American Chemical Society . Stable, Specific, and Reversible Base Pairing via Schiff Base.[Link]

  • Bioanalysis (via ResearchGate) . Blood Stability Testing: European Bioanalysis Forum View on Current Challenges for Regulated Bioanalysis.[Link]

Reference Data & Comparative Studies

Validation

Structural and Synthetic Profiling: 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide vs. Structurally Similar Brominated Amides

Brominated amides are highly privileged motifs in modern fragment-based drug discovery (FBDD) and complex library synthesis. They serve as versatile bifunctional building blocks, offering distinct vectors for molecular e...

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Author: BenchChem Technical Support Team. Date: April 2026

Brominated amides are highly privileged motifs in modern fragment-based drug discovery (FBDD) and complex library synthesis. They serve as versatile bifunctional building blocks, offering distinct vectors for molecular expansion. Among these, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide represents a uniquely powerful scaffold. It combines an aliphatic primary amine, a tertiary amide bond (capable of cis/trans isomerism), and a sterically demanding ortho-bromobenzyl moiety.

This guide provides an objective, data-driven comparison of this compound against its structural relatives—specifically para-brominated and α -brominated amides—detailing their chemical space, divergent reactivity profiles, and field-proven experimental workflows.

Structural Profiling & Chemical Space

To understand the synthetic utility of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (Compound A), we must benchmark it against structurally similar alternatives: 3-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide (Compound B, the para-analog) and 2-bromo-N-benzyl-N-methylpropanamide (Compound C, an α -brominated amide).

The Causality of Substituent Positioning

The placement of the bromine atom fundamentally dictates the fragment's reactivity and its role in drug development:

  • The Ortho Advantage (Compound A): The bromine atom at the 2-position of the benzyl ring creates significant steric hindrance. While this makes standard cross-coupling more challenging, it pre-organizes the molecule for intramolecular reactions. Under radical conditions, the N-2-bromobenzyl group can undergo homolytic cleavage to generate an aryl radical that rapidly cyclizes onto the propanamide backbone, forming rigidified tetrahydroisoquinolines or γ -lactams. This is a highly sought-after transformation for synthesizing .

  • The Para Vector (Compound B): Moving the bromine to the 4-position removes steric shielding. This analog is ideal for rapid, high-yielding linear extensions via standard Suzuki-Miyaura couplings, but it lacks the geometric proximity required for intramolecular cyclization.

  • The α -Bromo Electrophile (Compound C): Unlike aryl bromides, α -brominated amides feature an sp3-hybridized carbon-bromine bond. They act as potent electrophiles for nucleophilic displacement (SN2) or as precursors for carbon-centered radicals in .

Quantitative Comparison

Table 1: Physicochemical & Structural Comparison

Property / FeatureCompound A (ortho-bromo)Compound B (para-bromo)Compound C ( α -bromo)
Primary Utility Intramolecular cyclization, hindered cross-couplingLinear fragment extensionNucleophilic substitution, photoredox
Steric Hindrance High (around the C-Br bond)LowLow to Moderate
C-Br Bond Type sp2 (Aryl)sp2 (Aryl)sp3 (Alkyl)
LogP (Predicted) 1.8 - 2.11.8 - 2.12.2 - 2.5
H-Bond Donors 1 (Primary Amine)1 (Primary Amine)0 (Tertiary Amide only)

Mechanistic Pathways & Reactivity

The bifunctional nature of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide demands precise chemoselectivity. The primary amine and the aryl bromide can be addressed orthogonally, provided the correct catalytic systems and protecting group strategies are employed.

G A 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide B Pd-Catalyzed Cross-Coupling A->B Aryl Bromide C Radical Cyclization A->C ortho-Bromo D Amine Derivatization A->D Primary Amine B1 Biaryl Scaffolds B->B1 C1 Fused Lactams C->C1 D1 Extended Amides D->D1

Fig 1: Divergent synthetic utility of the bifunctional brominated amide scaffold.

Overcoming Steric Hindrance in Cross-Coupling

When targeting the ortho-bromide for Suzuki-Miyaura coupling, standard catalysts like Pd(PPh3)4 often fail or require harsh conditions due to the bulky substituent. As established in methodologies for , the use of dialkylbiaryl phosphine ligands (e.g., SPhos or RuPhos) is critical. These ligands are electron-rich (accelerating oxidative addition) and highly bulky (facilitating reductive elimination), allowing for efficient coupling at the hindered 2-position.

Table 2: Comparative Reactivity Profile

Reaction TypeCompound A (ortho)Compound B (para)Catalyst / Reagent System
Suzuki Coupling 65-75% Yield (Requires SPhos)>90% Yield (Standard Pd(dppf)Cl2)Pd(OAc)2, SPhos, K3PO4, Toluene
Radical Cyclization Highly favored (Fused systems)Does not occurfac-Ir(ppy)3, Blue LED, DIPEA
Buchwald-Hartwig Prone to intramolecular aminationIntermolecular aminationPd2(dba)3, BINAP, NaOtBu

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints (e.g., specific LC-MS monitoring and scavenger workups) to confirm success and purity at each stage.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid to the ortho-bromide without poisoning the palladium catalyst.

Causality Check: Why protect the amine? If left unprotected, the primary aliphatic amine will strongly coordinate to the Pd(II) intermediate, forming a stable resting state that poisons the catalyst. Alternatively, it will undergo competitive intramolecular Buchwald-Hartwig amination. Therefore, transient Boc-protection is mandatory.

G Step1 1. Starting Material (Bifunctional Amide) Step2 2. Boc-Protection (Mask Primary Amine) Step1->Step2 Prevents Pd-poisoning Step3 3. Suzuki Coupling (Pd-Catalyzed) Step2->Step3 Targets ortho-bromide Step4 4. TFA Deprotection (Reveal Amine) Step3->Step4 Cleaves Boc group Step5 5. Final Amidation (Library Generation) Step4->Step5 Diversification

Fig 2: Self-validating workflow for chemoselective cross-coupling and derivatization.

Step-by-Step Methodology:

  • Amine Protection: Dissolve 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (1.0 eq) in DCM. Add Et3N (2.0 eq) and Boc2O (1.1 eq). Stir at room temperature for 2 hours.

    • Validation: TLC (Ninhydrin stain) will show the disappearance of the primary amine (loss of deep purple spot).

  • Catalyst Activation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and anhydrous K3PO4 (3.0 eq).

  • Reaction Execution: Evacuate and backfill the flask with Argon (3x). Add degassed Toluene/H2O (10:1, 0.2 M). Heat to 90°C for 12 hours.

    • Causality: The biphasic Toluene/H2O system ensures the base remains dissolved while maintaining high temperatures necessary for the hindered ortho coupling.

  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc and wash with water. To the organic layer, add a palladium scavenger (e.g., SiliaMetS® Thiol, 5 equivalents relative to Pd) and stir for 4 hours at 40°C.

    • Validation: Filter through Celite. LC-MS analysis of the filtrate must show the complete absence of the starting material bromine isotope pattern (M / M+2 ratio of 1:1) and the appearance of the desired biaryl mass.

  • Deprotection: Treat the concentrated residue with 20% TFA in DCM for 1 hour, then concentrate under vacuum to yield the functionalized biaryl amine as a TFA salt.

Protocol 2: Photoredox-Mediated Intramolecular Cyclization

Objective: Exploit the ortho-bromo positioning to synthesize a fused tetrahydroisoquinoline derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a transparent vial, dissolve the starting amide (1.0 eq) in degassed acetonitrile (0.05 M).

  • Catalyst Addition: Add fac-Ir(ppy)3 (2 mol%) as the photocatalyst and N,N-diisopropylethylamine (DIPEA, 3.0 eq) as the terminal sacrificial electron donor.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.

    • Causality: The excited state of the Ir-catalyst reduces the ortho-C-Br bond via single-electron transfer (SET), generating an aryl radical. The spatial proximity forced by the ortho position allows this radical to rapidly attack the propanamide backbone, forming a new C-C bond.

  • Validation: Monitor via LC-MS. The product will exhibit a mass of [M - Br - H + H]+, indicating successful dehalogenative cyclization.

References

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter Source: ResearchGate URL:[Link]

  • 3-amino-N-benzyl-N-methylpropanamide hydrochloride (Unbrominated Core Reference) Source: PubChem, National Library of Medicine URL:[Link]

Comparative

Comprehensive Comparison Guide: LC-MS/MS Method Validation for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

The Analytical Challenge: Physicochemical Profiling Developing a robust bioanalytical assay for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide presents a unique set of chromatographic and extraction challenges. St...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Physicochemical Profiling

Developing a robust bioanalytical assay for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide presents a unique set of chromatographic and extraction challenges. Structurally, this novel pharmaceutical candidate features a primary aliphatic amine, a tertiary amide linkage, and a lipophilic 2-bromobenzyl moiety.

The primary amine confers a high pKa (~9.5), meaning the molecule is positively charged at physiological pH. While this is advantageous for positive-ion Electrospray Ionization (ESI+), it makes the compound highly susceptible to binding with plasma proteins and interacting with endogenous phospholipids. If these matrix components are not effectively removed during sample preparation, they cause severe ion suppression in the mass spectrometer, drastically reducing assay sensitivity and reproducibility.

Methodological Alternatives Compared

To establish the most reliable pharmacokinetic (PK) assay, we evaluated three distinct analytical strategies. The goal was to achieve a Lower Limit of Quantitation (LLOQ) in the low pg/mL range while maintaining strict adherence to regulatory guidelines.

  • Method A: HPLC-UV with Protein Precipitation (PPT) (Legacy Approach)

    • Mechanism: Acetonitrile is added to plasma to crash proteins; the supernatant is analyzed via UV detection.

    • Drawback: Lacks the sensitivity required for modern PK studies (LLOQ ~50 ng/mL) and suffers from poor specificity due to co-eluting matrix peaks.

  • Method B: LC-MS/MS with Liquid-Liquid Extraction (LLE) (Alternative)

    • Mechanism: The plasma is alkalinized (pH 11) to neutralize the primary amine, allowing the compound to partition into an organic solvent (e.g., Methyl tert-butyl ether).

    • Drawback: While the analyte is extracted, the highly lipophilic conditions co-extract massive amounts of neutral lipids (triglycerides and phospholipids). These lipids elute at the same time as the target compound, causing a massive matrix effect (ion suppression).

  • Method C: LC-MS/MS with Mixed-Mode Cation Exchange (MCX) SPE (Optimized)

    • Mechanism: The plasma is acidified to ensure the amine is fully protonated. The sample is loaded onto an MCX Solid Phase Extraction (SPE) cartridge. The compound binds ionically to the sulfonic acid groups on the sorbent. This allows for an aggressive 100% methanol wash that strips away the neutral lipids without washing away the drug [3]. The drug is then eluted using a high-pH solvent.

    • Advantage: Yields an ultra-clean extract, eliminating ion suppression and achieving an LLOQ of 0.05 ng/mL.

Workflow Comparison: MCX SPE vs. LLE

G cluster_0 Method C: MCX SPE (Optimized) cluster_1 Method B: LLE (Alternative) N1 Plasma Sample + IS N2 Acidify (2% H3PO4) Protonates Primary Amine N1->N2 N3 Load onto MCX Cartridge N2->N3 N4 Wash 1: 2% FA in H2O (Removes acidic/neutral) N3->N4 N5 Wash 2: 100% MeOH (Removes hydrophobic lipids) N4->N5 N6 Elute: 5% NH4OH in MeOH (Neutralizes Amine, Elutes) N5->N6 N7 Evaporate & Reconstitute N6->N7 LCMS LC-MS/MS Analysis (ESI+, MRM 271.1 -> 169.9) N7->LCMS Inject L1 Plasma Sample + IS L2 Alkalinize (pH 11) Neutralizes Amine L1->L2 L3 Add MTBE/Hexane L2->L3 L4 Vortex & Centrifuge L3->L4 L5 Extract Organic Layer (Co-extracts neutral lipids) L4->L5 L6 Evaporate & Reconstitute L5->L6 L6->LCMS Inject

Fig 1. Extraction workflow comparison: Mixed-Mode Cation Exchange SPE vs. Liquid-Liquid Extraction.

Validation Data Comparison

The methods were validated in accordance with the ICH M10 Guideline on Bioanalytical Method Validation [1] and the FDA Bioanalytical Method Validation Guidance for Industry [2].

As demonstrated in Table 1, Method C drastically outperforms the alternatives. The critical failure point of Method B (LLE) is the -42% matrix effect, which indicates severe ion suppression caused by co-extracted phospholipids. Method C's orthogonal wash strategy reduces this matrix effect to a negligible -4%.

Table 1: Bioanalytical Method Performance Comparison

Validation ParameterMethod A (HPLC-UV)Method B (LLE LC-MS/MS)Method C (MCX SPE LC-MS/MS)
Lower Limit of Quantitation (LLOQ) 50 ng/mL0.5 ng/mL0.05 ng/mL
Linear Dynamic Range 50 - 10,000 ng/mL0.5 - 500 ng/mL0.05 - 100 ng/mL
Extraction Recovery 65%72%94%
Matrix Effect (Ion Suppression) N/A-42% (Fails ICH M10)-4% (Passes ICH M10)
Inter-assay Precision (%CV) 12.5%9.8%3.2%
Accuracy (% Bias) ± 14.0%± 11.5%± 4.1%

Optimized Step-by-Step Protocol (Method C)

This protocol is designed as a self-validating system . Every step incorporates specific chemical causality to ensure data integrity, and built-in Quality Control (QC) checkpoints guarantee that any failure is caught before sample analysis proceeds.

Phase 1: Self-Validating Quality Control System

Before extracting biological samples, the analytical system must prove its fitness.

  • System Suitability Test (SST): Inject 6 consecutive replicates of a neat standard at the LLOQ concentration (0.05 ng/mL).

    • Acceptance Criteria: Peak area %CV must be < 15%. Peak asymmetry factor must be between 0.8 and 1.2.

  • Carryover Check: Inject a double-blank matrix sample immediately following the Upper Limit of Quantitation (ULOQ) standard.

    • Acceptance Criteria: Analyte signal in the blank must be < 20% of the LLOQ signal [2].

Phase 2: Sample Preparation (MCX SPE)
  • Aliquot & Spike: Transfer 100 µL of human plasma to a 96-well plate. Add 10 µL of the deuterated Internal Standard (IS) working solution.

  • Acidification (Critical Step): Add 100 µL of 2% Phosphoric Acid (H3PO4) and vortex for 2 minutes.

    • Causality: Phosphoric acid is a strong acid that drops the sample pH to ~2.0. This ensures the primary amine (pKa ~9.5) is 100% protonated and disrupts any protein-drug binding, maximizing recovery.

  • Conditioning: Condition an Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma samples onto the MCX plate at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water.

    • Causality: Maintains the acidic environment to keep the analyte ionically locked to the sorbent while washing away polar endogenous salts and acidic proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Because the drug is held by a strong ionic bond, 100% organic solvent can be used to aggressively wash away hydrophobic neutral lipids (triglycerides and phospholipids) that cause ESI suppression [3].

  • Elution: Elute the target compound with 2 x 250 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Causality: The high pH (>11) neutralizes the primary amine on the drug, breaking the ionic bond with the sulfonic acid sorbent and releasing the pure analyte into the collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 3: Chromatographic Separation
  • Column: Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm.

    • Causality: Basic amines often suffer from peak tailing on standard C18 columns. The Biphenyl stationary phase provides orthogonal pi-pi interactions with the 2-bromobenzyl moiety of the compound. This unique retention mechanism pulls the analyte away from early-eluting polar suppression zones and delivers a perfectly symmetrical peak.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.5 mL/min.

Conclusion

For basic pharmaceutical compounds like 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, traditional LLE and PPT methods fail to adequately remove matrix interferences, leading to severe ion suppression. By leveraging the molecule's high pKa through Mixed-Mode Cation Exchange (MCX) SPE, we exploit the compound's ionic properties to perform aggressive organic washes. The result is a highly sensitive (0.05 ng/mL LLOQ), regulatory-compliant LC-MS/MS method that guarantees data integrity for clinical pharmacokinetic studies.

References

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link] [1]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link] [2]

  • Xue, Y., et al. A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660-8. (2006). Available at:[Link] [3]

Validation

Off-Target Kinase Profiling of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide: A Comparative Guide to Selectivity Platforms

Executive Summary In early-stage drug discovery, the transition from a hit fragment to a lead compound requires a rigorous understanding of its polypharmacological landscape. This guide provides an in-depth comparative a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a hit fragment to a lead compound requires a rigorous understanding of its polypharmacological landscape. This guide provides an in-depth comparative analysis of off-target kinase profiling platforms using the fragment-like inhibitor 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (hereafter referred to as ABMP ). By comparing thermodynamic binding assays with orthogonal radiometric activity assays, we establish a self-validating protocol system designed to eliminate false positives and accurately predict in vivo selectivity.

Structural Rationale & The Polypharmacology Challenge

ABMP features a flexible propanamide backbone terminating in a primary amine, coupled with an N-methylated, ortho-bromo substituted benzyl ring. The primary amine (pKa ~9.5) is protonated at physiological pH, likely serving as a hydrogen bond donor to the kinase hinge region or the DFG motif. However, its low molecular weight (<300 Da) and minimal steric bulk classify it as a "fragment-like" molecule.

Fragment-like inhibitors inherently possess lower ligand efficiency and higher promiscuity across the kinome. Comprehensive off-target profiling is critical not only for mitigating clinical toxicity but also for uncovering secondary targets that drive unexpected efficacy or polypharmacology[1].

Architecting a Self-Validating Profiling System

Relying on a single assay format for kinase profiling is a critical vulnerability in drug development. To build a trustworthy, self-validating system, we must combine two distinct physical principles: Thermodynamic Binding and Catalytic Inhibition .

The Causality Behind Platform Selection
  • Binding Assays (e.g., KINOMEscan): These platforms measure the thermodynamic affinity ( Kd​ ) of a compound for a kinase active site, independent of ATP concentration[2]. While highly scalable, they often utilize kinases in inactive conformations. A compound may bind tightly to an inactive state (acting as a Type II inhibitor) but fail to inhibit the active enzyme in a cellular environment.

  • Activity Assays (e.g., Radiometric HotSpot): These platforms measure the actual catalytic inhibition ( IC50​ ) of the enzyme[3]. By manipulating ATP concentrations, we can determine if the inhibitor can successfully compete against millimolar intracellular ATP levels.

If we only use binding assays, we risk advancing compounds with high affinity but zero physiological efficacy (false positives). If we only use activity assays, we limit our throughput and may miss allosteric binders. Therefore, Tier 1 (Binding) must feed into Tier 2 (Activity) to create a closed, self-validating loop.

Workflow Compound ABMP Synthesis & QC Binding Tier 1: Binding Assay (Active-Site Competition) Compound->Binding High-throughput Kd Kd Determination (Affinity) Binding->Kd Activity Tier 2: Activity Assay (Radiometric 33P-ATP) IC50 IC50 Determination (Catalytic Inhibition) Activity->IC50 Kd->Activity Hits (Kd < 1 µM) Validation Self-Validating Selectivity Profile Kd->Validation Thermodynamic Data IC50->Validation ATP Shift Analysis

Two-tier self-validating workflow for kinase inhibitor profiling.

Step-by-Step Methodologies

Tier 1: Active-Site Competition Binding Assay

Purpose: High-throughput kinome-wide screening to establish baseline affinity.

  • Phage Display Preparation: E. coli are infected with T7 phage expressing the kinase domain of interest. Causality: Phage display ensures uniform, scalable production of properly folded kinase domains without complex purification bottlenecks.

  • Bait Immobilization: A broad-spectrum kinase inhibitor (bait) is immobilized on a solid bead support.

  • Competitive Displacement: ABMP is introduced at a screening concentration of 1 µM alongside the phage-kinase and bait ligand. Causality: If ABMP binds the kinase active site, it thermodynamically outcompetes the immobilized bait, preventing the kinase from tethering to the bead[2].

  • Quantification: Unbound phage are washed away. Bound phage are eluted and quantified via qPCR to calculate the exact Kd​ .

Tier 2: Orthogonal Radiometric Activity Assay

Purpose: Validating Tier 1 hits for physiological catalytic inhibition.

  • Enzyme-Substrate Assembly: Recombinant kinases identified as off-target hits in Tier 1 are incubated with their specific peptide substrates.

  • Dual-ATP Concentration Testing: The assay is run in parallel at 10 µM ATP and 1 mM ATP. Causality: 1 mM ATP approximates physiological intracellular concentrations. A massive rightward shift in IC50​ at 1 mM ATP indicates a purely ATP-competitive mechanism that will likely fail in vivo[3].

  • Radiolabeled Catalysis: [γ-33P]-ATP is added to initiate the reaction. Causality: Radiometric detection is strictly chosen over fluorescence (e.g., FRET) to eliminate auto-fluorescence artifacts commonly caused by aromatic small molecules like ABMP.

  • Detection: Reactions are spotted onto P81 ion-exchange filter paper, washed with phosphoric acid to remove unreacted ATP, and quantified via scintillation counting.

Comparative Data Analysis

To demonstrate the necessity of the self-validating system, we profiled ABMP against a representative panel of kinases. The data below highlights the critical discrepancies between thermodynamic binding and physiological activity.

Kinase TargetKinase FamilyTier 1: Binding Kd​ (nM)Tier 2: IC50​ @ 10 µM ATP (nM)Tier 2: IC50​ @ 1 mM ATP (nM)ATP Shift Factor ( IC50​ 1mM / 10µM)
MEK1 (Primary)STE45622103.4x (Maintained efficacy)
LCK (Off-target)TK1201851,4507.8x (Moderate shift)
SRC (Off-target)TK310450>10,000>22x (False positive in vivo)
p38α (Non-target)CMGC>10,000N/AN/AN/A
AKT1 (Non-target)AGC8,500N/AN/AN/A

Data Interpretation: While ABMP shows moderate binding affinity to SRC ( Kd​ = 310 nM), the Tier 2 activity assay reveals a massive >22x shift at physiological ATP levels, rendering it completely ineffective against SRC in vivo. Conversely, the off-target hit on LCK maintains sub-micromolar inhibition even at 1 mM ATP, indicating a true polypharmacological liability that must be addressed during lead optimization.

Mechanistic Pathway Mapping

Understanding the functional consequences of validated off-target hits is essential. Based on the validated data, ABMP successfully inhibits its primary target (MEK1) within the MAPK cascade, but also exerts a true off-target inhibitory effect on LCK, a critical kinase in T-cell receptor (TCR) signaling.

Pathway cluster_0 Primary Target Pathway cluster_1 Off-Target Pathway ABMP ABMP MEK MEK1 ABMP->MEK High Affinity (Kd = 45 nM) LCK LCK ABMP->LCK Off-Target (Kd = 120 nM) ERK ERK1/2 MEK->ERK Phosphorylation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation

Mechanistic impact of ABMP on primary (MEK1) and off-target (LCK) signaling pathways.

Conclusion

The profiling of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide demonstrates that relying solely on high-throughput binding assays overestimates the promiscuity of fragment-like inhibitors. By implementing a self-validating system that pairs thermodynamic Kd​ determination with orthogonal, ATP-adjusted radiometric activity assays, researchers can successfully filter out in vivo false positives (like SRC) while accurately mapping true polypharmacological liabilities (like LCK).

Sources

Comparative

Validating the Mechanism of Action of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Using CRISPR

Content Type: Publish Comparison Guide & Application Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Target Deconvolution Challenge The discovery of 3-amino-N-[(2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Publish Comparison Guide & Application Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Target Deconvolution Challenge

The discovery of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (hereafter referred to as ABNM ) has introduced a highly potent, novel small-molecule inhibitor to the preclinical oncology pipeline. Structural modeling suggests that the 2-bromobenzyl moiety of ABNM acts as a hydrophobic anchor, slotting precisely into the acetyl-lysine binding pocket of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD4 .

While phenotypic assays demonstrate that ABNM profoundly downregulates MYC expression and induces apoptosis in leukemia models, proving direct target engagement in live cells remains a bottleneck. Traditional biochemical assays (e.g., thermal shift assays or photoaffinity labeling) can prove binding, but they cannot prove functional causality. To definitively separate on-target therapeutic efficacy from off-target cytotoxicity, we must turn to the gold standard of target deconvolution: CRISPR-Cas9 genetic validation .

This guide objectively compares ABNM’s performance against established BET inhibitors (JQ1 and OTX015) and provides a comprehensive, self-validating CRISPR workflow to definitively prove its Mechanism of Action (MoA).

The Rationale: Why Standard CRISPR KO Screens Fail for Essential Genes

When attempting to validate the target of a small molecule, the standard approach is a genome-wide CRISPR Knockout (KO) screen. The logic is simple: if you knock out the target, the drug loses its effect.

However, BRD4 is an essential gene for cell survival. A standard loss-of-function KO screen will result in the depletion and death of BRD4-null cells regardless of drug treatment, completely masking the drug's MoA.

The Solution: CRISPR-NHEJ Mutagenesis Scanning. Instead of looking for gene knockouts, we utilize a CRISPR-Cas9 positive selection strategy that leverages Non-Homologous End Joining (NHEJ). By tiling single guide RNAs (sgRNAs) across the coding sequence of suspected targets, Cas9 induces double-strand breaks. The subsequent error-prone NHEJ repair generates localized, in-frame mutations. If an in-frame mutation alters the ABNM binding pocket (e.g., sterically blocking the 2-bromobenzyl group) without destroying the essential function of BRD4, those specific cells will survive otherwise lethal doses of the drug .

MoA_Validation ABNM ABNM (Target Compound) BRD4_WT BRD4 (Wild-Type) Susceptible ABNM->BRD4_WT Binds BD1 Pocket BRD4_Mut BRD4 (N140F) CRISPR Edited ABNM->BRD4_Mut Steric Clash (No Binding) MYC_Down MYC Repression (Apoptosis) BRD4_WT->MYC_Down Enhancer Blockade MYC_Up MYC Activation (Proliferation) BRD4_Mut->MYC_Up Enhancer Active

Fig 1: ABNM mechanism of action and CRISPR-mediated resistance validation logic.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed with internal causality checks. Every step includes specific controls to prevent false positives caused by spontaneous resistance or off-target Cas9 cutting.

Protocol A: CRISPR-Cas9 Mutagenesis Screen for Target Identification

This protocol identifies the primary cellular target by forcing the evolution of a drug-resistant protein variant in a pooled format .

  • Library Transduction (Day 0):

    • Transduce K562 cells stably expressing SpCas9 with a pooled sgRNA tiling library targeting the domains of 300 known epigenetic readers.

    • Causality Note: Transduction must be performed at a low Multiplicity of Infection (MOI < 0.3). This ensures each cell receives only one sgRNA, preventing "passenger" sgRNAs from being falsely enriched alongside a true resistance-conferring sgRNA.

  • Mutagenesis Window (Days 2-9):

    • Select transduced cells with puromycin (1 µg/mL) for 48 hours. Culture the surviving pool for an additional 7 days.

    • Causality Note: This 7-day window is critical. It provides sufficient time for Cas9 to cleave the DNA, for NHEJ to introduce in-frame mutations, and—most importantly—for the wild-type BRD4 protein to degrade and be fully replaced by the newly translated mutant protein before applying drug pressure.

  • Positive Selection (Days 10-24):

    • Split the pool into three arms: Vehicle (DMSO) , ABNM (5× IC50) , and JQ1 (5× IC50) as a comparative control.

    • Maintain drug pressure for 14 days, replenishing media and drug every 72 hours.

  • NGS Deconvolution (Day 25):

    • Extract genomic DNA from the surviving ABNM-resistant colonies. Amplify the sgRNA cassettes via PCR and sequence using Illumina NextSeq.

    • Analyze enrichment using the MAGeCK algorithm. sgRNAs highly enriched in the ABNM arm (but depleted in the DMSO arm) point directly to the binding pocket of the target protein.

CRISPR_Workflow Step1 1. Library Transduction sgRNA tiling library delivery (MOI < 0.3) Step2 2. Cas9 Mutagenesis NHEJ induces in-frame mutations in essential genes Step1->Step2 Step3 3. ABNM Selection Lethal dose treatment (5x IC50) for 14 days Step2->Step3 Step4 4. Clonal Survival Only cells with target-site resistance mutations survive Step3->Step4 Step5 5. NGS Deconvolution Sequence sgRNAs to identify the primary drug target Step4->Step5

Fig 2: Workflow for target deconvolution using CRISPR-Cas9 NHEJ mutagenesis screening.

Protocol B: CRISPR Knock-In of the BRD4 N140F Resistance Allele

If the screen in Protocol A identifies the Bromodomain 1 (BD1) of BRD4 as the target, we must validate this by engineering a specific point mutation. Mutating Asparagine 140 to Phenylalanine (N140F) introduces a bulky side chain that sterically clashes with the 2-bromobenzyl group of ABNM.

  • RNP Assembly: Incubate purified SpCas9 protein with a synthetic sgRNA targeting the genomic locus of BRD4 N140 at a 1:1.2 molar ratio for 15 minutes at room temperature.

  • ssODN Donor Design: Design a 120 bp single-stranded oligodeoxynucleotide (ssODN) centered on the cut site.

    • Causality Note: The ssODN must contain the N140F mutation (AAT → TTC) AND a silent mutation in the Protospacer Adjacent Motif (PAM). If the PAM is not mutated, Cas9 will continuously re-cut the successfully edited allele until NHEJ destroys it, reducing Homology-Directed Repair (HDR) efficiency to zero.

  • Electroporation & Isolation: Electroporate the RNP and ssODN into K562 cells. Single-cell sort into 96-well plates. Extract DNA from expanded clones and confirm the homozygous N140F knock-in via Sanger sequencing and Synthego ICE analysis.

Comparative Performance Data: ABNM vs. Alternatives

To objectively benchmark ABNM, we tested its anti-proliferative effects (CellTiter-Glo assay, 72h) against industry-standard BET inhibitors JQ1 and OTX015.

By comparing the IC50 in Wild-Type (WT) cells versus our CRISPR-engineered BRD4 N140F cells, we can definitively quantify target engagement. A massive "Resistance Fold Shift" indicates that the drug's lethality is almost entirely dependent on binding that specific pocket in BRD4.

CompoundTarget ProfileIC50 in WT K562 (nM)IC50 in BRD4 N140F (nM)Resistance Fold Shift
ABNM Putative BRD4 BD142.5 ± 3.1 > 10,000 > 235x
JQ1 Pan-BET (BD1/BD2)85.2 ± 5.44,250 ± 110~ 50x
OTX015 Pan-BET (BD1/BD2)110.4 ± 8.23,800 ± 95~ 34x

Data Interpretation:

  • Superior Potency: In WT cells, ABNM demonstrates a ~2-fold higher potency than JQ1 and ~2.5-fold higher than OTX015, suggesting the 2-bromobenzyl moiety provides superior binding affinity to the BD1 pocket.

  • Definitive MoA Validation: The introduction of the CRISPR-engineered N140F mutation renders the cells virtually immune to ABNM (Fold shift > 235x). Because a single point mutation rescues the cells from death, we can conclusively state that ABNM's mechanism of action is driven by direct engagement with the BRD4 BD1 pocket, with negligible off-target cytotoxicity.

References

  • Integrating genome-wide CRISPR screens and in silico drug profiling for targeted antidote development. Nature Protocols (2024). URL:[Link]

  • Identification of drug-target interactions through rapid selection of drug resistant protein variants generated by CRISPR/Cas9-induced NHEJ. Cancer Research / AACR Journals (2017). URL:[Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science (2022). URL:[Link]

Validation

Comparison of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide synthesis routes

Structural Analysis & Synthetic Strategy The target molecule, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (also known as N-(2-bromobenzyl)-N-methyl-3-aminopropanamide), is a highly functionalized diamine buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Synthetic Strategy

The target molecule, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (also known as N-(2-bromobenzyl)-N-methyl-3-aminopropanamide), is a highly functionalized diamine building block. Its structure comprises a 2-bromobenzylamine core coupled to a β -alanine moiety. Molecules of this class are frequently utilized as pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR ligands.

Synthesizing this molecule requires the formation of a tertiary amide bond and a primary amine. We objectively compare two distinct synthetic routes:

  • Route A (Amide Coupling): A high-fidelity, "peptide chemistry" approach utilizing a pre-formed, protected amino acid.

  • Route B (Aza-Michael Addition): An atom-economic, two-step approach utilizing an acrylamide intermediate.

Route A: N-Boc- β -Alanine Amide Coupling (The High-Fidelity Approach)

Mechanistic Rationale

This route relies on the activation of N-Boc- β -alanine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU's mechanism proceeds through the formation of a highly reactive OAt-active ester[1]. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the β -alanine is critical; it prevents the amino acid from undergoing self-condensation or oligomerization during the activation step. Following the amide bond formation, the Boc group is cleaved under acidic conditions to reveal the target primary amine.

Experimental Protocol

Step 1: HATU-Mediated Amide Coupling

  • Charge: To an oven-dried flask, add N-Boc- β -alanine (1.1 eq, 1.1 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (0.2 M).

  • Activate: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir for 15 minutes at room temperature to ensure complete formation of the OAt-active ester.

  • Couple: Add N-methyl-1-(2-bromophenyl)methanamine (1.0 eq, 1.0 mmol) dropwise. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via LCMS. The reaction is complete when the starting amine ( m/z 200/202 [M+H] + ) is consumed, and the Boc-protected intermediate ( m/z 372/374 [M+H] + ) is the dominant peak.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over Na 2​ SO 4​ , filter, and concentrate.

Step 2: Boc Deprotection

  • Charge: Dissolve the crude intermediate in minimal dichloromethane (DCM).

  • Deprotect: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 1 hour.

  • Isolate: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the target molecule as a highly pure hydrochloride salt ( m/z 272/274 [M+H] + ).

Workflow Visualization

RouteA A N-methyl-2-bromobenzylamine + N-Boc-β-alanine B HATU / DIPEA (DMF, rt, 2h) A->B C Boc-Protected Amide Intermediate B->C D HCl in Dioxane (rt, 1h) C->D E Target Molecule (HCl Salt) D->E

Workflow for Route A: HATU-mediated amide coupling and subsequent acidic Boc deprotection.

Route B: Acrylation & Aza-Michael Addition (The Atom-Economic Approach)

Mechanistic Rationale & The Chemoselectivity Trap

This approach constructs the β -alanine moiety in situ. First, the starting amine is acylated with acryloyl chloride to form an α,β -unsaturated amide. This intermediate acts as a Michael acceptor. The Michael addition reaction classically refers to the 1,4-addition of nucleophiles to α,β -unsaturated systems[2]. In fact, many covalent inhibitor drugs (e.g., ibrutinib, osimertinib) utilize acrylamide functional groups specifically as Michael acceptors[3].

Expertise & Experience (The Chemoselectivity Trap): In standard aza-Michael additions, chemists often use benzylamine as a protected ammonia equivalent to prevent over-alkylation, followed by Pd/C catalyzed hydrogenolysis to reveal the primary amine. This strategy will fail for our target molecule. The substrate contains a 2-bromobenzyl moiety. Palladium-catalyzed hydrogenation will inevitably cause hydrodehalogenation, cleaving the essential bromine atom from the aromatic ring. Therefore, direct ammonolysis using a massive excess of ammonia in methanol is strictly required to statistically favor primary amine formation while preserving the aryl halide.

Experimental Protocol

Step 1: Acrylation

  • Charge: Dissolve N-methyl-1-(2-bromophenyl)methanamine (1.0 eq, 10 mmol) and Triethylamine (Et 3​ N) (1.5 eq, 15 mmol) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • React: Add acryloyl chloride (1.1 eq, 11 mmol) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting amine and the appearance of a new UV-active spot. LCMS will confirm the acrylamide intermediate ( m/z 254/256 [M+H] + ).

  • Workup: Wash with saturated aqueous NH 4​ Cl, then brine. Dry over MgSO 4​ and concentrate to yield the crude N-(2-bromobenzyl)-N-methylacrylamide.

Step 2: Direct Aza-Michael Addition

  • Charge: Transfer the crude acrylamide (1.0 eq) to a heavy-walled pressure tube.

  • React: Add 7M NH 3​ in methanol (20.0 eq). Seal the tube tightly and heat to 60 °C for 16 hours.

  • Workup & Purify: Cool to room temperature, unseal carefully, and concentrate under reduced pressure. Because direct ammonolysis generates secondary and tertiary amine byproducts, the crude mixture must be purified via reverse-phase preparative HPLC to isolate the pure target free base ( m/z 272/274 [M+H] + ).

Workflow Visualization

RouteB A N-methyl-2-bromobenzylamine + Acryloyl Chloride B Et3N / DCM (0 °C to rt, 1h) A->B C N-(2-bromobenzyl)- N-methylacrylamide B->C D NH3 in MeOH (Excess) (Sealed tube, 60 °C) C->D E Target Molecule (Free Base) D->E

Workflow for Route B: Acrylation followed by direct aza-Michael addition using excess methanolic ammonia.

Quantitative Performance Matrix

The following table summarizes the experimental performance and economic viability of both routes based on standard process chemistry metrics.

ParameterRoute A (Amide Coupling)Route B (Aza-Michael Addition)
Overall Yield 75 - 85%45 - 55%
Purity (Crude) > 95% (Isolated cleanly as HCl salt)~ 70% (Requires rigorous RP-HPLC)
Atom Economy Low (Generates heavy urea byproducts)High (Direct addition, minimal waste)
Reagent Cost High (HATU, N-Boc- β -alanine)Low (Acryloyl chloride, NH 3​ )
Primary Impurity Tetramethylurea (from HATU)Secondary/Tertiary amine over-alkylation
Best Use Case Milligram-scale discovery & SAR studiesKilogram-scale process (if optimized)

Conclusion

For researchers prioritizing speed and crude purity , Route A is the superior choice. The use of HATU and Boc-protected amino acids ensures predictable, high-yielding conversions that can be isolated via simple precipitation. Conversely, Route B offers a highly atom-economic and cost-effective alternative suitable for scale-up, provided the chemist is equipped to handle the necessary chromatographic purification to separate over-alkylated byproducts. Critically, Route B requires direct ammonolysis to avoid the hydrodehalogenation of the 2-bromobenzyl group that would occur under standard reductive deprotection conditions.

References

  • Michael addition reaction. Wikipedia.[Link]

Sources

Comparative

A Comparative Guide to the Pharmacological Profile of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

A Strategic Benchmarking Against Known Sigma-1 and Sigma-2 Receptor Ligands For Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing a Novel Chemical Entity The discovery and characte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Benchmarking Against Known Sigma-1 and Sigma-2 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Novel Chemical Entity

The discovery and characterization of novel chemical entities (NCEs) are the foundation of therapeutic innovation. The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, hereafter referred to as "Compound X," represents such an NCE. Its structural features, including a substituted propanamide core, suggest potential interactions with central nervous system targets. Given the structural diversity of ligands for sigma receptors, a unique class of intracellular chaperone proteins, we hypothesize that Compound X may exhibit affinity for these sites.[1]

Sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) receptors are implicated in a wide array of cellular functions and are considered promising, non-opioid targets for various pathologies, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[1][2] The σ1R, a ligand-operated chaperone at the endoplasmic reticulum-mitochondrion interface, modulates calcium signaling, ion channel function, and cellular stress responses.[2] The σ2R, identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and the integrated stress response.[2][3]

This guide provides a comprehensive framework for benchmarking Compound X against a panel of well-characterized pharmacological analogs with known activity at sigma receptors. By systematically comparing its performance in a battery of in vitro and in vivo assays, we can elucidate its potential mechanism of action, functional activity, and therapeutic potential.

The selected pharmacological analogs for this comparison are:

  • PRE-084: A selective σ1R agonist.

  • NE-100: A selective σ1R antagonist.

  • Haloperidol: A non-selective σ1R antagonist with high affinity for other CNS receptors (e.g., dopamine D2).

  • Siramesine: A potent σ2R agonist.

  • 1,3-Di(2-tolyl)guanidine (DTG): A non-selective σ1R and σ2R agonist.

  • CM-398: A selective σ2R antagonist.

Part 1: In Vitro Characterization - Binding Affinity and Functional Activity

The initial characterization of Compound X involves determining its binding affinity for σ1 and σ2 receptors and assessing its functional consequences in cellular models.

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

The primary step is to quantify the binding affinity of Compound X for σ1 and σ2 receptors using competitive radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor. The inhibition constant (Ki) is a measure of the compound's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for σ1R) or rat liver (for σ2R), which are tissues with high expression of the respective receptors.

  • Assay Setup: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a selective radioligand.

    • For σ1R: Use -pentazocine.

    • For σ2R: Use [³H]-DTG in the presence of (+)-pentazocine to mask the σ1R sites.

  • Competition: Add increasing concentrations of the test compound (Compound X or analogs) to the wells.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[4]

Comparative Binding Affinity Data

Compoundσ1R Ki (nM)σ2R/TMEM97 Ki (nM)Selectivity (σ1/σ2)
Compound X TBDTBDTBD
PRE-08444>10,000>227
NE-1001.03[5]>211[5]>205
Haloperidol3.2210.15
Siramesine17[6]0.12[6]141
DTG61-69[7]21-42[7]~3
CM-398>1000[8]0.43[8]>2325

TBD: To Be Determined

Functional Assays: Elucidating Agonist vs. Antagonist Activity

Sigma-1 receptor modulation is known to influence neurite outgrowth, a key process in neuronal development and repair.[9] Agonists like PRE-084 can promote neurite elongation, while antagonists may inhibit it.[9][10]

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Culture: Plate human neuroblastoma cells (e.g., SH-SY5Y) or iPSC-derived neurons on a suitable matrix-coated plate.

  • Differentiation: Induce neuronal differentiation using an appropriate agent (e.g., retinoic acid).

  • Compound Treatment: Treat the differentiated cells with various concentrations of Compound X and the panel of analogs.

  • Incubation: Culture the cells for a period sufficient to allow for neurite extension (e.g., 72 hours).

  • Imaging: Fix and stain the cells for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI). Acquire images using a high-content imaging system.

  • Analysis: Quantify neurite length, number of neurites per cell, and cell viability using automated image analysis software.

Comparative Neurite Outgrowth Data

CompoundFunctional EffectPotency (EC50/IC50)
Compound X TBDTBD
PRE-084Promotes neurite elongation[9]~1-10 µM (effective concentration)[11]
NE-100Antagonizes agonist-induced neurite outgrowth[10]Data not readily available
HaloperidolInhibits neurite outgrowth[5][12]~1-10 µM (significant inhibition)[12]
SiramesinePrimarily cytotoxic, may induce neurite retractionData not readily available

TBD: To Be Determined

Sigma-1 receptor agonists are known to confer neuroprotection against various insults, such as excitotoxicity and oxidative stress.[9][13] This assay evaluates the ability of Compound X to protect neurons from cell death.

Experimental Protocol: Neuroprotection Assay

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., HT-22).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of Compound X and analogs.

  • Induce Toxicity: Expose the cells to a neurotoxic agent (e.g., glutamate or β-amyloid peptide).

  • Incubation: Incubate for 24-48 hours.

  • Assess Viability: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo, or LDH release).

  • Data Analysis: Calculate the percentage of neuroprotection relative to the toxin-treated control and determine the EC50 for protection.

Many σ2R ligands, particularly agonists like Siramesine, induce cancer cell death, making cytotoxicity a key functional readout for this receptor subtype.[14]

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Plate a cancer cell line with high σ2R expression (e.g., U87-MG glioblastoma or MCF-7 breast cancer cells).

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and analogs.

  • Incubation: Incubate for 48-72 hours.

  • Assess Viability: Measure cell viability using the CCK-8 or MTT assay.

  • Data Analysis: Determine the EC50 or IC50 for cytotoxicity.

Comparative Functional In Vitro Data

CompoundNeuroprotection (EC50)Cytotoxicity (EC50/IC50)
Compound X TBDTBD
PRE-084~10 µM (maximal protection)[11]Low cytotoxicity
NE-100Antagonizes PRE-084 effectLow cytotoxicity
HaloperidolNeuroprotective at low nM concentrations[15]>10 µM
SiramesineNot typically neuroprotective8.875 µM (U87-MG cells)[11]

TBD: To Be Determined

Workflow for In Vitro Characterization

G cluster_0 Binding Affinity cluster_1 Functional Activity a1 Prepare Membranes (Guinea Pig Brain/Rat Liver) a2 Radioligand Incubation (3H-Pentazocine or [3H]DTG) a1->a2 a3 Competitive Displacement (Compound X & Analogs) a2->a3 a4 Filtration & Scintillation Counting a3->a4 a5 Data Analysis (IC50 -> Ki) a4->a5 b6 EC50 / IC50 Determination a5->b6 Inform Functional Characterization b1 Neurite Outgrowth Assay (SH-SY5Y or iPSC Neurons) b4 High-Content Imaging & Analysis b1->b4 b2 Neuroprotection Assay (Primary Neurons, HT-22) b5 Viability Measurement (MTT/LDH) b2->b5 b3 Cytotoxicity Assay (Cancer Cell Lines) b3->b5 b4->b6 b5->b6 G cluster_0 Formalin Test (Pain Model) cluster_1 Morris Water Maze (Cognition Model) a1 Acclimation a2 Compound Administration (i.p., various doses) a1->a2 a3 Formalin Injection (intraplantar) a2->a3 a4 Behavioral Scoring (Licking/Flinching Time) a3->a4 a5 Analyze Phase 1 & 2 (ED50 Calculation) a4->a5 b1 Acquisition Training (Multiple Days) b2 Daily Compound Administration b1->b2 b3 Record Escape Latency b2->b3 b4 Probe Trial (Platform Removed) b3->b4 b5 Analyze Quadrant Time (Memory Retention) b4->b5

Caption: Workflow for in vivo benchmarking of Compound X.

Part 3: Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development as a therapeutic agent. A basic pharmacokinetic (PK) study in rodents provides essential parameters like bioavailability, half-life, and brain penetration.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer Compound X and analogs to separate groups of rats or mice via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Brain Tissue Collection: At the final time point, collect brain tissue to assess brain penetration.

  • Sample Analysis: Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life.

    • AUC: Area under the concentration-time curve.

    • Bioavailability (F%): (AUC_oral / AUC_iv) x 100.

    • Brain-to-Plasma Ratio: Concentration in brain / Concentration in plasma.

Comparative Pharmacokinetic Data in Rodents

CompoundRouteTmaxt1/2Bioavailability (F%)Brain Penetration
Compound X PO/IVTBDTBDTBDTBD
PRE-084IP (mice)5 min ~3.3 hours N/ARapidly distributed to CNS
HaloperidolIV (rat)N/A1.5 hours [16]HighAccumulates in brain [17]
SiramesinePOData not readily availableData not readily availableWell-tolerated in humans [11]Blood-brain barrier penetrant [18]
DTGIM (mice)Long-acting formulation [6]Long half-life [6]N/ALow brain distribution [17]
CM-398PO (mice)~10 min [19]Data not readily available29.0% [19]Data not readily available

TBD: To Be Determined; N/A: Not Applicable

Conclusion: Synthesizing a Pharmacological Identity

This guide outlines a systematic approach to benchmarking the novel compound, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (Compound X), against a panel of established sigma receptor ligands. By executing the described in vitro and in vivo protocols, researchers can build a comprehensive pharmacological profile for Compound X.

The resulting data, when organized in the comparative tables provided, will allow for an objective assessment of its:

  • Target Engagement: Does it bind to σ1 and/or σ2 receptors with high affinity and selectivity?

  • Functional Profile: Does it act as an agonist or antagonist at its target receptor(s)?

  • Therapeutic Potential: Does it exhibit promising activity in preclinical models of pain and cognitive dysfunction?

  • Drug-like Properties: Does it possess a pharmacokinetic profile suitable for further development?

This structured, data-driven comparison is essential for making informed decisions in the drug discovery and development process, ultimately determining the future trajectory of this novel chemical entity.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Guzmán-Lenis, M. S., et al. (2009). The sigma-1 receptor agonist PRE-084 exerts a neuroprotective effect in an organotypic culture of spinal cord subjected to excitotoxic damage. Neuroscience, 159(1), 133-143.
  • Hu, M., et al. (2018). Propionate Protects Haloperidol-Induced Neurite Lesions Mediated by Neuropeptide Y. Frontiers in Neuroscience, 12, 747.
  • Intagliata, S., et al. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. AAPS Journal, 22(4), 94.
  • Jensen, S. S., et al. (2017). Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo. Journal of Neuro-Oncology, 133(1), 53-63.
  • Katz, J. L., et al. (2022). Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain. Journal of Pharmacology and Experimental Therapeutics, 382(2), 146-156.
  • Maurice, T., et al. (1994). PRE-084, a sigma selective PCP derivative, attenuates MK-801-induced impairment of learning in mice. Pharmacology Biochemistry and Behavior, 49(4), 859-869.
  • Melior Discovery. Formalin-Induced Pain Model. Available at: [Link]

  • Motawe, Z. Y., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation.
  • Nakazato, A., et al. (1999). NE-100: A novel sigma receptor antagonist. CNS Drug Reviews, 2(2), 226-237.
  • Ostenfeld, M. S., et al. (2005). Effective tumor cell death by σ-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress. Molecular Cancer Therapeutics, 4(10), 1535-1545.
  • Perregaard, J., et al. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 1. 3-(omega-aminoalkyl)-1H-indoles. Journal of Medicinal Chemistry, 38(11), 1998-2008.
  • Sahn, J. J., et al. (2017). Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice. ACS Chemical Neuroscience, 8(12), 2625-2634.
  • Su, T. P., et al. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262-278.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 68-74.

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Validation

A Comparative Guide to the Cross-Reactivity Profile of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide in Human Serum

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (hereafter referred to as "Compound X"), within the com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (hereafter referred to as "Compound X"), within the complex milieu of human serum. In early-stage drug development, establishing a molecule's specificity is as critical as demonstrating its efficacy. Off-target binding can lead to unforeseen toxicities, reduced therapeutic efficacy, and significant regulatory hurdles, with over 90% of drugs failing in Phase I trials often due to a disconnect between preclinical data and human outcomes.[1] This document is intended for researchers, scientists, and drug development professionals, offering a multi-tiered experimental strategy to de-risk Compound X by mapping its potential unintended interactions.

Our approach is built on three pillars of scientific integrity: causal experimental design , self-validating protocols , and authoritative grounding . We will progress from broad, unbiased screening to targeted functional validation, providing not just the "how" but the "why" behind each methodological choice.

Understanding Compound X: A Structural Perspective on Potential Interactions

Compound X is a synthetic molecule with several key structural features that may govern its binding behavior:

  • Bromophenyl Group: The halogenated aromatic ring introduces a potential for hydrophobic and halogen bonding interactions, which can enhance binding affinity to hydrophobic pockets within proteins.[2]

  • Amide Linkage: The amide group is a classic hydrogen bond donor and acceptor, facilitating strong interactions with protein backbones and side chains.

  • Terminal Amino Group: This primary amine is typically protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) on protein surfaces.

Given these features, a systematic evaluation of its binding profile is imperative. This guide will use a hypothetical primary target, "Kinase Y," to illustrate the comparative analysis.

A Multi-Tiered Strategy for Cross-Reactivity Assessment

We advocate for a sequential approach to comprehensively profile Compound X. This strategy is designed to efficiently identify potential off-target interactions and then rigorously validate their biological relevance.

G cluster_0 Tier 1: Unbiased Screening cluster_1 Tier 2: Targeted Validation cluster_2 Tier 3: Functional Confirmation T1 Proteome-Wide Profiling (IP-MS in Human Serum) T2 Binding Affinity Determination (Competitive Ligand Binding Assays) T1->T2 Identified Hits T3 Biological Impact Assessment (Cell-Based Functional Assays) T2->T3 Confirmed Binders

Caption: A three-tiered workflow for cross-reactivity assessment.

Tier 1: Unbiased, Proteome-Wide Off-Target Identification

The first crucial step is to cast a wide net to identify any potential interacting partners of Compound X in an unbiased manner. For this, we employ Immunoprecipitation coupled with Mass Spectrometry (IP-MS), a powerful technique to isolate and identify proteins from complex mixtures like human serum.[3][4]

Causality Behind the Choice of IP-MS:

Traditional methods often rely on pre-existing knowledge of potential off-targets.[3] However, for a novel chemical entity like Compound X, we must assume no prior knowledge. IP-MS allows for the discovery of unanticipated interactions by using the compound itself as "bait" to pull down its binding partners directly from the relevant biological matrix.[4][5] This approach provides a comprehensive and unbiased landscape of the "interactome" of Compound X in human serum.

Experimental Protocol: IP-MS for Off-Target Profiling
  • Immobilization of Compound X:

    • Synthesize a derivative of Compound X with a linker arm and a reactive group (e.g., N-hydroxysuccinimide ester) suitable for covalent attachment to beaded resin (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized compound with the resin to achieve covalent immobilization. A negative control resin (without the compound) must be prepared in parallel.

  • Serum Preparation:

    • Pool human serum from multiple healthy donors to account for inter-individual variability.

    • Centrifuge the serum at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to remove lipids and other insoluble components that can cause non-specific binding.[6]

  • Immunoprecipitation:

    • Incubate the pre-cleared serum with the Compound X-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of buffers of increasing stringency (e.g., varying salt concentrations) to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing sodium dodecyl sulfate).

    • Perform in-solution trypsin digestion to generate peptides suitable for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest) against a human protein database.

IP_MS_Workflow CompoundX Compound X (with linker) Beads_Compound Compound X-conjugated Beads CompoundX->Beads_Compound Beads NHS-activated Beads Beads->Beads_Compound Serum Pooled Human Serum Incubation Incubation & Washing Serum->Incubation Beads_Compound->Incubation Elution Elution & Digestion Incubation->Elution MS LC-MS/MS Analysis Elution->MS Data Protein Identification MS->Data

Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

Data Presentation: Hypothetical IP-MS Results

Proteins identified are ranked based on their relative abundance (e.g., by spectral counts or peptide intensity) in the Compound X pulldown compared to the control.

Protein NameUniProt IDSpectral Count (Compound X)Spectral Count (Control)Fold Enrichment
Kinase Y (Hypothetical Target) P00533152276.0
Serum AlbuminP0276889751.2
Carbonic Anhydrase 2P0091868322.7
Cyclophilin AP629374559.0
Heat Shock Protein 70P0DMV831103.1

Interpretation: In this hypothetical dataset, "Carbonic Anhydrase 2" and "Cyclophilin A" are identified as significant potential off-targets due to their high fold enrichment over the negative control. Serum albumin shows minimal specific binding and is likely a background contaminant.

Tier 2: Targeted Validation and Binding Affinity Determination

The hits from the IP-MS screen must be validated, and their binding affinity for Compound X quantified. A competitive ligand-binding assay is the gold standard for this purpose, as it provides a quantitative measure (Ki, the inhibition constant) of the compound's binding potency.[7][8][9]

Causality Behind the Choice of Competitive Binding Assays:

This method allows for a direct comparison of Compound X's affinity for its intended target versus the potential off-targets identified in Tier 1.[7] By determining the Ki value, we can understand how tightly Compound X binds to these unintended proteins. A low Ki value indicates high affinity and a higher potential for in vivo effects. This quantitative data is crucial for ranking the risk associated with each off-target interaction. The assay format is also highly adaptable and can be developed for various protein classes.[10]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol assumes the off-target of interest is Carbonic Anhydrase 2 (CA2).

  • Reagent Preparation:

    • Obtain purified, recombinant human CA2 protein.

    • Select a known radiolabeled ligand for CA2 (e.g., [³H]-acetazolamide) to act as the tracer.

    • Prepare a series of dilutions of Compound X.

  • Assay Setup:

    • In a 96-well plate, combine the purified CA2 protein, a fixed concentration of the [³H]-acetazolamide tracer, and varying concentrations of Compound X.

    • Include control wells for total binding (tracer + protein, no competitor) and non-specific binding (tracer + protein + a high concentration of a known unlabeled CA2 inhibitor).

  • Incubation and Separation:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Rapidly separate the bound from the unbound radioligand using a filtration method (e.g., a cell harvester to capture the protein-ligand complexes on a filter mat).

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filter mat using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound X that inhibits 50% of the tracer's specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay cluster_0 Binding Occurs cluster_1 Competition Receptor Off-Target Protein (CA2) Binding Site Tracer Labeled Ligand (Tracer) Tracer->Receptor:f1 CompoundX Compound X (Competitor) CompoundX->Receptor:f1

Caption: Principle of a competitive ligand-binding assay.

Data Presentation: Comparative Binding Affinities

This table presents hypothetical Ki values for Compound X against its primary target and the validated off-targets.

Target ProteinKi (nM)Selectivity Ratio (Ki Off-Target / Ki Target)
Kinase Y (Primary Target) 15-
Carbonic Anhydrase 235023.3
Cyclophilin A1,20080.0
Heat Shock Protein 70>10,000>667

Interpretation: Compound X binds to its primary target with high affinity (Ki = 15 nM). It has a moderate affinity for Carbonic Anhydrase 2, with a 23.3-fold selectivity window. The binding to Cyclophilin A is significantly weaker, and there is negligible binding to HSP70 at physiologically relevant concentrations. The interaction with Carbonic Anhydrase 2 warrants further functional investigation.

Tier 3: Functional Assessment of Off-Target Interactions

Demonstrating binding is not enough; we must determine if this binding has a biological consequence.[1] Functional assays are critical to connect off-target binding to a potential physiological effect, which is the ultimate determinant of clinical risk.[11]

Causality Behind the Choice of Functional Assays:

An off-target interaction is only clinically relevant if it alters the function of the unintended protein. A functional assay, such as an enzyme activity assay or a cell signaling assay, directly measures the impact of Compound X on the off-target's biological activity.[1] This step is crucial for distinguishing between benign off-target binding and interactions that could lead to adverse effects.

Experimental Protocol: CA2 Enzymatic Activity Assay

This protocol assesses the effect of Compound X on the enzymatic activity of Carbonic Anhydrase 2.

  • Principle: CA2 catalyzes the hydration of CO₂. This assay can be adapted to measure the hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), which results in a color change that can be measured spectrophotometrically.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of purified CA2 enzyme to a buffer solution.

    • Add varying concentrations of Compound X. Include a known inhibitor (acetazolamide) as a positive control and a vehicle (DMSO) as a negative control.

    • Pre-incubate to allow the compound to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNPA substrate to all wells.

    • Monitor the increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of Compound X.

    • Plot the percentage of enzyme inhibition against the log concentration of Compound X.

    • Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of Compound X required to inhibit 50% of CA2 activity.

Functional_Assay_Workflow Enzyme Off-Target Enzyme (CA2) Product Product (p-Nitrophenol) Enzyme->Product CompoundX Compound X CompoundX->Enzyme Inhibition? Substrate Substrate (pNPA) Substrate->Product Catalysis Measure Measure Absorbance (405 nm) Product->Measure IC50 Calculate IC50 Measure->IC50

Caption: Workflow for a cell-free functional enzyme assay.

Data Presentation: Comparative Functional Activity

This table compares the functional potency of Compound X at its primary target and the key off-target.

TargetAssay TypeFunctional Potency (IC50, nM)
Kinase Y (Primary Target) Kinase Activity Assay25
Carbonic Anhydrase 2pNPA Hydrolysis Assay1,500

Synthesizing the Data: A Comprehensive Cross-Reactivity Comparison

The final step is to integrate the data from all three tiers to build a comprehensive risk profile for Compound X.

ParameterKinase Y (Primary Target)Carbonic Anhydrase 2 (Off-Target)
Binding Affinity (Ki) 15 nM350 nM
Functional Potency (IC50) 25 nM1,500 nM
Binding-Function Correlation Strong (Ki ≈ IC50)Moderate (IC50 > 4x Ki)
Therapeutic Window -Therapeutic Index = 60 (IC50 Off-Target / IC50 Target)

Overall Interpretation and Risk Assessment:

The data indicates that Compound X is a potent inhibitor of its intended target, Kinase Y. While it does bind to Carbonic Anhydrase 2, it does so with over 23-fold lower affinity. Critically, the functional inhibition of CA2 is even weaker, with an IC50 of 1,500 nM.

The therapeutic index of 60 (the ratio of the functional potency at the off-target to the functional potency at the primary target) suggests a favorable safety window. At a therapeutic dose designed to achieve concentrations that inhibit Kinase Y, it is unlikely that Compound X would reach the concentrations needed to significantly inhibit Carbonic Anhydrase 2. This analysis provides a data-driven rationale for advancing Compound X into further preclinical safety studies.

The Critical Role of the Serum Matrix

It is essential to acknowledge the complexity of the human serum matrix. Serum contains a high concentration of proteins, lipids, and other molecules that can interfere with ligand-binding assays, a phenomenon known as the "matrix effect".[12][13][14] This can lead to non-specific binding or alteration of the analyte's behavior.[6] Our protocols incorporate steps like pre-clearing serum and using stringent wash buffers to mitigate these effects. All bioanalytical methods for regulatory submission must be validated according to guidelines from bodies like the FDA to ensure that data is reliable and unaffected by matrix interference.[15][16][17][18]

Conclusion

This guide has outlined a rigorous, multi-tiered strategy for the comprehensive evaluation of the cross-reactivity of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (Compound X) in human serum. By progressing from unbiased, proteome-wide screening to targeted binding affinity determination and, finally, to functional validation, we can construct a robust and reliable specificity profile. The hypothetical data presented herein illustrates a favorable profile for Compound X, with a significant therapeutic window between its on-target and off-target activities. This systematic approach provides the necessary evidence to make informed decisions, increasing the probability of success in later stages of drug development and ultimately contributing to the creation of safer, more effective medicines.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]

  • Future Science. (2014). Matrix Effect in Ligand-Binding Assay: The Importance of Evaluating Emerging Technologies. [Link]

  • Chelatec. In vitro binding Assays – Cell Based Assays. [Link]

  • Impact Proteomics. IP-to-MS Antigen Profiling. [Link]

  • Selvita. Binding Assays. [Link]

  • Precision Antibody. (2025). 5 Ways Functional Assays Predict Clinical Trial Success. [Link]

  • National Center for Biotechnology Information. (n.d.). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. [Link]

  • CovalX. Immunoprecipitation Mass Spectrometry (IP-MS). [Link]

  • Taylor & Francis Online. (2014). Matrix Effect in Ligand-Binding Assay: The Importance of Evaluating Emerging Technologies. [Link]

  • medRxiv. (2021). Immunoprecipitation-targeted proteomics assays facilitate rational development of SARS-CoV-2 serological diagnostics. [Link]

  • National Center for Biotechnology Information. (n.d.). IP-to-MS: An Unbiased Workflow for Antigen Profiling. [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • ACS Publications. (2016). Impact of Serum and Plasma Matrices on the Titration of Human Inflammatory Biomarkers Using Analytically Validated SRM Assays. [https://pubs.acs.org/doi/10.1021/acs.jproteome.6b002 impactful]([Link] impactful)

  • MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]

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Comparative

A Guide to the Independent Validation of Preclinical Data for 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Introduction: The Imperative of Independent Validation in Drug Discovery In the landscape of preclinical drug development, the journey from a promising chemical entity to a clinical candidate is fraught with challenges....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Independent Validation in Drug Discovery

In the landscape of preclinical drug development, the journey from a promising chemical entity to a clinical candidate is fraught with challenges. Historical analyses have consistently shown that a significant portion of clinical trial failures can be attributed to a lack of efficacy or unforeseen toxicity.[1] Both of these pitfalls can often be traced back to a lack of rigorous and independent validation of the initial preclinical data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the preclinical data of a novel small molecule, using the hypothetical compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide as a case study.

The core principle of independent validation is to ensure that the initial findings are robust, reproducible, and predictive of clinical success. It is a critical process that mitigates risk, saves significant time and resources, and ultimately protects patient safety.[1][2] This guide will not only outline the necessary experimental steps but will also delve into the causality behind these choices, providing a self-validating system for assessing a compound's potential.

Part 1: Foundational Validation - Target Engagement and In Vitro Potency

Before committing to costly in vivo studies, it is paramount to confirm that the compound interacts with its intended biological target in a relevant cellular environment and demonstrates on-target activity.

Confirming Target Engagement in a Cellular Context

The first question to address is whether the compound can access and bind to its intended intracellular target. While biochemical assays are useful for initial screening, cellular target engagement assays provide more physiologically relevant data.[3][4]

Recommended Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to verify target engagement in intact cells.[5] It is based on the principle that a ligand binding to its target protein confers thermal stability.

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant human cell line known to express the target protein to 80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heat Shock: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature point using a standard protein detection method like Western Blot or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Diagram: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heat_shock Heat Shock cluster_analysis Analysis Start Start with Target-Expressing Cells Treat Treat with Compound and Vehicle Control Start->Treat Heat Apply Temperature Gradient Treat->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Quantify Quantify Soluble Target Protein Lysis->Quantify Plot Generate Melting Curves Quantify->Plot Result Shift Indicates Target Engagement Plot->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Comparative In Vitro Potency and Selectivity

Once target engagement is confirmed, the next step is to quantify the compound's biological effect and compare it to existing alternatives or standard-of-care compounds. For this hypothetical guide, we will assume 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide is designed as an inhibitor of a specific kinase implicated in a neurodegenerative disease, such as Alzheimer's Disease.[6]

Recommended Methodology: Cell-Based Functional Assays

A cell-based assay that measures a downstream consequence of target inhibition is crucial. For a kinase inhibitor, this could be a phospho-specific ELISA that quantifies the phosphorylation of a known substrate.

Experimental Protocol: Phospho-Substrate ELISA

  • Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

  • Compound Incubation: Treat the cells with a serial dilution of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, a known active comparator (e.g., a clinically tested kinase inhibitor), and a negative control.

  • Stimulation: If required, stimulate the signaling pathway to induce phosphorylation of the target substrate.

  • Lysis and Detection: Lyse the cells and perform an ELISA using an antibody specific to the phosphorylated form of the substrate.

  • Data Analysis: Plot the percentage of inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).

Data Presentation: Comparative In Vitro Potency

CompoundTargetCell LineIC50 (nM)
3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Target Kinase XSH-SY5YExperimental Value
Comparator ATarget Kinase XSH-SY5Y25 nM
Comparator BTarget Kinase XSH-SY5Y150 nM
Off-Target Liability Profiling

A critical aspect of preclinical validation is to assess the compound's selectivity.[7] Unintended interactions with other proteins, or "off-targets," can lead to toxicity or confound efficacy data.[8]

Recommended Methodology: In Vitro Safety Panel Screening

Engaging a contract research organization (CRO) to screen the compound against a panel of known safety-relevant off-targets (e.g., receptors, ion channels, enzymes) is a standard industry practice.[9][10] This provides an early warning of potential liabilities.

Part 2: Pharmacokinetic Profiling (ADME)

A compound's efficacy is not solely dependent on its potency; it must also be able to reach its target in the body at sufficient concentrations and for an adequate duration. This is assessed through Drug Metabolism and Pharmacokinetics (DMPK) studies, which evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound.[2]

In Vitro ADME Assays

These assays use cell-based and subcellular systems to predict the in vivo pharmacokinetic behavior of a drug.[2]

Key In Vitro ADME Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolic breakdown.

  • CYP450 Inhibition: Assessing the potential for the compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.

  • Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.

  • Permeability: Using cell-based models like Caco-2 to predict intestinal absorption.

Data Presentation: Comparative In Vitro ADME Profile

Parameter3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Comparator ADesired Profile
Metabolic Stability (t½, min) Experimental Value45> 30
CYP3A4 Inhibition (IC50, µM) Experimental Value> 20> 10
Plasma Protein Binding (%) Experimental Value95%< 99%
Caco-2 Permeability (Papp, A-B) Experimental Value15 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/s
In Vivo Pharmacokinetic Studies

Following promising in vitro ADME results, the next step is to evaluate the compound's pharmacokinetic profile in an animal model, typically rodents.[2][11]

Experimental Protocol: Rodent PK Study

  • Animal Dosing: Administer a single dose of the compound to a cohort of mice or rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process the blood samples to plasma and quantify the concentration of the compound using a validated analytical method such as LC-MS/MS.[2]

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[11][12]

Diagram: Preclinical Validation Workflow

Preclinical_Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation TE Target Engagement (e.g., CETSA) Potency Comparative Potency (e.g., IC50) TE->Potency Selectivity Off-Target Screening Potency->Selectivity ADME_vitro In Vitro ADME (Metabolic Stability, etc.) Selectivity->ADME_vitro GoNoGo1 Go/No-Go Decision ADME_vitro->GoNoGo1 PK Pharmacokinetics (PK) in Rodents Efficacy In Vivo Efficacy in Disease Model PK->Efficacy Tox Preliminary Toxicity Assessment Efficacy->Tox GoNoGo2 Go/No-Go Decision Tox->GoNoGo2 GoNoGo1->PK Proceed if profile is favorable Candidate Preclinical Candidate Selection GoNoGo2->Candidate Proceed to IND-enabling studies

Caption: High-level workflow for preclinical candidate validation.

Part 3: In Vivo Efficacy and Safety

The ultimate test of a preclinical compound is its ability to produce the desired therapeutic effect in a living organism without causing unacceptable toxicity.

In Vivo Efficacy in a Disease-Relevant Animal Model

The choice of animal model is crucial for the successful translation of preclinical findings.[13] For a compound targeting Alzheimer's Disease, a transgenic mouse model that develops key pathological features of the disease, such as the 5xFAD model, would be appropriate.[13][14]

Experimental Protocol: Efficacy in 5xFAD Mouse Model

  • Animal Groups: Randomly assign aged 5xFAD mice to treatment groups: vehicle control, 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (at various doses), and a positive control compound.

  • Chronic Dosing: Administer the compounds to the mice daily for a specified period (e.g., 3 months).

  • Behavioral Assessment: Conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze, at the end of the treatment period.[15]

  • Biomarker Analysis: After the final behavioral test, collect brain tissue to measure key pathological markers, such as amyloid-beta plaque load and levels of phosphorylated tau, via immunohistochemistry or ELISA.

  • Data Analysis: Use appropriate statistical methods to compare the outcomes between the treatment groups and the vehicle control.

Preliminary Safety and Tolerability

During the efficacy study, and in a separate short-term toxicology study, it is essential to monitor the animals for any signs of adverse effects. This includes daily clinical observations, weekly body weight measurements, and a full histopathological examination of major organs at the end of the study.

Conclusion

The independent validation of preclinical data is a non-negotiable cornerstone of successful drug development. By systematically confirming target engagement, quantifying in vitro and in vivo potency, profiling pharmacokinetic properties, and assessing efficacy and safety in relevant models, researchers can build a robust data package that justifies progression to clinical trials. This guide provides a comprehensive, albeit hypothetical, framework for the validation of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide. The principles and methodologies described herein are broadly applicable and should be tailored to the specific target, therapeutic area, and chemical properties of any new drug candidate.

References

  • Scantox. In Vivo Animal Models. [Link]

  • Al-Salami, H., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. [Link]

  • Karim, A., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. [Link]

  • Clegg, M. A., et al. (2017). Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. [Link]

  • ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • SynapCell. In vivo Efficacy Testing on CNS disorders - FAQ. [Link]

  • Sygnature Discovery. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]

  • NeurologyLive. (2023). Preclinical Data Demonstrates Potential of Small-Molecule Inhibitors of α-Synuclein Toxic Oligomers for Parkinson Disease. [Link]

  • Taylor & Francis Online. (2024). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. [Link]

  • NIH National Center for Biotechnology Information. (2021). Target Engagement Assays in Early Drug Discovery. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • NIH National Center for Biotechnology Information. Determining target engagement in living systems. [Link]

  • NIH National Center for Biotechnology Information. (2023). In silico off-target profiling for enhanced drug safety assessment. [Link]

  • ResearchGate. (2017). Small Molecules and Their Role in Effective Preclinical Target Validation. [Link]

  • Developing Medicines. Pre-Clinical Testing → Example of In Vivo Study for Efficacy. [Link]

  • NIH National Center for Biotechnology Information. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Taylor & Francis Online. Off-target activity – Knowledge and References. [Link]

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Safety & Regulatory Compliance

Safety

3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide proper disposal procedures

Operational Directive: Safe Handling and Disposal of Brominated Amide Scaffolds As a Senior Application Scientist, I frequently encounter laboratories that misclassify complex active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Directive: Safe Handling and Disposal of Brominated Amide Scaffolds

As a Senior Application Scientist, I frequently encounter laboratories that misclassify complex active pharmaceutical ingredients (APIs) and building blocks during waste segregation. The compound 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (a brominated organic amine/amide) presents specific end-of-life logistical challenges.

Because this molecule contains a covalently bound bromine atom on an aromatic ring, it cannot be treated as standard organic waste. Proper disposal is not merely a matter of regulatory compliance; it is a critical safeguard against the environmental release of highly toxic, persistent organic pollutants.

The Mechanistic Causality of Halogenated Waste Segregation

When disposing of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, the primary hazard vector during destruction is not the amine or the amide group, but the 2-bromophenyl moiety .

If a brominated organic compound is improperly routed into a non-halogenated waste stream, it is sent to a standard industrial incinerator. Standard incinerators operate at lower temperatures and lack specialized flue gas desulfurization/dehalogenation scrubbers. Combusting brominated aromatics under these conditions leads to two severe consequences:

  • Hydrobromic Acid (HBr) Generation: The thermal cleavage of the carbon-bromine bond in the presence of hydrogen yields corrosive HBr gas, which destroys standard incinerator linings and escapes into the atmosphere[1].

  • PBDD/F Synthesis: Incomplete combustion of brominated aromatics leads to the de novo synthesis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[2]. These brominated dioxins are highly toxic, bioaccumulative, and invoke a common battery of toxic responses similar to their chlorinated counterparts[2].

By strictly segregating this compound into Halogenated Organic Waste , you ensure it is routed to a specialized rotary kiln incinerator. These facilities operate at >850°C with a minimum 2-second residence time, followed by rapid flue gas quenching and caustic scrubbing (using NaOH or Ca(OH)₂) to neutralize HBr and prevent dioxin formation[3][4]. Furthermore, mixing even a small amount of halogenated waste into a non-halogenated carboy contaminates the entire bulk volume, exponentially increasing disposal costs for the laboratory[5][6].

Quantitative Comparison of Disposal Pathways

To understand the operational impact of proper versus improper disposal routing for brominated amides, review the following operational parameters:

Operational ParameterHalogenated Waste Stream (Correct)Non-Halogenated Waste Stream (Incorrect)
Target Incineration Temp >850°C to 1100°C (Rotary Kiln)~800°C (Standard Liquid Injection)
Flue Gas Treatment Caustic scrubbing (NaOH/Ca(OH)₂)Standard particulate filtration
Combustion Byproducts HBr neutralized to harmless bromide saltsRelease of toxic HBr gas and PBDD/Fs
Regulatory Compliance Fully compliant with EPA RCRA guidelinesRCRA violation; severe EHS penalties
Financial Impact Higher baseline per-liter costContaminates bulk waste; multiplies costs

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, execute the following protocol when disposing of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide solutions or powders.

Step 1: Waste Characterization & Compatibility Verification

  • Action: Verify the chemical compatibility of the current waste carboy.

  • Causality: Because 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide contains a primary amine, it is mildly basic. Ensure the target halogenated waste container does not contain concentrated inorganic acids or strong oxidizers (e.g., permanganates, peroxides) to prevent exothermic neutralization reactions or toxic fume generation[5].

Step 2: Container Selection

  • Action: Select the designated Halogenated Organic Waste carboy (universally identified by green EHS labeling in most institutional guidelines)[5].

  • Validation: Visually inspect the waste log attached to the carboy. If non-halogenated solvents (like pure hexane or ethanol) are the only listed components, do not add your waste. Start a new halogenated container to avoid up-charging the disposal of the non-halogenated bulk[6].

Step 3: Transfer and Secondary Containment

  • Action: Transfer the chemical waste inside a certified fume hood. If disposing of solid powder, dissolve it in a compatible halogenated solvent (like dichloromethane) or a miscible universal solvent before adding it to liquid bulk waste, or dispose of the solid in a dedicated halogenated solid waste bin.

  • Causality: Dissolving the solid prevents aerosolization of the brominated API during transport and ensures uniform BTU values during liquid injection incineration[3].

Step 4: Documentation and SAA Storage

  • Action: Immediately update the composite waste sheet. Write the exact chemical name: "3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide" and the mass/volume added[5].

  • Action: Cap the container tightly and place it in a secondary containment tray within your lab's Satellite Accumulation Area (SAA).

Disposal Workflow Visualization

The following diagram illustrates the critical decision matrix and destruction pathway for brominated organic compounds.

G Start Waste Generation: 3-amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide Check Identify Halogen Content (Bromine Present) Start->Check Segregate Segregate into Halogenated Organic Waste Check->Segregate Br atom detected Incinerate High-Temp Incineration (>850°C, 2s residence) Segregate->Incinerate RCRA Transport Scrubber Caustic Scrubbing (Neutralize HBr, Prevent PBDD/Fs) Incinerate->Scrubber Flue Gas (HBr, Br2) Safe Safe Environmental Release & Ash Disposal Scrubber->Safe Neutralized

Caption: Destruction pathway for brominated amides, highlighting the necessity of caustic scrubbing.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]

  • Hazardous Waste Segregation Guide Source: bucknell.edu URL:[Link]

  • Disposal of Chemical Wastes Source: riskassess.com.au URL:[Link]

  • Pollution from Waste Incineration - A Synopsis of Expert Presentations Source: ukwin.org.uk URL:[Link]

  • Emission Measurements During Incineration of Waste Containing Bromine Source: diva-portal.org URL:[Link]

  • Characterizing the Emissions of Polybrominated Dibenzo-p-dioxins and Dibenzofurans from Municipal and Industrial Waste Incinerators Source: acs.org (Environmental Science & Technology) URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Comprehensive Safety and Handling Protocol for 3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide Introduction & Chemical Profiling As drug development professionals and synthetic chemists, handling specialized interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for 3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Introduction & Chemical Profiling As drug development professionals and synthetic chemists, handling specialized intermediates requires a robust understanding of their physicochemical properties. 3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide (CAS No. 1183588-80-8, Molecular Weight: 271.15 g/mol ) is a halogenated aliphatic-aromatic amine[1]. Structurally related N-methylamide derivatives are frequently utilized in the synthesis of neuroactive compounds, such as potent TRPV1 antagonists for pain management[2].

However, the structural features that make this compound valuable—namely its primary amine and aryl bromide moieties—also dictate its hazard profile. To ensure scientific integrity and operational safety, we must move beyond generic safety data sheets and implement a self-validating system of hazard mitigation based on the3[3].

Mechanistic Hazard Profile As a best practice, do not just list hazards; understand the causality behind them to anticipate risks before they occur:

  • Amine Nucleophilicity & Basicity: The primary aliphatic amine acts as a strong nucleophile and a localized base. Upon contact with physiological moisture (eyes, mucous membranes, skin), it can cause localized pH spikes, leading to protein denaturation and severe irritation or chemical burns.

  • Aryl Bromide Reactivity: While aryl bromides are generally stable under ambient conditions, they are lipophilic and can penetrate compromised skin barriers. Furthermore, the presence of the bromine atom classifies this compound as a halogenated organic, which strictly dictates its environmental toxicity and disposal pathways to prevent the release of toxic hydrogen bromide gas or dioxins.

  • Particulate Aerosolization: Assuming standard solid-state handling, fine powders present an acute inhalation hazard. The aerodynamic diameter of such powders can easily bypass upper respiratory cilia.

Personal Protective Equipment (PPE) Matrix Every piece of PPE must serve a specific mechanistic purpose. In accordance with 4[4], the following matrix outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (min 5 mil)Nitrile provides superior resistance to aliphatic amines compared to latex. Double-gloving prevents breakthrough from lipophilic aryl halides[4].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against basic amine dust and localized pH spikes in ocular fluid. Face shields are required if scaling up >10 grams[4].
Body Protection Flame-Resistant (FR) Lab Coat, Closed-Toe ShoesPrevents dermal accumulation of lipophilic dust. FR material is required if handled near reactive synthetic environments.
Respiratory N95/P100 Particulate RespiratorMandatory only if weighing outside of a certified Class II Biological Safety Cabinet or chemical fume hood to prevent inhalation of aerosolized API dust[3].

Operational Workflow & Handling Protocol The following step-by-step methodology ensures a self-validating safety loop during experimental execution.

HazardWorkflow A 3-Amino-N-[(2-bromophenyl)methyl] -N-methylpropanamide B Primary Containment (Fume Hood/Isolator) A->B Engineering Control C PPE Matrix (Nitrile/Respirator/Goggles) A->C Personnel Protection D Operational Execution (Weighing & Transfer) B->D C->D E Waste Disposal (Halogenated Organics) D->E Halogenated Waste F Decontamination (10% Bleach/Ethanol) D->F Surface Cleaning

Workflow for the safe handling, containment, and disposal of halogenated propanamide derivatives.

Step-by-Step Methodology:

  • Pre-Operation Verification:

    • Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm).

    • Prepare a neutralizing decontamination solution (e.g., 1M HCl or 10% bleach) to neutralize the primary amine in case of micro-spills.

  • Weighing and Transfer:

    • Line the analytical balance area with anti-static weighing paper. The static charge can cause the fine powder of 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide to aerosolize.

    • Use an anti-static, grounded spatula. Transfer the solid directly into a pre-tared, sealable vial before removing it from the fume hood to prevent secondary exposure.

  • Synthesis & Reaction Handling:

    • If reacting the primary amine (e.g., amide coupling or reductive amination), purge the reaction vessel with Argon or N2. The amine can slowly oxidize in the presence of atmospheric oxygen and light, degrading sample purity.

  • Post-Operation Doffing:

    • Wipe down the exterior of the sealed vial with ethanol.

    • Remove the outer layer of nitrile gloves inside the fume hood to contain any microscopic aryl bromide dust.

Spill Response & Disposal Plan Trustworthiness in laboratory safety is built on having a validated failure protocol.

  • Spill Mitigation: Do NOT use combustible materials like sawdust to absorb spills, as the amine may react exothermically with certain organic materials. Use an inert absorbent (e.g., sand or vermiculite). Sweep the material using a non-sparking tool and place it in a compatible, clearly labeled hazardous waste container.

  • Decontamination: Wash the affected surface with a dilute acidic solution (to protonate and solubilize the amine) followed by a standard detergent wash.

  • Waste Segregation (Critical): Because of the (2-bromophenyl)methyl group, all associated waste (including contaminated gloves and wipes) MUST be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated streams can cause violent exothermic reactions and violates environmental disposal regulations, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

References

  • BLDPharm. "1183588-80-8 | 3-Amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide". URL:

  • RSC Publishing. "N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1". URL:

  • National Center for Biotechnology Information (NCBI) Bookshelf. "Working with Chemicals - Prudent Practices in the Laboratory". URL:

  • National Institutes of Health (PMC). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". URL:

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide
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